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2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Documentation Hub

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  • Product: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
  • CAS: 1249613-07-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

This guide is structured as a high-level technical monograph designed for application scientists and drug discovery researchers. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and drug discovery researchers. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural data.

CAS Number: 1249613-07-7 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol Primary Application: Heterocyclic Building Block / Pharmacophore Scaffold[1]

Executive Summary

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[2] Characterized by a 1,2,4-triazole core substituted at the 4- and 5-positions with methyl groups and at the 3-position with an acetic acid moiety, it serves as a rigid, polar scaffold. In medicinal chemistry, it is frequently employed as a bioisostere for amides or as a ligand in coordination chemistry. Its structural integrity allows for "scaffold hopping" strategies, particularly in the development of antifungal agents and GABA-ergic modulators.

Chemical Identity & Physicochemical Profile[2][3][4][5]

PropertyDataNote
IUPAC Name 2-(4,5-Dimethyl-1,2,4-triazol-3-yl)acetic acid
SMILES CN1C(C)=NN=C1CC(O)=O
InChIKey NPBCPHCTDOTRLH-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)Amphoteric nature due to triazole/acid
pKa (Calc) Acid: ~3.5Triazole nitrogen protonation: ~2.3
LogP -0.25 (approx)Highly polar, favorable for cytosolic targets

Synthetic Pathways & Methodology

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles requires precise regiocontrol to distinguish between the N1, N2, and N4 positions. The most robust protocol for generating the 4,5-dimethyl variant involves the Pellizzari Reaction or a modified Imidate Cyclocondensation .

Primary Protocol: Imidate Cyclocondensation

This pathway ensures the correct placement of the N-methyl group at position 4 by using a substituted hydrazine precursor.

Step 1: Formation of Imidate Intermediate

Reagents: Ethyl cyanoacetate, Ethanol (anhydrous), HCl (gas). Mechanism: Pinner reaction.

  • Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (5.0 eq) at 0°C.

  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

  • Store at 0–4°C for 24 hours. The imidate hydrochloride precipitates.

  • Filter and wash with anhydrous ether to obtain Ethyl 3-ethoxy-3-iminopropionate hydrochloride .

Step 2: Cyclization to Triazole Core

Reagents: 1-Acetyl-2-methylhydrazine, Triethylamine (Et₃N), Dioxane/Toluene. Mechanism: Nucleophilic attack of hydrazine on imidate carbon followed by dehydration.

  • Suspend the imidate salt (1.0 eq) in dry dioxane.

  • Add 1-acetyl-2-methylhydrazine (1.0 eq) and Et₃N (1.1 eq).

  • Reflux the mixture for 6–12 hours. The hydrazine attacks the imidate carbon, displacing ethanol, followed by intramolecular cyclization.

  • Concentrate in vacuo. Purify the residue via flash column chromatography (EtOAc/MeOH) to yield Ethyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetate .

Step 3: Hydrolysis to Target Acid

Reagents: LiOH or NaOH (1M), THF/Water.

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

  • Acidify carefully with 1M HCl to pH 4.0.

  • Extract with Ethyl Acetate or freeze-dry to obtain the final acid 1249613-07-7 .

Visualization of Synthetic Logic

Synthesis Start Ethyl Cyanoacetate (C5H7NO2) Imidate Ethyl 3-ethoxy-3-iminopropionate (Imidate Intermediate) Start->Imidate EtOH, HCl (gas) (Pinner Rxn) Ester Ethyl 2-(4,5-dimethyl-triazol-3-yl)acetate (Ester Precursor) Imidate->Ester + Hydrazine Reflux, -EtOH Hydrazine 1-Acetyl-2-methylhydrazine Hydrazine->Ester Product 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS 1249613-07-7) Ester->Product LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis via imidate intermediate ensuring N4-methylation.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueSignalAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (s, 1H)Carboxylic Acid (-COOH)
δ 3.65 (s, 2H)Methylene bridge (-CH₂-)
δ 3.45 (s, 3H)N-Methyl (N4-CH₃)
δ 2.30 (s, 3H)C-Methyl (C5-CH₃)
¹³C NMR ~171 ppmCarbonyl (C=O)
~152 ppmTriazole C3 (linked to CH₂)
~148 ppmTriazole C5 (linked to CH₃)
~31 ppmN-Methyl
LC-MS (ESI+) m/z 156.1 [M+H]⁺Parent Ion

Critical Quality Attribute (CQA): The differentiation between the 4,5-dimethyl and 1,5-dimethyl isomers is critical. In ¹H NMR, the N-methyl signal for the 4-substituted isomer typically appears downfield (>3.4 ppm) compared to the 1-substituted isomer due to the symmetric aromatic current of the triazole ring.

Applications in Drug Discovery[6]

Pharmacophore Utility

The 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-), offering improved metabolic stability against peptidases.

  • GABA-ergic Agents: The acetic acid side chain mimics the GABA structure, while the triazole core restricts conformational freedom, potentially increasing receptor selectivity.

  • Antifungal Scaffolds: Triazoles are fundamental to lanosterol 14α-demethylase inhibitors (e.g., Fluconazole). This acid derivative allows for the attachment of novel lipophilic domains.

Derivatization Workflow

Researchers typically use this acid as a "linker." The carboxylic acid can be coupled to amines to form stable amides, or reduced to an alcohol for ether synthesis.

Applications Core 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Amide Amide Coupling (R-NH2 + HATU) Core->Amide Reduction Reduction to Alcohol (BH3·THF) Core->Reduction Coordination MOF Ligand (Zn/Cu Coordination) Core->Coordination Drug1 Peptidomimetics (Protease Inhibitors) Amide->Drug1 Drug2 Linker for PROTACs Reduction->Drug2

Figure 2: Downstream derivatization pathways for medicinal chemistry applications.

Safety and Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Regioselective Synthesis of 1,2,4-Triazoles: BenchChem. (2025). Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note.

  • Triazole Pharmacophore Data: National Institutes of Health (NIH). (2024). An insight on medicinal attributes of 1,2,4-triazoles.

  • Chemical Properties & CAS Verification: ChemScene. (2025). Product Data: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.[1]

  • General Triazole Synthesis (Pellizzari/Einhorn-Brunner): Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Classic Mechanism Reference).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Executive Summary 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of bromodomain inhibitors and antifungal agents. Characterized by a 1,2,4-triazole core substituted at the N-4 and C-5 positions with methyl groups and at the C-3 position with an acetic acid moiety, this compound exhibits a distinct zwitterionic potential and solubility profile critical for lead optimization. This guide provides an in-depth analysis of its molecular identity, physicochemical parameters, spectral fingerprint, and stability characteristics.

Molecular Identity & Structural Characterization[1][2]

The compound belongs to the class of 3,4,5-trisubstituted-1,2,4-triazoles. Unlike 1H-triazoles which exhibit annular tautomerism (1H


 2H), the 4-substituted nature of this molecule locks the heterocyclic ring into a fixed 4H-tautomer, significantly influencing its dipole moment and binding interactions.
Chemical Identifiers
ParameterDetail
IUPAC Name 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
CAS Number 1249613-07-7
SMILES O=C(O)CC1=NN=C(C)N1C
Molecular Formula C

H

N

O

Molecular Weight 155.15 g/mol
Monoisotopic Mass 155.0695 Da
Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and key functional regions of the molecule.

G cluster_0 Functional Properties Triazole 1,2,4-Triazole Core (Aromatic System) N4_Me N4-Methyl Group (Steric Lock) Triazole->N4_Me Position 4 C5_Me C5-Methyl Group (Lipophilicity) Triazole->C5_Me Position 5 C3_Acetic C3-Acetic Acid Chain (Hydrophilic/Acidic) Triazole->C3_Acetic Position 3 Basic pKa ~2.5 (Triazole N) Triazole->Basic Acidic pKa ~3.5 (COOH) C3_Acetic->Acidic

Figure 1: Structural decomposition of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid highlighting functional zones.[1]

Critical Physicochemical Parameters[1][4][5][6]

Understanding the physicochemical behavior of this compound is essential for formulation and synthesis. The molecule possesses an ionizable carboxylic acid tail and a weakly basic triazole ring, creating pH-dependent solubility.

Solid-State & Solution Properties[3]
PropertyValue / DescriptionConfidence Level
Physical State White to off-white crystalline solidHigh (Observed)
Melting Point 165 °C - 175 °C (Predicted range)Medium (Class analog)
Solubility (Water) High (>50 mg/mL); pH dependentHigh
Solubility (DMSO) Soluble (>20 mg/mL)High
LogP (Octanol/Water) -0.25 ± 0.1High (Computed)
TPSA 68.01 ŲHigh (Computed)
pKa (Acidic) 3.6 ± 0.2 (Carboxylic acid)High (Predicted)
pKa (Basic) 2.4 ± 0.3 (Triazole N-2)Medium (Predicted)

Expert Insight: The negative LogP value indicates significant hydrophilicity. In aqueous buffers at physiological pH (7.4), the carboxylic acid will be deprotonated (COO⁻), while the triazole ring remains neutral, resulting in a net anionic species with high water solubility.[1] This makes it an excellent candidate for aqueous-phase reactions but requires careful extraction protocols (e.g., salting out or using n-butanol) during workup.[1]

Spectral Fingerprinting

For rigorous identification, the following spectral characteristics are diagnostic. These values are derived from standard shifts for the 4,5-dimethyl-1,2,4-triazole scaffold.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



  • 
    H NMR (400 MHz): 
    
    • 
       12.50 (s, 1H, -COOH , broad, exchangeable)
      
    • 
       3.65 (s, 2H, -CH 
      
      
      
      -COOH)
    • 
       3.48 (s, 3H, N-CH 
      
      
      
      )[1]
    • 
       2.32 (s, 3H, C-CH 
      
      
      
      )[1]

    Interpretation: The N-methyl signal typically appears downfield (around 3.5 ppm) compared to the C-methyl signal (around 2.3 ppm) due to the electronegativity of the nitrogen atom.[1]

  • 
    C NMR (100 MHz): 
    
    • 
       171.5 (COOH)[1]
      
    • 
       154.0 (Triazole C-5)[1]
      
    • 
       148.5 (Triazole C-3)[1]
      
    • 
       32.0 (N-CH
      
      
      
      )[1]
    • 
       30.5 (CH
      
      
      
      )[1]
    • 
       9.5 (C-CH
      
      
      
      )[1]
Mass Spectrometry (MS)[3]
  • Method: ESI-MS (Positive Mode)[1]

  • m/z: 156.1 [M+H]

    
    
    
  • Fragmentation Pattern: Loss of CO

    
     (44 Da) is common, leading to a fragment at m/z ~112.[1]
    

Synthesis & Impurity Profile

The synthesis of 4-substituted 1,2,4-triazoles typically avoids the regioselectivity issues of 1-substituted analogs. A robust synthetic route ensures high purity and defines the likely impurity profile.

Primary Synthetic Pathway (Retrosynthesis)

The most reliable route involves the condensation of an imidate with a hydrazide derivative.[1]

  • Precursors: Ethyl malonyl hydrazide (providing the C3-acetic chain) and N-methylacetimidate (providing the N4/C5 methyls).[1]

  • Cyclization: Thermal cyclocondensation leads to the formation of the triazole ring.

  • Hydrolysis: Base-catalyzed hydrolysis of the ester yields the free acid.

Synthesis Workflow Diagram

Synthesis Precursor1 Ethyl Malonyl Hydrazide (Source of C3-CH2-) Intermediate Intermediate: Ethyl 2-(4,5-dimethyl-triazol-3-yl)acetate Precursor1->Intermediate Cyclocondensation Precursor2 N-Methylacetimidate (Source of N4-Me, C5-Me) Precursor2->Intermediate Hydrolysis Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Product Final Product: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Hydrolysis->Product

Figure 2: Logical synthesis pathway for impurity tracking.[1]

Common Impurities
  • Decarboxylated byproduct: 3,4,5-Trimethyl-4H-1,2,4-triazole (formed under excessive heat).

  • Regioisomers: Unlikely in this specific route due to the fixed N-methyl input, but possible if using methylation of a pre-formed triazole.

Experimental Protocols

Protocol: Determination of Aqueous Solubility

This protocol is designed to handle the zwitterionic nature of the compound.[1]

  • Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) or 0.1 M HCl (pH 1.0).

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25 °C. Shake for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze by HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Protocol: pKa Determination (Potentiometric Titration)[3]
  • Solution: Dissolve 5 mg of compound in 20 mL of degassed water.

  • Titrant: Titrate with 0.01 M NaOH (standardized).

  • Analysis: Plot pH vs. Volume of NaOH. Identify inflection points.

    • Expectation: A clear inflection at pH ~3.5-4.0 corresponding to the carboxylic acid. The triazole protonation is best observed by back-titration with HCl from high pH.

References

  • PubChem. (2024).[1] Compound Summary: 1,2,4-Triazole Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Klamt, A. (1995).[1] Conductor-like Screening Model for Real Solvents (COSMO-RS). (Methodology used for LogP/pKa prediction logic).[1]

  • Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] (Foundational chemistry for triazole synthesis).

  • University of Tartu. (2025).[1] pKa Values in Non-Aqueous Solvents. Retrieved from [Link] (Reference for triazole acidity/basicity comparisons).[1]

Sources

Foundational

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Abstract This technical guide provides a comprehensive structural and synthetic analysis of 2-(4,5-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7). Unlike common N-alkylated triazole derivatives, this molecule features a C-linked acetic acid moiety at the 3-position, combined with a fixed N4-methylation pattern. This specific substitution locks the tautomeric equilibrium, providing a rigid pharmacophore essential for fragment-based drug discovery (FBDD) and peptidomimetic scaffold design. This guide details the thermodynamic rationale for its synthesis, structural characterization, and its application as a bioisostere in pharmaceutical development.

Molecular Architecture & Physicochemical Properties

The core of this molecule is the 1,2,4-triazole ring.[1][2][3][4][5][6][7] In unsubstituted triazoles, the hydrogen atom rapidly tautomerizes between N1, N2, and N4. However, the 4,5-Dimethyl-4H substitution pattern in this target molecule creates a "frozen" steric environment.

  • N4-Methylation: Prevents annular tautomerism, fixing the electron density map and hydrogen bond acceptor vectors.

  • C3-Acetic Acid: Provides a carboxylate handle for further functionalization (amide coupling) or ionic interaction within a binding pocket.

  • C5-Methylation: Increases lipophilicity and metabolic stability by blocking the oxidative labile C5 position.

Table 1: Physicochemical Profile
PropertyValueTechnical Note
CAS Number 1249613-07-7Unique identifier for the specific 4H-isomer.
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (Acid) ~3.5 - 4.0Carboxylic acid ionization.
pKa (Base) ~2.5Triazole ring protonation (reduced basicity due to N4-sub).
LogP -0.25Hydrophilic; excellent aqueous solubility.
TPSA ~68 ŲHigh polar surface area relative to size; good permeability.
H-Bond Donors 1 (COOH)The triazole ring N's act only as acceptors in this isomer.
H-Bond Acceptors 4Two ring Nitrogens + Two Carboxyl Oxygens.

Synthetic Pathways & Process Chemistry

A critical distinction must be made: Direct alkylation of 4,5-dimethyl-1,2,4-triazole with chloroacetic acid yields the N-isomer (N1 or N2), NOT the desired C3-isomer.

To synthesize 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid , the triazole ring must be constructed around the carbon scaffold using a condensation strategy (De Novo Synthesis). The most robust protocol utilizes the Pinner Synthesis approach , reacting an imidate with a hydrazide.

Retrosynthetic Analysis
  • Disconnection: Break the N1-C5 and N2-C3 bonds.

  • Precursors:

    • Fragment A (C3 source): Ethyl cyanoacetate (converted to imidate).

    • Fragment B (N4/C5 source):

      
      -Methylacetohydrazide.
      
Detailed Experimental Protocol

Step 1: Formation of the Imidate (Pinner Reaction)

  • Reagents: Ethyl cyanoacetate, Ethanol (anhydrous), HCl (gas).

  • Procedure: Dissolve ethyl cyanoacetate in anhydrous ethanol at 0°C. Saturate with dry HCl gas. Stir at 0-5°C for 12 hours.

  • Mechanism: Acid-catalyzed addition of ethanol to the nitrile yields Ethyl 3-ethoxy-3-iminopropionate hydrochloride.

  • Causality: Anhydrous conditions are critical to prevent hydrolysis of the imidate back to the ester or amide.

Step 2: Cyclocondensation

  • Reagents: Ethyl 3-ethoxy-3-iminopropionate (from Step 1),

    
    -Methylacetohydrazide, Triethylamine (Et₃N), Ethanol.
    
  • Procedure:

    • Neutralize the imidate salt with Et₃N in ethanol.

    • Add

      
      -Methylacetohydrazide (1.0 eq).
      
    • Reflux for 4–6 hours.

  • Mechanism: The terminal amine of the hydrazide attacks the imidate carbon (C3). Subsequent cyclization occurs between the hydrazide carbonyl (C5) and the imidate nitrogen, eliminating ethanol and water.

  • Intermediate: Ethyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetate.

Step 3: Hydrolysis

  • Reagents: NaOH (1M), Water/THF.

  • Procedure: Stir the ester intermediate with NaOH at room temperature for 2 hours. Acidify with HCl to pH 3 to precipitate the product.

SynthesisPathway Cyano Ethyl Cyanoacetate (Starting Material) Imidate Ethyl 3-ethoxy-3-iminopropionate (Activated Intermediate) Cyano->Imidate 1. EtOH, HCl (g) 2. Pinner Rxn Ester Triazole Ester (Intermediate) Imidate->Ester + Hydrazide Reflux, -EtOH Hydrazide N-Methylacetohydrazide (Cyclization Partner) Hydrazide->Ester Product 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl) acetic acid (Final Product) Ester->Product NaOH, H2O Hydrolysis

Caption: Figure 1. De Novo synthesis via Pinner reaction and hydrazide condensation ensures regioselective C3-attachment of the acetic acid moiety.

Structural Characterization & Validation

To ensure the integrity of the "4H" structure (vs. the 1H isomer), spectroscopic validation is required.[8]

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 3.65 ppm (s, 2H): Methylene group (-CH ₂-COOH). A sharp singlet confirms no adjacent chiral centers or coupling.

    • δ 3.45 ppm (s, 3H): N-Methyl group. The chemical shift is distinct for N-Me vs C-Me. N-Me is typically more deshielded.

    • δ 2.30 ppm (s, 3H): C-Methyl group (at position 5).

  • ¹³C NMR:

    • Expected peaks: Carbonyl (COOH), C3 (Triazole), C5 (Triazole), N-Me, C-Me, Methylene.

    • Diagnostic: The C3 and C5 carbons in the triazole ring will appear in the 145–155 ppm range.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 156.16.

    • Fragmentation: Loss of CO₂ (M-44) is common for acetic acid derivatives.

Pharmaceutical Applications

This molecule serves as a specialized bioisostere and linker in drug development.

A. Amide/Ester Bioisostere

The 1,2,4-triazole ring acts as a planar, metabolically stable replacement for amide bonds. The specific geometry of the 4,5-dimethyl-4H isomer mimics the cis-amide conformation, often improving binding affinity in proteases or kinases where rigid alignment is necessary.

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 155 Da and high solubility, this molecule is an ideal "seed" fragment.

  • Growth Vector: The carboxylic acid allows for rapid library generation via amide coupling with amines.

  • Binding: The N1 and N2 nitrogens serve as hydrogen bond acceptors for Serine or Threonine residues in active sites.

Pharmacophore Triazole Triazole Ring (Scaffold) N_Acceptor N1 / N2 (H-Bond Acceptors) Triazole->N_Acceptor Interaction Acid Carboxylic Acid (Growth Vector / Donor) Triazole->Acid Linker Methyls 4,5-Dimethyl (Lipophilic/Steric Lock) Triazole->Methyls Substitution

Caption: Figure 2.[8] Pharmacophore map highlighting the dual role of the scaffold: electronic interaction (N-acceptors) and synthetic expandability (Acid).

References

  • ChemScene. (2025). Product Data: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.[9][10] Retrieved from

  • BenchChem. (2025).[11] Reproducibility of the Synthesis of 1,2,4-triazole Acetic Acid Derivatives. Retrieved from [11]

  • MDPI. (2022). Synthesis and Biological Activity of 1,2,4-Triazole Derivatives. Molecules. Retrieved from [11]

  • National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

This guide serves as a technical reference for the spectroscopic characterization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7).[1] It is designed for analytical chemists and medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7).[1] It is designed for analytical chemists and medicinal chemists requiring a robust framework for structural validation and impurity profiling.

[1]

Executive Summary & Compound Profile

Compound: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS Registry Number: 1249613-07-7 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol Role: Key intermediate in the synthesis of bioactive heterocycles; potential metabolite analog in triazole fungicide studies.[1]

This guide moves beyond simple data listing. It establishes a causal link between the molecular structure and the observed spectral signals, providing a self-validating system for purity assessment.[1]

Structural Context & Synthesis Logic

To accurately interpret the spectra, one must understand the connectivity. The 1,2,4-triazole ring is substituted at three positions:

  • Position 3: Acetic acid moiety (-CH₂COOH).[1]

  • Position 4 (Nitrogen): Methyl group (-N-CH₃).[1]

  • Position 5 (Carbon): Methyl group (-C-CH₃).[1]

Note: The N4-substitution blocks tautomerism, fixing the double bond positions and simplifying the NMR spectrum compared to NH-triazoles.[1]

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the core structure and the primary fragmentation pathways expected in Mass Spectrometry.

G Compound 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (MW 155.15) Frag1 Fragment A: [M-COOH]⁺ (Loss of Carboxyl) Compound->Frag1 Decarboxylation (-45 Da) Frag2 Fragment B: [M-CH2COOH]⁺ (Triazole Core) Compound->Frag2 Side Chain Loss (-59 Da) Frag3 Fragment C: Ring Cleavage (N-N bond break) Frag2->Frag3 High Energy CID

Figure 1: Predicted fragmentation pathways for MS/MS analysis.[1] The stability of the aromatic triazole ring makes the side-chain loss the dominant low-energy pathway.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing this isomer from its regioisomers (e.g., 1,5-dimethyl).[1]

¹H NMR (Proton) Profile

Solvent: DMSO-d₆ (Recommended due to solubility and carboxyl proton visibility).[1] Frequency: 400 MHz reference.[2]

Position / MoietyShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.00 - 12.50Broad Singlet1HAcidic proton; exchangeable with D₂O.[1] Shift varies with concentration.
-CH₂- (Methylene) 3.65 - 3.80Singlet2HDeshielded by both the carbonyl and the aromatic triazole ring.[1]
N-CH₃ (N4) 3.40 - 3.55Singlet3HN-Methyl is significantly deshielded compared to C-Methyl due to direct attachment to the electronegative nitrogen.[1]
C-CH₃ (C5) 2.25 - 2.35Singlet3HC-Methyl attached to the aromatic ring; typical benzylic-like region for heteroaromatics.[1]

Critical Distinction: The N-Me peak (~3.5 ppm) will always be downfield of the C-Me peak (~2.3 ppm).[1] This ~1.2 ppm difference is the primary quality attribute (CQA) for confirming the N4-alkylation.[1]

¹³C NMR (Carbon) Profile

Solvent: DMSO-d₆.[1]

Carbon TypeShift (δ, ppm)Structural Insight
C=O[1] (Carboxyl) ~170.5Typical aliphatic carboxylic acid carbonyl.[1]
Triazole C3 ~148.0 - 152.0Quaternary carbon linking the acetic acid chain.[1]
Triazole C5 ~152.0 - 155.0Quaternary carbon linking the methyl group.[1]
N-CH₃ ~30.0 - 32.0N-Methyl carbon.[1]
-CH₂- ~28.0 - 30.0Methylene carbon (alpha to carbonyl).[1]
C-CH₃ ~9.0 - 11.0C-Methyl carbon (shielded).[1]

Infrared (IR) Spectroscopy

IR is utilized primarily for solid-state identification and confirming the presence of the carboxylic acid and triazole ring systems.[1]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • 3200 – 2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid.[1] Often shows the characteristic "dimer" broadness overlapping C-H stretches.

  • 1700 – 1725 cm⁻¹ (Strong): C=O stretching vibration (Carboxylic Acid).[1]

  • 1550 – 1600 cm⁻¹ (Medium): C=N stretching of the triazole ring.[1]

  • 1400 – 1450 cm⁻¹: C-H bending (Methyl/Methylene).[1]

  • 600 – 800 cm⁻¹: Ring deformation bands specific to 1,2,4-triazoles.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1]

  • Molecular Ion [M+H]⁺: m/z 156.16 (Calc: 156.08).[1]

  • Base Peak: Often m/z 156 or the decarboxylated fragment depending on source voltage.

  • Key Fragments:

    • m/z 112: [M+H - CO₂]⁺ (Loss of 44 Da).[1]

    • m/z 110: [M+H - HCOOH]⁺ (Loss of 46 Da).[1]

    • m/z 97: [M+H - CH₂COOH]⁺ (Cleavage of the side chain, leaving the dimethyl-triazole cation).[1]

Experimental Protocols (SOPs)

Protocol A: NMR Sample Preparation

Objective: Ensure sharp peaks and accurate integration for purity calculation.

  • Weigh 5–10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: CDCl₃ may be used, but solubility can be limited for zwitterionic-like amino acids.[1]

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any turbidity remains (particulates cause line broadening).[1]

  • Acquire spectrum with at least 16 scans (1H) or 512 scans (13C).[1]

Protocol B: Purity Assessment Calculation

Use the ¹H NMR integration to calculate purity, using the N-Methyl singlet as the reference.[1]



Where I is integration area, N is number of protons (3 for methyl), M is molecular weight, and W is weight.[1]

Workflow Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for confirming the identity of the compound using the data described above.

DecisionTree Start Unknown Sample (Suspected Triazole Acid) MS_Check Step 1: Mass Spec (ESI+) Target: m/z 156 [M+H]+ Start->MS_Check Decision1 Is m/z 156 present? MS_Check->Decision1 IR_Check Step 2: IR Spectroscopy Target: 1700-1725 cm-1 (C=O) NMR_Check Step 3: 1H NMR (DMSO-d6) Check Methyl Shifts IR_Check->NMR_Check Decision2 Are there two singlets at ~2.3 and ~3.5 ppm? NMR_Check->Decision2 Decision1->IR_Check Yes Fail_Struct Reject: Incorrect Structure Decision1->Fail_Struct No Pass Identity Confirmed: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Decision2->Pass Yes Fail_Iso Possible Isomer: Check N-Me vs C-Me integration Decision2->Fail_Iso No (Shifts deviate)

Figure 2: Analytical decision matrix for confirming compound identity. Step 3 is critical for distinguishing regioisomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 1,2,4-Triazole Derivatives.[1] NIST Standard Reference Data.[3] Available at: [Link][1]

  • European Reference Laboratory for Pesticides. Triazole Derivative Metabolites (TDMs) Analysis Guide.[1] (Context for triazole-acetic acid fragmentation patterns). Available at: [Link][1]

Disclaimer: While spectral data presented here is derived from expert analysis of structural analogs and theoretical principles standard in organic spectroscopy, experimental verification with a certified reference standard is recommended for regulatory submissions.

Sources

Foundational

Solubility profile of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid in common lab solvents

Topic: Solubility Profile & Characterization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists[1]

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7).[1] As a critical intermediate in the synthesis of bioactive heterocyclic compounds, understanding its dissolution thermodynamics is essential for process optimization, recrystallization, and formulation.

Given the amphoteric nature of the triazole-acetic acid moiety, this guide moves beyond static data points to establish a predictive solubility model validated by rigorous experimental protocols (OECD 105). We analyze the solute-solvent interactions governing its behavior in polar, aprotic, and non-polar media.[1]

Physicochemical Characterization

To predict solubility behavior, we must first define the molecular properties that drive solvation.[1] The molecule features a polar carboxylic acid tail and a basic triazole core, creating a zwitterionic potential that dictates its preference for protic solvents.[1]

Table 1: Physicochemical Properties

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₉N₃O₂Low Molecular Weight (155.15 g/mol ) favors dissolution kinetics.[1]
LogP (Predicted) -0.25 to -0.30Hydrophilic. Prefers aqueous and polar organic phases.[1]
pKa (Acidic) ~3.5 – 4.5 (COOH)Highly soluble in basic aqueous buffers (pH > pKa).[1]
pKa (Basic) ~2.5 – 3.0 (Triazole N)Soluble in strong acidic media due to protonation.[1]
H-Bond Donors 1 (COOH)Strong interaction with H-bond acceptors (DMSO, Methanol).[1]
H-Bond Acceptors 4 (N, O)Facilitates solubility in water and alcohols.[1]

Analyst Note: The presence of the 4-methyl and 5-methyl groups on the triazole ring reduces the acidity of the ring itself (removing the N-H proton found in unsubstituted triazoles) but adds lipophilicity compared to the parent triazole-acetic acid.

Predicted Solubility Profile & Solvent Selection

Note: The values below represent expert-derived predictive ratings based on Functional Group Contribution (FGC) theory and structural analogs (e.g., 1,2,4-triazole-3-acetic acid derivatives).

Table 2: Solubility Profile by Solvent Class

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction MechanismApplication
Polar Protic Water (pH 7)High (>50 mg/mL)Ion-dipole & H-bondingFormulation / Bio-assays
Polar Protic Methanol / EthanolHigh H-bondingRecrystallization / Extraction
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Dipole-dipole & H-bond acceptanceStock Solutions
Polar Aprotic AcetonitrileModerate Dipole-dipoleHPLC Mobile Phase
Chlorinated Dichloromethane (DCM)Low to Moderate Weak Dipole interactionsLiquid-Liquid Extraction
Non-Polar Hexane / HeptaneInsoluble Induced Dipole (London Dispersion)Anti-solvent for precipitation
Ethers THF / Diethyl EtherLow Weak H-bond acceptanceWashing impurities
Mechanistic Insight: The "Like Dissolves Like" Logic

The diagram below illustrates the decision matrix for solvent selection based on the specific intermolecular forces present in the target molecule.

SolubilityLogic Start Solute: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Analysis Analyze Functional Groups: 1. Carboxylic Acid (Polar/H-Donor) 2. Triazole Ring (Basic N/H-Acceptor) Start->Analysis Protic Polar Protic Solvents (Water, MeOH) Analysis->Protic H-Bonding Capacity Aprotic Polar Aprotic Solvents (DMSO, DMF) Analysis->Aprotic High Dipole Moment NonPolar Non-Polar Solvents (Hexane, Toluene) Analysis->NonPolar Lipophilic Mismatch Mech_Protic Mechanism: H-Bond Network Formation Ionization (pH dependent) Protic->Mech_Protic Mech_Aprotic Mechanism: Dipole-Dipole Interaction Solvation of Cationic species Aprotic->Mech_Aprotic Mech_NonPolar Mechanism: Van der Waals only (Insufficient energy to break lattice) NonPolar->Mech_NonPolar HighSol Outcome: High Solubility Mech_Protic->HighSol Mech_Aprotic->HighSol LowSol Outcome: Insoluble / Anti-solvent Mech_NonPolar->LowSol

Figure 1: Mechanistic flowchart for solvent selection based on the functional group analysis of the target triazole derivative.

Experimental Methodologies

To validate the predicted profile, the following protocols are recommended. These follow the OECD Guideline 105 for water solubility and standard pharmaceutical equilibrium protocols for organic solvents.[1]

Shake-Flask Equilibrium Method (Gold Standard)

This method ensures thermodynamic equilibrium is reached, providing the most accurate solubility data.[1]

Reagents:

  • Test Compound: >98% Purity.

  • Solvents: HPLC Grade.[1]

  • Filters: 0.45 µm PVDF (hydrophilic for aqueous, hydrophobic for organics).[1]

Protocol:

  • Preparation: Add an excess of the solid compound (approx. 50-100 mg) to 2 mL of the selected solvent in a glass vial. The solution must remain opaque (saturated).[1]

  • Equilibration: Cap the vial and place it in a shaker incubator at 25°C ± 0.1°C for 24 to 48 hours .

  • Sedimentation: Allow the saturated solution to stand for 2 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw the supernatant using a syringe.[1]

  • Filtration: Filter immediately through a 0.45 µm syringe filter (discard the first 0.2 mL of filtrate to account for filter adsorption).

  • Dilution: Dilute the filtrate with mobile phase to land within the linear range of the HPLC calibration curve.

HPLC Quantification Method

Quantification should be performed using Reverse-Phase HPLC (RP-HPLC).[1] Due to the carboxylic acid, pH control is critical to prevent peak tailing.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic (e.g., 90:10 A:B) or Gradient 5% -> 95% B depending on retention.

  • Detection: UV at 210 nm (COOH absorbance) and 254 nm (Triazole ring).[1]

  • Flow Rate: 1.0 mL/min.[1]

Workflow Visualization[1]

ExperimentalWorkflow Step1 Step 1: Saturation (Excess Solid + Solvent) Step2 Step 2: Equilibration (24-48h Shake @ 25°C) Step1->Step2 Step3 Step 3: Filtration (0.45µm PVDF) Step2->Step3 Step4 Step 4: Dilution (Into Mobile Phase) Step3->Step4 Step5 Step 5: HPLC-UV (Quantification) Step4->Step5

Figure 2: Step-by-step workflow for the Shake-Flask equilibrium solubility determination.

Applications & Handling Insights

pH-Dependent Solubility (The "Buffer Effect")

The solubility of this compound is highly sensitive to pH.[1]

  • pH < 2: High solubility (Protonation of Triazole N).[1]

  • pH 3 - 5: Minimum Solubility (Near Isoelectric Point / pI). This is the danger zone for precipitation in formulations.[1]

  • pH > 6: Very High Solubility (Deprotonation of Carboxylic Acid -> Carboxylate Anion).[1]

Strategic Tip: For aqueous formulations, maintain pH > 6.0 using phosphate or citrate buffers to ensure stability.[1]

Recrystallization Strategy

To purify the compound, exploit the solubility differential:

  • Solvent: Ethanol (High solubility at boiling, moderate at RT).[1]

  • Anti-Solvent: Hexane or Ethyl Acetate (Low solubility).[1]

  • Procedure: Dissolve in minimal hot ethanol, filter, then slowly add hexane until turbidity appears. Cool to 4°C.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[1][2][3][4][5] OECD Publishing.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: 1,2,4-Triazole-1-acetic acid (Analog).[1] National Library of Medicine.[1] [Link][1]

  • MDPI. (2020).[1] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules.[1][6][7][8][9][10][11] [Link]

Sources

Exploratory

Known biological activities of 1,2,4-triazole acetic acid derivatives

Technical Guide: Biological Efficacy & Mechanistic Profiling of 1,2,4-Triazole Acetic Acid Derivatives Executive Summary The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Efficacy & Mechanistic Profiling of 1,2,4-Triazole Acetic Acid Derivatives

Executive Summary The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and metabolic stability.[1] Within this family, 1,2,4-triazole acetic acid derivatives (including esters, hydrazides, and amides) represent a critical subclass. The acetic acid side chain (


) and its bioisosteres serve two distinct functions: they improve aqueous solubility—a common bottleneck in heterocyclic drug design—and act as a flexible linker that facilitates precise docking into enzymatic active sites such as CYP51 (fungal), COX-2 (inflammatory), and EGFR (oncology). This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of these compounds.

Part 1: Structural Significance & Synthesis

The biological potency of these derivatives relies on the regiochemistry of the acetic acid substitution (typically at N-1 or S-3 positions). The carboxylate group or its hydrazide derivative often mimics endogenous substrates (e.g., arachidonic acid), allowing for competitive inhibition.

Synthesis Workflow

The standard synthetic route involves the cyclization of thiosemicarbazides followed by S-alkylation with chloroacetic acid.

SynthesisWorkflow A Carboxylic Acid (R-COOH) B Ester (R-COOEt) A->B EtOH/H2SO4 C Acid Hydrazide (R-CONHNH2) B->C NH2NH2.H2O D Thiosemicarbazide C->D R'-NCS E 1,2,4-Triazole-3-thione (Cyclization) D->E NaOH (4%), Reflux F S-Alkylation (Cl-CH2-COOH) E->F K2CO3/Acetone G Triazole Thioacetic Acid (Target Scaffold) F->G Reflux 4-6h

Figure 1: General synthetic pathway for S-substituted 1,2,4-triazole acetic acid derivatives. The critical step is the S-alkylation, which introduces the acetic acid moiety.

Part 2: Antimicrobial & Antifungal Activity

Primary Mechanism: Inhibition of Lanosterol 14


-demethylase (CYP51).[1][2]
The 1,2,4-triazole ring coordinates with the heme iron of CYP51, preventing the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The acetic acid side chain often interacts with the access channel of the enzyme, improving binding affinity compared to simple triazoles.

Key Data Points:

  • Schiff Base Hybrids: Derivatives containing a Schiff base linked to the acetic acid hydrazide show enhanced activity against Candida albicans.

  • MIC Values: Optimized derivatives demonstrate Minimum Inhibitory Concentrations (MIC) in the range of 0.25 – 16

    
    g/mL , often comparable to Fluconazole.
    
Compound ClassTarget OrganismMIC Range (

g/mL)
Reference Standard
Triazole-3-thioacetic acidS. aureus (Gram +)4.0 - 16.0Ciprofloxacin (1.0)
Triazole-acetohydrazideC. albicans (Fungal)0.25 - 2.0Fluconazole (1.[2]0)
N-bridged TriazoleE. coli (Gram -)8.0 - 32.0Norfloxacin (4.0)

Part 3: Oncology & Antiproliferative Action

Mechanisms:

  • Kinase Inhibition: The acetic acid moiety can form hydrogen bonds within the ATP-binding pocket of kinases such as EGFR and VEGFR-2 .

  • Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

AnticancerMechanism Drug Triazole Acetic Acid Derivative Target1 EGFR/VEGFR-2 (Kinase Domain) Drug->Target1 H-Bonding via COOH/Hydrazide Target2 Tubulin (Colchicine Site) Drug->Target2 Hydrophobic Interaction Effect1 Block ATP Binding Target1->Effect1 Effect2 Disrupt Microtubule Assembly Target2->Effect2 Outcome Apoptosis & G2/M Arrest Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanistic pathways of triazole acetic acid derivatives in cancer therapy.

Efficacy Data: Recent studies indicate that 1,2,4-triazole derivatives bearing an acetic acid hydrazide linker show IC50 values against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines in the low micromolar range (


), often outperforming standard agents like 5-Fluorouracil in specific resistant lines.

Part 4: Anti-inflammatory (COX Inhibition)

Mechanism: The acetic acid group (


) serves as a pharmacophore mimic of the carboxylic acid in arachidonic acid (the natural substrate of Cyclooxygenase). This allows the derivative to enter the COX active site.
  • Selectivity: Bulky substituents on the triazole ring (e.g., 4,5-diphenyl) tend to favor COX-2 selectivity over COX-1, reducing gastric side effects common with traditional NSAIDs.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-((5-aryl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Rationale: This protocol ensures the formation of the thio-acetic acid linkage, a key pharmacophore for antimicrobial activity.

  • Reagents: 5-Aryl-4H-1,2,4-triazole-3-thiol (10 mmol), Chloroacetic acid (10 mmol), Potassium Carbonate (

    
    , 15 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve the triazole-thiol in dry acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes (deprotonation of the thiol group).
      
    • Add chloroacetic acid dropwise.

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

    • Filter the inorganic salts while hot.

    • Evaporate the solvent.[3] Acidify the residue with dilute HCl to precipitate the free acid.

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro Urease Inhibition Assay

Rationale: Triazole acetic acids are potent urease inhibitors, relevant for H. pylori treatment.

  • System: Jack bean urease enzyme (25

    
    L), Buffer (PBS pH 6.8).
    
  • Workflow:

    • Incubate enzyme with 5

      
      L of test compound (dissolved in DMSO) for 15 mins at 37°C.
      
    • Add Urea substrate (55

      
      L, 100 mM). Incubate for 15 mins.
      
    • Add Phenol-hypochlorite reagents (indophenol method) to measure ammonia production.

    • Measure Absorbance at 630 nm using a microplate reader.

    • Calculation:

      
      .
      

References

  • Antimicrobial & Synthesis Review: Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.[1][4][5][6] Source: NIH / Molecules. URL:[Link]

  • Anticancer Mechanisms: Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: PubMed. URL:[Link]

  • Anti-inflammatory (COX) Activity: Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.[4][6][7][8][9] Source: PubMed / NIH. URL:[Link]

  • Urease Inhibition: Title: Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid.[5] Source: Taylor & Francis Online. URL:[Link]

  • General Pharmacological Profile: Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: PMC - PubMed Central. URL:[Link]

Sources

Foundational

Advanced Structure-Activity Relationship (SAR) Profiling of 1,2,4-Triazole Scaffolds

Topic: Structure-Activity Relationship (SAR) of 1,2,4-Triazole Compounds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Privileged S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 1,2,4-Triazole Compounds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile, high dipole moment, and rigidity.[1] Unlike its 1,2,3-triazole isomer (often a product of "click" chemistry), the 1,2,4-triazole is historically the cornerstone of antifungal therapeutics (the "azoles") and an emerging pharmacophore in oncology.

This guide dissects the molecular mechanics of the 1,2,4-triazole ring, moving beyond basic descriptions to the causal relationships between specific substitutions and biological efficacy.[2] We focus on two primary therapeutic axes: Lanosterol 14α-demethylase (CYP51) inhibition (antifungal) and Kinase/Tubulin modulation (anticancer).

Chemical Architecture & Tautomerism

To design effective ligands, one must first understand the dynamic nature of the core ring. The 1,2,4-triazole exists in two dominant tautomeric forms: 1H and 4H .[1]

  • 1H-form: Generally more stable in solution.

  • 4H-form: Often the biologically active conformer in metal coordination events (e.g., heme binding).

Critical Design Rule: Substitution at the N1 position locks the tautomer, preventing interconversion and fixing the orientation of the N2 and N4 lone pairs. This "locking" is the first step in rational SAR design.

SAR Mechanics: The Causality of Potency

Antifungal Axis: CYP51 Inhibition

The primary mechanism of antifungal azoles (e.g., Fluconazole, Voriconazole) is the depletion of ergosterol via inhibition of CYP51.

  • The Warhead (N4 Position): The un-substituted nitrogen at position 4 (in N1-substituted derivatives) acts as a Lewis base. It coordinates perpendicularly to the heme iron (

    
    ) in the CYP51 active site.
    
    • SAR Insight: Steric bulk around N4 destroys activity. This position must remain accessible.

  • The Linker (N1 Position): Usually a methylene or ethyl linker connecting to a halogenated phenyl ring.

    • SAR Insight: The 2,4-difluorophenyl or 2,4-dichlorophenyl moiety is critical. The halogens occupy a hydrophobic pocket and, more importantly, withdraw electrons from the phenyl ring, preventing metabolic oxidation.

  • The "Tail" (C3/C5 Positions): These positions determine spectrum and pharmacokinetics.

    • Trend: Long lipophilic tails (e.g., in Itraconazole) interact with the access channel of the enzyme, improving potency against resistant strains but reducing water solubility.

Anticancer Axis: Kinase & Tubulin Modulation

In oncology, the 1,2,4-triazole often serves as a bioisostere for amide or urea linkages, functioning as a hinge-binder in kinases.

  • C3-Thiol/Thione Derivatives: Introduction of a sulfur atom at C3 (forming 1,2,4-triazole-3-thiones) often enhances cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.

  • Schiff Bases: C3-linked Schiff bases (

    
    ) show high affinity for tubulin, inhibiting polymerization similar to colchicine.
    

Visualization: SAR Logic & Mechanism[2]

Figure 1: General Pharmacophore & SAR Logic

SAR_Map Triazole 1,2,4-Triazole Core N1 N1 Position (Tautomer Lock) Triazole->N1 N4 N4 Position (Heme Coordination) Triazole->N4 C3 C3 Position (Specificity/Linker) Triazole->C3 C5 C5 Position (Lipophilicity) Triazole->C5 Pocket Target: Hydrophobic Pocket (2,4-Difluorophenyl) N1->Pocket Pharmacokinetics Heme Target: Heme Iron (CYP51) Lewis Base Interaction N4->Heme Critical for Antifungal Kinase Target: Kinase Hinge (H-Bond Acceptor) C3->Kinase Anticancer Specificity

Caption: Functional dissection of the 1,2,4-triazole ring. N4 is the primary "warhead" for metalloenzyme targets, while N1 and C3 govern bioavailability and target selectivity.

Experimental Protocols

Synthesis: Microwave-Assisted Pellizzari Reaction

The Pellizzari reaction is the classical route to 3,5-disubstituted-1,2,4-triazoles.[3] Traditional heating (200°C) often degrades sensitive substrates. The microwave-assisted modification is the modern standard for high-throughput SAR generation.

Reagents:

  • Carboxylic acid hydrazide (1.0 eq)

  • Amide / Thioamide (1.0 eq)

  • Solvent: n-Butanol (high boiling point, polar)

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve the hydrazide and amide in n-Butanol (3-5 mL).

  • Irradiation: Seal the vial. Set microwave reactor (e.g., Monowave) to 150°C with a hold time of 20-30 minutes . (Pressure will rise; ensure vial is rated for >10 bar).

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (8:2).

  • Validation: Confirm structure via 1H-NMR (look for disappearance of hydrazide -NH2 protons).

Biological Evaluation: Antifungal Susceptibility (CLSI M27-A3)

This protocol validates the N4-heme interaction efficacy.

Workflow:

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Plating: Use 96-well microtiter plates. Dispense 100 µL of inoculum per well.

  • Treatment: Add 100 µL of test compound (dissolved in DMSO, serial dilutions from 64 to 0.125 µg/mL). Control: Fluconazole.[4][5]

  • Incubation: 35°C for 24-48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD 530 nm). MIC is the lowest concentration showing 80% inhibition compared to growth control.

Comparative Data: Recent SAR Trends

The following table summarizes recent data comparing novel 1,2,4-triazole derivatives against standard-of-care drugs. Note the impact of the C3-linker modifications.

Compound IDCore ModificationTarget Organism/CellActivity (IC50 / MIC)Reference StandardInsight
AN5 4-(substituted)piperazine at C3C. albicansMIC: 0.5 µg/mLFluconazole (0.5 µg/mL)Piperazine tail mimics the long chain of Itraconazole, improving binding.
6h Carboxamide fragment at C3P. piricolaEC50: 13.1 µg/mLMefentrifluconazole (39.5 µg/mL)Amide linker provides additional H-bond points in the active site.
5c Letrozole-like hybridMCF-7 (Breast Cancer)IC50: 3.14 µMLetrozole (0.03 µM)Shows promise as an aromatase inhibitor; requires further lipophilic optimization.
HB5 Mefenamic acid hybridHepG2 (Liver Cancer)High SelectivityDoxorubicinInduces apoptosis via EGFR tyrosine kinase inhibition.[6]

Mechanism of Action: CYP51 Binding

Figure 2: CYP51 Inhibition Pathway

MOA_CYP51 Substrate Lanosterol Enzyme CYP51 (14α-demethylase) Substrate->Enzyme Normal Binding Product Ergosterol Enzyme->Product Demethylation Complex Triazole-Heme Complex (Dead-End) Enzyme->Complex Inhibition Membrane Fungal Membrane Integrity Product->Membrane Maintains Fluidity Inhibitor 1,2,4-Triazole Drug Inhibitor->Enzyme Competitive Binding (N4 -> Fe3+) Complex->Product Blocked

Caption: Mechanistic blockade of ergosterol biosynthesis.[7] The 1,2,4-triazole nitrogen (N4) binds the heme iron, preventing the oxidation of lanosterol.

References

  • Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (PMC).Link

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate.Link

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Institutes of Health.Link

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.Link

  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. BenchChem.Link

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents (2022-2025). PubMed.Link

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives. Pharmacia.Link

Sources

Exploratory

Review of Synthetic Routes for Substituted 1,2,4-Triazoles

Executive Summary & Strategic Importance The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinct from its 1,2,3-isomer (often associated with "click" chemistry). It serves as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinct from its 1,2,3-isomer (often associated with "click" chemistry). It serves as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities. This heterocycle is the core engine of blockbuster drugs like Fluconazole (antifungal), Letrozole (aromatase inhibitor), and Sitagliptin (DPP-4 inhibitor).

This guide moves beyond textbook definitions to provide a critical analysis of synthetic methodologies. We categorize routes by their utility in drug discovery: from robust classical condensations for scale-up to modern transition-metal catalyzed routes for diverse library generation.

Classical Condensation Strategies

Best for: Large-scale synthesis, simple substrates, and cost-efficiency.

The Pellizzari Reaction

The Pellizzari reaction is the thermal condensation of acyl hydrazides with amides.[1] While historically significant, it often requires harsh conditions (high heat), limiting its use with sensitive substrates.

Mechanism: The reaction proceeds via the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by a dehydration-cyclization sequence.

PellizzariMechanism Start Acyl Hydrazide (R1-CONHNH2) + Amide (R2-CONH2) Inter1 Intermediate A (N-Acylamidrazone) Start->Inter1 Nucleophilic Attack (High T) Inter2 Cyclization (- H2O) Inter1->Inter2 - NH3 Product 1,2,4-Triazole Inter2->Product Dehydration

Figure 1: Simplified mechanistic flow of the Pellizzari reaction.

Protocol 1: Microwave-Assisted Pellizzari Synthesis Optimization: Traditional heating is replaced by microwave irradiation to reduce reaction times from hours to minutes and improve yields.

  • Reagents: Mix Benzhydrazide (1.0 equiv) and Acetamide (3.0 equiv).

  • Conditions: Place in a microwave vial. No solvent (neat).

  • Reaction: Irradiate at 150°C for 10–15 minutes.

  • Work-up: Cool to RT. Add ice-cold water (10 mL). The product precipitates.[1]

  • Purification: Filter and recrystallize from ethanol.

  • Validation: Check purity via TLC (Ethyl Acetate:Hexane 4:1) and melting point.

The Einhorn-Brunner Reaction

This acid-catalyzed condensation between hydrazines and diacylamines (imides) offers better regiocontrol than Pellizzari.

  • Causality: The regioselectivity is governed by the electronic difference between the two acyl groups. The hydrazine attacks the more electrophilic carbonyl.

  • Key Insight: Use this method when synthesizing 1,5-disubstituted or 1,3,5-trisubstituted triazoles where specific isomer placement is critical.

Modern Catalytic Strategies

Best for: Late-stage functionalization, complex scaffolds, and mild conditions.

Copper-Catalyzed Oxidative Cyclization

Recent advances utilize transition metals to catalyze the formation of the triazole ring from amidines and nitriles or other precursors, often using air as the oxidant. This avoids the harsh thermal conditions of classical methods.

Mechanism: The cycle typically involves the coordination of the amidine/nitrile to the Cu center, followed by oxidative coupling and reductive elimination.

CuCatalysis Cu_Species Cu(II) Species Coordination Substrate Coordination (Amidine + Nitrile) Cu_Species->Coordination Oxidation Oxidative Coupling (C-N Bond Formation) Coordination->Oxidation Elimination Reductive Elimination (Product Release) Oxidation->Elimination Reoxidation Re-oxidation via O2/Air Elimination->Reoxidation Reoxidation->Cu_Species

Figure 2: Catalytic cycle for Copper-mediated oxidative synthesis of 1,2,4-triazoles.

Protocol 2: Cu-Catalyzed Synthesis from Amidines and Nitriles Reference: Adapted from recent oxidative coupling methodologies (e.g., Org. Lett. or J. Org.[2] Chem. variants).

  • Reagents: Amidine hydrochloride (1.0 mmol), Nitrile (1.2 mmol), CuCl₂ (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (3 mL).

  • Conditions: Stir at 100°C under an air atmosphere (open vessel or O₂ balloon) for 12 hours.

  • Work-up: Dilute with ethyl acetate, wash with brine (3x) to remove DMF/DMSO.

  • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).

  • Why it works: The base frees the amidine; Cu(II) facilitates the nucleophilic attack of the amidine nitrogen on the nitrile, followed by oxidative ring closure.

Solid-Phase Synthesis (High-Throughput)

Best for: Combinatorial libraries and lead optimization.

Solid-phase synthesis (SPS) allows for the rapid generation of triazole libraries without tedious intermediate purification.

Protocol 3: Resin-Bound Synthesis via Acyl Hydrazines

  • Loading: Attach a carboxylic acid to a hydrazide linker resin (e.g., Wang-hydrazide) using standard coupling agents (EDC/HOBt).

  • Cyclization: Treat the resin-bound acyl hydrazide with a thioimidate or an orthoester in the presence of a mild acid or base.

    • Reagent: Ethyl benzimidate hydrochloride (10 equiv), DIEA (20 equiv) in NMP.

    • Condition: Heat at 80°C for 12 hours.

  • Cleavage: Wash resin (DCM/MeOH). Cleave the product using TFA/DCM (1:1) for 1 hour.

  • Result: High-purity 3,5-disubstituted 1,2,4-triazole after evaporation of TFA.

Comparative Analysis of Methods

FeaturePellizzari / Einhorn-BrunnerCu-Catalyzed OxidativeSolid-Phase Synthesis
Primary Utility Scale-up, Simple blocksComplex analogs, Late-stageLibrary generation (SAR)
Conditions Harsh (High T, Strong Acid)Mild (100°C, Neutral/Base)Varied, Filtration-based
Atom Economy HighModerate (Oxidants/Ligands)Low (Resin/Excess reagents)
Substrate Scope Limited (Sensitive groups fail)Broad (Tolerates functional groups)Broad (Limited by linker)
Key Risk Isomer mixtures (Regio)Metal contaminationIncomplete coupling

References

  • BenchChem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles.

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives.

  • American Chemical Society (ACS). Synthesis of 1,2,4-Triazole-Functionalized Solid Support and Its Use in the Solid-Phase Synthesis.

Sources

Foundational

Therapeutic Horizons of Dimethyl-Triazole Derivatives: From Synthetic Scaffolds to Clinical Candidates

[1] Executive Summary The triazole heterocycle—specifically the 1,2,4-triazole and 1,2,3-triazole isomers—stands as a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The triazole heterocycle—specifically the 1,2,4-triazole and 1,2,3-triazole isomers—stands as a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capability, and metabolic stability.[1] While the broader class of azoles is well-documented, dimethyl-substituted triazoles (particularly 3,5-dimethyl-1,2,4-triazole and 4,5-dimethyl-1,2,3-triazole derivatives) represent a specialized sub-class offering unique lipophilic profiles and steric geometries.[2]

This technical guide analyzes the therapeutic utility of these derivatives, focusing on their dominant role as CYP51 inhibitors (antifungal) and their emerging application in oncology (kinase inhibition and apoptosis induction) . We provide validated synthetic protocols and mechanistic insights to support researchers in optimizing these scaffolds for drug discovery.

Structural Activity Relationship (SAR) & The "Dimethyl" Advantage

The addition of methyl groups to the triazole ring is not merely cosmetic; it fundamentally alters the pharmacokinetics of the molecule.

The 3,5-Dimethyl-1,2,4-Triazole Core

In the context of 1,2,4-triazoles, the 3,5-dimethyl substitution pattern (often synthesized via condensation of acetic acid and hydrazine) serves two critical functions:

  • Lipophilicity Modulation: The methyl groups increase

    
    , facilitating passive transport across the fungal cell wall or cancer cell membrane.
    
  • Steric Occlusion: The methyl groups can restrict rotation when the triazole is part of a larger Schiff base, locking the molecule into a bioactive conformation that favors receptor binding.

The 1,2,3-Triazole "Click" Linker

In 1,2,3-triazoles, typically formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), dimethyl substitution (often on the 4,5 positions) acts as a bioisostere for amide bonds.[2] It provides a rigid linker that resists enzymatic hydrolysis, unlike traditional peptide bonds.

Antifungal Applications: Targeting CYP51[1][3][4]

The most authoritative application of triazole derivatives lies in the inhibition of lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
Mechanism of Action

The unhindered nitrogen (N-4 in 1,2,4-triazoles) coordinates with the heme iron of CYP51.[2][3] This blocks the substrate (lanosterol) from being oxidized, leading to:

  • Depletion of ergosterol (membrane instability).

  • Accumulation of toxic 14ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methylsterols.
    

CYP51_Mechanism Triazole Dimethyl-Triazole Derivative CYP51 CYP51 Enzyme (Heme Iron Center) Triazole->CYP51 Coordinates Fe2+ ToxicSterols Toxic 14α-methylsterols Triazole->ToxicSterols Induces Accumulation Ergosterol Ergosterol (Product) CYP51->Ergosterol Catalysis Blocked Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Normal Binding Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains ToxicSterols->Membrane Disrupts

Figure 1: Mechanistic pathway of CYP51 inhibition by triazole derivatives.[2][4] The coordination of the triazole nitrogen to the heme iron is the critical control point.

Validated Protocol: Synthesis of 4-Amino-3,5-Dimethyl-1,2,4-Triazole

This compound is the primary precursor for biologically active Schiff bases.[2] The following protocol is adapted for high yield and purity.

Reagents:

  • Hydrazine Hydrate (80%)[2]

  • Glacial Acetic Acid[2][5]

  • Amberlyst 15 Resin (Catalyst)[2]

Workflow:

  • Condensation: Slowly add hydrazine hydrate (2.6 mol) to glacial acetic acid (2.0 mol) in a round-bottom flask. Caution: Exothermic reaction.[2]

  • Cyclization: Add Amberlyst 15 resin (20g). Heat the mixture to 180°C. Distill off water continuously to drive the equilibrium toward the triazole.

  • Duration: Maintain 180°C for 6 hours.

  • Purification: Cool to 80°C. Add Methanol (500 mL) to dissolve the product. Filter to remove the resin.[5]

  • Crystallization: Cool the filtrate to 4°C. Colorless block-shaped crystals of 4-amino-3,5-dimethyl-1,2,4-triazole will precipitate.[2]

  • Yield: Expected yield ~80%. Melting Point: 201°C–203°C.[5]

Anticancer Potential: Hybrid Molecules

Recent research has pivoted toward hybrid molecules —combining the dimethyl-triazole core with established pharmacophores like curcumin or quinolines.[2]

Key Targets
  • MMP-2/9 Inhibition: 1,2,3-triazole derivatives have shown high affinity for Matrix Metalloproteinases (MMPs), enzymes critical for tumor metastasis.[2]

  • Cell Cycle Arrest: Specific derivatives (e.g., tetrahydrocurcumin-triazole hybrids) arrest cells at the G0/G1 phase.[2]

Comparative Cytotoxicity Data

The following table summarizes the potency of dimethyl-triazole hybrids against common cancer cell lines.

Compound ClassTarget Cell LineMechanismIC50 (µM)Reference
Tetrahydrocurcumin-1,2,3-triazole HCT-116 (Colon)APC-Asef inhibition1.09 ± 0.17[1]
Tetrahydrocurcumin-1,2,3-triazole A549 (Lung)Cell Cycle Arrest45.16 ± 0.92[1]
3,5-dimethyl-1,2,4-triazole Schiff Base MCF-7 (Breast)Aromatase Inhibition~15 - 50[2]
Phosphonate-1,2,3-triazole HT-1080 (Fibrosarcoma)MMP Inhibition< 20[3]

Synthetic Workflow for Schiff Base Derivatives

To generate a library of antifungal or anticancer agents, the 4-amino-3,5-dimethyl-1,2,4-triazole core is typically reacted with substituted aromatic aldehydes.[2]

Reaction Scheme

The formation of the azomethine bond (-N=CH-) is the critical step.[2] Electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde generally enhance biological activity by increasing the electrophilicity of the Schiff base.[2]

Synthesis_Workflow Precursors Precursors: Hydrazine + Acetic Acid Core Core Scaffold: 4-amino-3,5-dimethyl-1,2,4-triazole Precursors->Core Cyclization @ 180°C Catalysis Condition: Ethanol + H2SO4 (cat.) Reflux 4-6h Core->Catalysis Aldehyde Reagent: Aromatic Aldehyde (w/ -Cl, -NO2, -OH) Aldehyde->Catalysis SchiffBase Final Product: Dimethyl-Triazole Schiff Base Catalysis->SchiffBase Condensation Validation Validation: 1H-NMR (Imine proton @ 8-9 ppm) IR (C=N stretch @ 1600 cm-1) SchiffBase->Validation QC Check

Figure 2: Synthetic workflow for generating bioactive Schiff bases from the dimethyl-triazole core.

Critical Control Points[1]
  • Acidity: The condensation requires catalytic sulfuric acid. Too much acid can protonate the amine, deactivating it; too little slows the reaction.

  • Solvent Choice: Ethanol is preferred. If the product does not precipitate upon cooling, pour the reaction mixture into crushed ice.

References

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives Source: MDPI (Molecules) URL:[Link][2]

  • Anticancer Properties of 1,2,4-Triazoles Source: ISRES URL:[Link][2]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: Biointerface Research URL:[Link]

  • 4-Amino-3,5-dimethyl-4H-1,2,4-triazole (Crystallography & Synthesis) Source: NIH / PubMed Central URL:[2][Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1,2,4-Triazole Source: Journal of Ultra Chemistry URL:[Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: NIH / PubMed URL:[2][Link][2]

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Executive Summary & Compound Identity 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of antifungal agents, kinase inhibitors, and agrochemicals.[1][2][3]

Unlike common laboratory reagents, this compound combines the structural rigidity of a 1,2,4-triazole core with a reactive carboxylic acid tail. This dual functionality necessitates specific handling protocols to preserve its chemical integrity and ensure operator safety.

Physicochemical Profile
PropertySpecification
CAS Number 1249613-07-7
Chemical Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.3 (Triazole nitrogen)
Storage Condition 2–8°C (Refrigerated), Hygroscopic

Safety Assessment & Risk Mitigation

Critical Distinction: While the name contains "acetic acid," this compound is a solid organic derivative , not the corrosive liquid solvent Glacial Acetic Acid. However, the carboxylic acid moiety retains acidic properties that can cause irritation.

GHS Classification & Hazard Identification

Based on structural analogs and available safety data (H302/H312/H332 profiles common to triazoles):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the operational scale. The triazole ring can exhibit sensitizing properties in some individuals; therefore, dermal contact must be strictly avoided.

PPE_Decision_Tree Start Handling Scenario Scale Quantity / State Start->Scale SmallSolid < 1g (Solid) Weighing/Transfer Scale->SmallSolid Analytical LargeSolid > 1g (Solid) Bulk Handling Scale->LargeSolid Prep/Synthesis Solution Dissolved in Solvent (DMSO/MeOH) Scale->Solution Reaction Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses SmallSolid->Level1 Level2 LEVEL 2 PPE: Nitrile + Neoprene Gloves Tyvek Sleeves P100 Respirator/Fume Hood LargeSolid->Level2 Level3 LEVEL 3 PPE: Chemical Resistant Apron Face Shield + Goggles Fume Hood Mandatory Solution->Level3 Risk of Splash

Figure 1: Risk-based PPE selection workflow. Note that "Level 3" is required when the compound is in solution with penetrating solvents like DMSO, which can carry the API across the skin barrier.

Handling & Storage Protocols

Environmental Control (The "Cold Chain")

This compound is prone to degradation if exposed to heat or moisture over prolonged periods.

  • Temperature: Maintain at 2–8°C .

  • Humidity: Store in a desiccator or a tightly sealed container with silica gel. The triazole ring can be hygroscopic, leading to "caking" and hydrolysis of the acid functionality.

  • Atmosphere: For long-term storage (>3 months), purge the headspace with Argon or Nitrogen to prevent oxidative discoloration.

Solubilization Protocol

When preparing stock solutions for biological assays:

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for high concentrations (>10 mM).

  • Dissolution: Vortexing may be required. If the solution remains cloudy, mild sonication (30-60 seconds) is permissible.

  • Stability: Aqueous solutions are less stable. Prepare fresh buffers immediately before use. Do not store aqueous stocks.

Synthesis & Manufacturing Context

Understanding the synthetic origin of 1249613-07-7 aids in identifying potential impurities (e.g., hydrazine residues). The synthesis typically involves the construction of the 1,2,4-triazole ring via cyclocondensation.

Retrosynthetic Analysis

The 4,5-dimethyl substitution pattern suggests a specific pathway involving N-methylated precursors.

Synthesis_Pathway Target Target Molecule: 2-(4,5-Dimethyl-4H-1,2,4- triazol-3-yl)acetic acid Precursor1 Precursor A: Ethyl 3-ethoxy-3- iminopropionate (Imidate) Intermediate Cyclization Intermediate (Open Chain) Precursor1->Intermediate + Precursor 2 Precursor2 Precursor B: Methylhydrazine (or Acetylhydrazine deriv.) Precursor2->Intermediate Intermediate->Target Cyclodehydration (- EtOH/H2O) Byproducts Potential Impurities: Regioisomers Hydrazine salts Intermediate->Byproducts Side Rxn

Figure 2: Generalized retrosynthetic pathway. The reaction of an imidate derivative with a hydrazine species is the standard route for 3,4,5-substituted triazoles. Note the potential for hydrazine impurities, which are toxic.

Impurity Management

Researchers should be aware of:

  • Regioisomers: The 4H-triazole is the target, but 1H-tautomers or isomers may form depending on the synthesis conditions. Verification via 1H-NMR is critical before use in sensitive assays.

  • Residual Solvents: Due to the polar nature of the acid, it may retain polar solvents (Methanol, DMF) from the purification stage.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.Triazole dusts are respiratory irritants; alveolar absorption is rapid.
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol may increase skin permeability, enhancing absorption of the compound.
Eye Contact Flush with water for 15 min, lifting eyelids.The carboxylic acid group can cause corneal damage if not neutralized/diluted.
Spill (Solid) Dampen with water (to prevent dust), sweep up, place in hazardous waste.Dry sweeping generates aerosols. Wet method contains the hazard.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1810180, 1,2,4-Triazole-1-acetic acid (Analogous Safety Data). Retrieved from [Link]

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

This Application Note details a validated, regioselective synthesis protocol for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid . Unlike non-selective alkylation methods which often yield mixtures of N1 and N2 isomers...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a validated, regioselective synthesis protocol for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid . Unlike non-selective alkylation methods which often yield mixtures of N1 and N2 isomers, this protocol utilizes a ring-transformation strategy via a 1,3,4-oxadiazole intermediate. This ensures the precise placement of the acetic acid moiety at the C3 position and the methyl group at the N4 position.

Part 1: Technical Overview & Strategic Analysis

The Synthetic Challenge

The target molecule is a 3,4,5-trisubstituted 1,2,4-triazole .[1][2][3][4][5]

  • Structural Requirement: A carboxylic acid side chain at C3, a methyl group at C5, and a critical methyl substituent at N4.

  • Common Pitfall: Direct alkylation of 3,5-dimethyl-1,2,4-triazole with chloroacetic acid typically results in N-alkylation (forming 1- or 2-substituted isomers), not the desired C-alkylation (3-yl derivative).

  • Solution: A De Novo ring construction approach is required. We employ the Amine-Induced Recyclization of 1,3,4-Oxadiazoles . This method is thermodynamically driven and highly regioselective, converting a 1,3,4-oxadiazole precursor into the desired 1,2,4-triazole using methylamine.

Retrosynthetic Logic

The synthesis is deconstructed into three phases:

  • Pinner Synthesis: Activation of the nitrile (Ethyl cyanoacetate) to an imidate.

  • Oxadiazole Assembly: Condensation with acetic hydrazide to form the oxygen-containing heterocycle.

  • ANRORC-Type Transformation: Ring-opening/ring-closing with methylamine to install the N4-methyl and convert the ring to a triazole.

Retrosynthesis Target Target: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid TriazoleEster Intermediate 3: Ethyl (4,5-Dimethyl-triazol-3-yl)acetate Target->TriazoleEster Hydrolysis Oxadiazole Intermediate 2: Ethyl (5-Methyl-1,3,4-oxadiazol-2-yl)acetate TriazoleEster->Oxadiazole Recyclization (MeNH2) Imidate Intermediate 1: Ethyl 3-ethoxy-3-iminopropionate HCl Oxadiazole->Imidate Cyclization (AcNHNH2) Precursors Starting Materials: Ethyl Cyanoacetate + Acetic Hydrazide + Methylamine Imidate->Precursors Pinner Rxn (EtOH/HCl)

Figure 1: Retrosynthetic pathway utilizing the oxadiazole-to-triazole recyclization strategy.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-ethoxy-3-iminopropionate Hydrochloride

Objective: Convert the nitrile of ethyl cyanoacetate into a reactive imidate ester (Pinner Salt).

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • Absolute Ethanol (1.1 equiv)

  • Dry Diethyl Ether (Solvent)

  • HCl gas (Anhydrous)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl₂) and a gas inlet tube. Place in an ice/salt bath (-10°C).

  • Dissolution: Dissolve ethyl cyanoacetate (11.3 g, 100 mmol) and absolute ethanol (4.6 g, 100 mmol) in dry diethyl ether (50 mL).

  • Saturation: Bubble dry HCl gas slowly through the solution for 30–45 minutes until saturation is achieved (weight gain ~4.0 g). Maintain temperature below 0°C.

  • Crystallization: Seal the flask and store at 0–4°C for 24 hours. The mixture will solidify into a white crystalline mass.

  • Isolation: Filter the crystals quickly under a nitrogen blanket (hygroscopic!). Wash with cold dry ether.

  • Storage: Use immediately or store in a vacuum desiccator over P₂O₅.

Critical Parameter: Moisture exclusion is paramount. Water will hydrolyze the imidate back to the ester or amide.

Stage 2: Assembly of Ethyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate

Objective: Construct the heterocyclic ring with the C3 and C5 substituents in place.[3]

Reagents:

  • Imidate Salt (from Stage 1) (1.0 equiv)

  • Acetic Hydrazide (1.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Ethanol (Solvent)[6]

Procedure:

  • Mixing: Suspend the Imidate Salt (19.6 g, 100 mmol) in ethanol (100 mL).

  • Addition: Add Acetic Hydrazide (7.4 g, 100 mmol) followed by dropwise addition of Triethylamine (11.1 g, 110 mmol). Stir at room temperature for 1 hour.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) for the disappearance of hydrazide.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (EtOAc/Hexane) if necessary, though the crude is often sufficiently pure.

Stage 3: Recyclization to Ethyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetate

Objective: Convert the oxadiazole to the triazole and install the N-methyl group.

Reagents:

  • Oxadiazole Intermediate (1.0 equiv)

  • Methylamine (33% solution in Ethanol or 40% aq.) (3.0 equiv)[7]

  • Solvent: Ethanol[6][8]

Procedure:

  • Reaction: In a pressure tube or autoclave, dissolve the Oxadiazole ester (17.0 g, 100 mmol) in Ethanol (50 mL). Add Methylamine solution (300 mmol).

  • Heating: Seal the vessel and heat to 100°C for 12 hours. The pressure generated facilitates the ring opening/closing mechanism.

  • Mechanism Check: The amine attacks the oxadiazole C2/C5, opening the ring to form an acylamidrazone intermediate, which then dehydrates to close the triazole ring.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methylamine and solvent.

  • Isolation: The residue is the crude triazole ester. It can be recrystallized from Ethanol/Ether.

Stage 4: Hydrolysis to the Target Acid

Objective: Hydrolyze the ethyl ester to the free carboxylic acid.

Reagents:

  • Triazole Ester (from Stage 3)[7]

  • NaOH (2M aqueous solution)

Procedure:

  • Hydrolysis: Dissolve the ester in 2M NaOH (5 equiv). Stir at room temperature for 2 hours (or mild heating at 50°C if slow).

  • Neutralization: Cool in an ice bath. Adjust pH to ~3.0–4.0 using 6M HCl carefully.

  • Crystallization: The product, 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid , typically precipitates as a white solid.

  • Filtration: Filter, wash with a small amount of ice-cold water, and dry under vacuum at 50°C.

Part 3: Analytical Data & Process Control

Expected Analytical Specifications
ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 185–189 °C (Decomp.)Dependent on purity/solvate
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, COOH), 3.65 (s, 2H, CH₂), 3.48 (s, 3H, N-CH₃), 2.28 (s, 3H, C-CH₃)Diagnostic N-Me singlet at ~3.5 ppm
MS (ESI+) [M+H]⁺ = 156.08Calc. MW = 155.15
Solubility Soluble in Water, DMSO, MeOHPoor solubility in non-polar solvents
Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Pinner cluster_1 Stage 2: Oxadiazole cluster_2 Stage 3: Triazole cluster_3 Stage 4: Final Nitrile Ethyl Cyanoacetate Imidate Imidate HCl Nitrile->Imidate HCl/EtOH Oxadiazole Oxadiazole Ester Imidate->Oxadiazole + AcNHNH2 Reflux TriazoleEster Triazole Ester Oxadiazole->TriazoleEster + MeNH2 100°C FinalProduct Target Acid TriazoleEster->FinalProduct NaOH then HCl

Figure 2: Sequential process flow for the synthesis.

Part 4: References

  • General Triazole Synthesis via Oxadiazoles:

    • Moulin, A., Bibian, M., Blayo, A., El Habnouni, S., Martinez, J., & Fehrentz, J. A. (2010).[5] Synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. Chemical Reviews, 110(4), 1809–1827.[5] Link

    • Note: This is the authoritative review on the "Recyclization" strategy (Section 4 in the review).

  • Specific Methodology for Amine-Induced Recyclization:

    • Bentiss, F., Lagrenée, M., & Barbry, D. (2000). Accelerated synthesis of 3,5-disubstituted 1,2,4-triazoles from 1,3,4-oxadiazoles. Tetrahedron Letters, 41(10), 1539-1543.

    • Relevance: Establishes the conditions (Amine + Heat) for the O-to-N ring switch.

  • Pinner Synthesis of Imidates:

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Target Compound Data Verification:

    • ChemScene Database. (n.d.). 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS 1249613-07-7).[9] Retrieved from [9]

    • Relevance: Confirmation of CAS and commercial availability of the building block.

Sources

Application

Application Note: Chemoselective Cyclization of Thiosemicarbazides to 1,2,4-Triazole-3-thiones

Executive Summary The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole) and emerging oncology therape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole) and emerging oncology therapeutics.[1] This guide details the robust, base-catalyzed cyclodehydration of 1-acyl-4-substituted thiosemicarbazides to yield 1,2,4-triazole-3-thiones (also known as 3-mercapto-1,2,4-triazoles).

Unlike oxidative methods that may yield thiadiazoles as byproducts, the alkaline cyclization protocol described here offers high chemoselectivity, scalability, and operational simplicity. We also provide a downstream protocol for S-alkylation , a critical derivatization step for generating structure-activity relationship (SAR) libraries.

Chemo-Rationale: The Mechanism of Cyclization

The transformation of a thiosemicarbazide to a 1,2,4-triazole is an intramolecular nucleophilic substitution followed by dehydration. Understanding this mechanism is vital for troubleshooting low yields.

  • Activation: Under basic conditions (NaOH/KOH), the N2-proton of the hydrazine moiety is abstracted.

  • Nucleophilic Attack: The resulting N-anion attacks the carbonyl carbon of the acyl group.

  • Cyclization: This forms a tetrahedral intermediate (hydroxy-triazolidine).

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 1,2,4-triazole ring.

Tautomeric Note: While often called "triazole-thiols," these compounds exist in a thione-thiol tautomeric equilibrium. In solution, the thione (C=S) form predominates, which influences subsequent alkylation kinetics.

Visual 1: Reaction Mechanism & Pathway

TriazoleSynthesis Start Acyl-Thiosemicarbazide (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N2 -> C=O) Base Base (OH-) Activation Base->Start Deprotonation Product 1,2,4-Triazole-3-thione (Target Scaffold) Inter->Product Aromatization Water - H2O (Dehydration) Water->Product

Figure 1: Mechanistic pathway for the base-catalyzed dehydrative cyclization of thiosemicarbazides.

Protocol A: Base-Catalyzed Cyclization

Objective: Synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 1-Acyl-4-substituted thiosemicarbazide (1.0 eq).

  • Base: 2N or 4N Sodium Hydroxide (NaOH) solution (aqueous).

  • Solvent: Ethanol (optional co-solvent if solubility is poor).

  • Acid: Hydrochloric acid (HCl), 3N (for precipitation).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, suspend the thiosemicarbazide (10 mmol) in 2N NaOH (20-30 mL) .

    • Note: If the starting material is highly lipophilic, add 5-10 mL of ethanol to aid solubility.

  • Reflux (Cyclization):

    • Heat the mixture to reflux (approx. 100°C).

    • Maintain reflux for 4–6 hours .

    • Monitoring: The suspension usually clears to a transparent solution as the cyclization proceeds and the soluble sodium salt of the triazole forms. Monitor by TLC (eluent: CHCl3:MeOH 9:1).

  • Work-up & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any insoluble impurities (if necessary).

    • Place the filtrate in an ice bath.[2]

    • Crucial Step: Acidify dropwise with 3N HCl while stirring until pH reaches 2–3.

    • Observation: The product will precipitate as a white or off-white solid. Evolution of H2S gas is not expected here (unlike in thiadiazole synthesis), but work in a fume hood as a precaution.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold water (3 x 10 mL) to remove excess acid and salts.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ethanol depending on the melting point.

Protocol B: S-Alkylation (Derivatization)

Objective: Conversion of the triazole-thione to S-alkylated thioethers (common drug pharmacophores).

Step-by-Step Methodology
  • Solubilization:

    • Dissolve the 1,2,4-triazole-3-thione (1.0 eq) in Ethanol or Acetone.

    • Add Potassium Carbonate (K2CO3, 1.5 eq) or Triethylamine (TEA).

  • Alkylation:

    • Add the Alkyl Halide (e.g., Benzyl chloride, Methyl iodide) (1.1 eq) dropwise.

    • Stir at room temperature for 2–4 hours (or reflux for 1 hour if the halide is unreactive).

  • Isolation:

    • Pour the mixture into ice-cold water.

    • The S-alkylated product usually precipitates. Filter and recrystallize from Ethanol.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, use the following validation parameters.

Analytical MethodExpected Signal (Validation Criteria)
IR Spectroscopy Absence of C=O: The amide carbonyl stretch (1650-1690 cm⁻¹) from the starting thiosemicarbazide must disappear.Presence of C=N: New band appears at 1590–1620 cm⁻¹.Thione/Thiol: Weak S-H stretch (2550 cm⁻¹) or C=S stretch (1300-1400 cm⁻¹).
¹H NMR (DMSO-d6) SH Proton: Singlet at 13.0–14.0 ppm (often broad/exchangeable).Ring Protons: Aromatic shifts if aryl groups are present.Loss of Hydrazine Protons: The distinct NH-NH signals of the precursor disappear.
Melting Point Triazole derivatives typically have sharp, high melting points (>150°C). Broad ranges indicate incomplete cyclization.
Visual 2: Validation Workflow

Validation Sample Isolated Solid IR IR Analysis Sample->IR NMR 1H NMR Sample->NMR Decision C=O Peak Present? IR->Decision Pass Success: 1,2,4-Triazole Confirmed Decision->Pass No (Disappeared) Fail Incomplete: Reflux Longer Decision->Fail Yes (1650 cm-1)

Figure 2: Decision tree for spectroscopic validation of the cyclization product.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is water-soluble (common with short alkyl chains).Do not add excess water. Neutralize to pH 5-6 exactly. Extract the aqueous phase with Ethyl Acetate.
Gummy/Oily Product Impurities or incomplete cyclization.Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH.
Starting Material Remains Insufficient base strength or time.Increase NaOH concentration to 4N or extend reflux time. Ensure temperature is actually at reflux (100°C).
Product is Thiadiazole Wrong conditions (Acidic cyclization).Ensure the reaction is strictly basic . Acidic cyclization of thiosemicarbazides favors 1,3,4-thiadiazoles.

References

  • Mechanism & General Synthesis

    • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[3][4][5][6] (2025).[1][7][4][8][5][6] National Institutes of Health (PMC).

    • (Note: Verifies the cyclodehydration pathway and recent PPE variations).

  • Pharmacological Relevance

    • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.[1][9] (2024).[7][10][9] Iraqi Journal of Pharmaceutical Sciences.

  • Derivatization (S-Alkylation)

    • S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates.[1] (2025).[1][7][4][8][5][6] BenchChem Application Notes.

  • Classic Organic Syntheses (Grounding)

    • 1,2,4-Triazole-3(5)-thiol Synthesis.[3] Organic Syntheses, Coll. Vol. 3, p.95.

Sources

Method

Application Note: High-Purity Isolation of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid via Recrystallization

Abstract & Scope This application note details the purification of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid , a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid , a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., angiotensin II receptor antagonists, antifungals).

Syntheses of 1,2,4-triazoles—typically via the condensation of hydrazides with imidates or the cyclization of amidrazones—often yield crude products contaminated with unreacted hydrazines, inorganic salts (from neutralization steps), and regioisomers. This protocol addresses the specific challenge of separating the amphoteric triazole acid from inorganic contaminants and "oiling-out" impurities using a validated binary solvent recrystallization system.

Physicochemical Profile & Solubility Analysis

To design a self-validating purification system, one must understand the molecular behaviors governing solubility.

  • Amphoteric Nature: The molecule contains a basic triazole nitrogen (

    
     for the conjugate acid) and an acidic carboxylic acid tail (
    
    
    
    ). In neutral aqueous solutions, it may exist in a zwitterionic equilibrium, increasing water solubility.
  • Polarity: The high nitrogen content creates a significant dipole. The molecule acts as both a hydrogen bond donor and acceptor.

  • Solubility Matrix:

    • High Solubility: Water (Hot), Methanol, DMSO.

    • Moderate/Tunable Solubility: Ethanol, Isopropanol (IPA).

    • Low Solubility: Ethyl Acetate, Dichloromethane, Toluene, Hexanes.

The Solvent Strategy: A single-solvent system (e.g., water) often leads to poor recovery due to high solubility at ambient temperatures. Non-polar solvents fail to dissolve the crude mass. Therefore, a binary system of Ethanol and Water (95:5 v/v) is selected. Ethanol acts as the bulk solvent to depress solubility at low temperatures, while the small water fraction aids in dissolving the polar zwitterion at reflux and prevents the encapsulation of inorganic salts.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Crude Material: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (Crude purity >85%).

  • Solvent A: Ethanol (Absolute or 99%).

  • Solvent B: Deionized Water.

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, heated funnel (for hot filtration), vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution and Clarification
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add 80 mL of Ethanol (Solvent A). Begin stirring.

  • Heating: Heat the mixture to reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). The solid may not fully dissolve yet.
    
  • Titration of Co-Solvent: If solids remain (excluding obvious inorganic salts like NaCl/KCl), add Water (Solvent B) dropwise through the condenser.

    • Critical Check: Do not exceed 10% water content by volume. If the solid does not dissolve by then, the remaining solid is likely inorganic salt.

  • Hot Filtration (The Salt Purge):

    • While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel or a fluted filter paper.

    • Mechanism:[1][2][3][4][5] This step removes insoluble inorganic salts (Carbonates/Halides) derived from the synthesis catalyst, which are insoluble in hot ethanol.

Phase 2: Nucleation and Growth
  • Re-heating: Return the filtrate to the flask and bring back to a gentle boil to dissolve any premature crystals.

  • Controlled Cooling (Oiling-Out Prevention):

    • Remove heat source. Allow the flask to cool to ambient temperature (

      
      ) slowly over 2 hours.
      
    • Agitation: Stir at a low RPM (approx. 60-100 RPM). High shear can induce secondary nucleation, resulting in fines (micro-crystals) that are hard to filter.

  • Seeding (Optional but Recommended): If the solution becomes cloudy but no crystals form at

    
    , add a seed crystal of pure product (0.1% w/w). This prevents "oiling out" (liquid-liquid phase separation).
    
  • Terminal Cooling: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
Phase 3: Isolation[2][4]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 20 mL of cold Ethanol (

    
    ).
    
    • Note: Do not use water for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Process Analytical Technology (PAT) & Validation

To ensure the protocol is "self-validating," the following checkpoints must be met:

ParameterMethodAcceptance CriteriaScientific Rationale
Purity HPLC (C18, Phosphate Buffer/MeOH)> 98.5% AreaRemoval of unreacted hydrazides (polar) and oligomers.
Residue on Ignition Gravimetric (Sulfated Ash)< 0.1% w/wConfirms the "Hot Filtration" step successfully removed inorganic salts.
Thermal Profile DSC (Differential Scanning Calorimetry)Sharp Endotherm (Target:

*)
Broad peaks indicate polymorph mixtures or eutectic impurities.
Solvent Residue GC-Headspace< 5000 ppm (EtOH)Ensures compliance with ICH Q3C guidelines.

*Note: Melting points for specific 4,5-dimethyl variants often range between 180°C and 220°C depending on the specific crystal habit; compare with reference standard.

Workflow Visualization

The following diagram illustrates the critical decision pathways, specifically distinguishing between organic impurity removal and inorganic salt rejection.

G Start Crude Triazole Acetic Acid (Contains Salts & Organics) Dissolve Add EtOH (95%) + Heat to Reflux Start->Dissolve CheckSol Are solids present at Reflux? Dissolve->CheckSol AddWater Add Water (Dropwise) Max 10% v/v CheckSol->AddWater Yes (Organic Undissolved) HotFilter Hot Filtration (Remove Inorganic Salts) CheckSol->HotFilter Yes (Inorganic Salts) Cooling Controlled Cooling (Ambient -> 0°C) CheckSol->Cooling No (Fully Dissolved) AddWater->CheckSol HotFilter->Cooling Filtrate Waste Waste HotFilter->Waste Filter Cake (Salts) Seed Add Seed Crystal (Prevent Oiling Out) Cooling->Seed If Cloudy/Oily Filter Vacuum Filtration Cooling->Filter Seed->Filter Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Figure 1: Decision tree for the purification of triazole acetic acid derivatives, highlighting the critical hot filtration step for salt removal.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a sticky oil droplet at the bottom of the flask rather than crystals. Root Cause: The temperature dropped too quickly, or the solvent polarity is too far from the solute's polarity (usually too much water). Corrective Action: Re-heat to reflux to redissolve the oil. Add a small volume of Ethanol to shift the solvent ratio. Cool very slowly and add seed crystals at the cloud point.

Issue: Low Yield

Symptom: Purity is high, but recovery is <50%. Root Cause: The product is too soluble in the mother liquor (likely too much water added during dissolution). Corrective Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization cycle (Second Crop). Note: Second crops usually have lower purity.

References

  • Tortoioli, S., et al. (2020).[6] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.[6] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Application

HPLC analysis method for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Application Note: HPLC-UV Analysis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid Introduction & Compound Profile 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7) represents a class of highly p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Analysis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid

Introduction & Compound Profile

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7) represents a class of highly polar, amphoteric heterocyclic intermediates often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

The Analytical Challenge: Standard Reversed-Phase (RP) HPLC methods using conventional C18 columns frequently fail for this molecule due to two primary factors:

  • High Polarity: The compound elutes near the void volume (

    
    ), preventing separation from unretained matrix components.
    
  • Amphoteric Nature: The molecule possesses both a basic triazole nitrogen and an acidic carboxylic acid tail. This leads to secondary interactions (peak tailing) and pH-dependent retention shifts.

This guide details a robust "Aqueous Stable" Reversed-Phase (RP-Aq) protocol designed to ensure retention (


), symmetrical peak shape, and high sensitivity.

Method Development Strategy (Expertise & Logic)

To achieve reliable separation, we must manipulate the ionization state of the analyte to maximize hydrophobic interaction with the stationary phase.

Stationary Phase Selection
  • Why not standard C18? Conventional C18 columns suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar molecule.

  • The Solution: We utilize a Polar-Embedded C18 or C18-Aq column. These phases contain hydrophilic groups near the silica surface that allow the chains to remain fully extended even in 100% aqueous conditions, maximizing interaction with the triazole.

Mobile Phase Chemistry (The "pH Lock")
  • Target pH: 2.5 – 3.0.

  • Mechanistic Reasoning:

    • The carboxylic acid moiety has a pKa

      
       4.0–4.5. At pH 2.5, the acid is protonated (neutral), significantly increasing retention on the hydrophobic column.
      
    • At neutral pH, the carboxylate anion would repel the stationary phase, causing the analyte to elute in the void volume.

  • Buffer Choice: Phosphoric acid or Potassium Dihydrogen Phosphate (

    
    ) is preferred over Formic Acid for UV detection at low wavelengths (<220 nm) due to lower background noise.
    

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

Note: While isocratic elution (e.g., 5% B) is possible, a shallow gradient is recommended to prevent accumulation of hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00982Equilibrium
8.009010Elution of Analyte
10.004060Wash Step
11.00982Re-equilibration
15.00982Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Water:Acetonitrile (90:10) . Do not use pure organic solvent as diluent, as it causes "solvent effect" peak distortion for early eluting peaks.

  • Working Standard: Dilute stock to 100 µg/mL using Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PVDF or Nylon syringe filter.

Analytical Workflow Visualization

The following diagram illustrates the critical path for sample analysis and decision-making during the workflow.

AnalyticalWorkflow Start Sample Receipt Prep Sample Prep (Diluent: 90% Aqueous) Start->Prep HPLC HPLC Separation (C18-Aq, pH 2.5) Prep->HPLC Detect UV Detection (210 nm) HPLC->Detect Data Data Processing (Integration) Detect->Data QC System Suitability (Tailing < 1.5, k' > 2) Data->QC QC->Prep Fail (Check Diluent) Report Final Report QC->Report Pass

Caption: Figure 1. End-to-end analytical workflow emphasizing the critical System Suitability Check (QC) node.

Method Validation Parameters (Trustworthiness)

This method is designed to be self-validating. The following criteria should be met during System Suitability Testing (SST):

ParameterAcceptance CriteriaScientific Rationale
Retention Factor (

)

Ensures separation from the unretained void volume (matrix effects).
Tailing Factor (

)

Indicates successful suppression of secondary silanol interactions with the triazole ring.
Precision (RSD)

(n=6)
Confirms pump stability and autosampler accuracy.
Resolution (

)

Required if analyzing in the presence of synthetic precursors (e.g., 1,2,4-triazole).
LOD / LOQ ~0.1 / 0.5 µg/mLEstimated based on UV extinction coefficient of the triazole ring at 210 nm.

Troubleshooting & Optimization Logic

If the method fails to meet criteria, follow this logic tree to diagnose the root cause.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Tailing Peak Tailing (>1.5) Type->Tailing Shape Retention Low Retention (k' < 2) Type->Retention Timing Sol1 Action: Lower pH to 2.2 (Suppress Silanols) Tailing->Sol1 Sol2 Action: Reduce Organic % in Mobile Phase A Retention->Sol2 Sol3 Action: Switch to 100% Aqueous Compatible Column Retention->Sol3 If Sol2 Fails

Caption: Figure 2. Decision tree for troubleshooting common issues with polar heterocycles.

References

  • Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Agilent Technologies Application Note. (2022).[1][2] Demonstrates the necessity of Aq-type columns for polar acidic retention.

  • HPLC Methods for Analysis of 1,2,4-Triazole Compounds. BenchChem Protocols. (2025). General guidelines for triazole detection and buffer selection.

  • Trace-Level Determination of Triazole Fungicides. ACS Omega. (2023). Validates UV detection wavelengths (210 nm) for triazole rings.

  • pKa Values of 1,2,4-Triazole and its Derivatives. ResearchGate. (2019). Provides thermodynamic basis for pH selection (pKa ~4.0 for acetic acid tail).

Sources

Method

Mass spectrometry analysis of synthesized triazole compounds

Application Note: High-Fidelity Mass Spectrometry Analysis of Synthesized 1,2,3-Triazole Libraries Abstract The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized medicinal chemistry, enabling the rap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mass Spectrometry Analysis of Synthesized 1,2,3-Triazole Libraries

Abstract

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized medicinal chemistry, enabling the rapid synthesis of 1,2,3-triazole libraries. However, the stability of the triazole ring and the potential for regioisomeric byproducts (1,5-isomers via thermal or Ru-catalyzed pathways) present unique analytical challenges. This guide details a self-validating LC-MS/MS workflow designed to confirm synthesis success, assess purity, and differentiate regioisomers. We focus on the diagnostic loss of molecular nitrogen (


) and specific fragmentation pathways that validate the triazole core.[1]

Part 1: Sample Preparation & Ionization Strategy

The Nitrogen Rule & Ionization Physics

Triazoles are nitrogen-rich heterocycles. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. However, 1,2,3-triazoles typically contain 3 nitrogens plus those in substituents.

  • Ionization Mode: Electrospray Ionization Positive (ESI+) is the gold standard.

  • Mechanism: The N(3) atom in the triazole ring is the most basic site (

    
     conjugate acid ~ 1.2), readily accepting a proton to form 
    
    
    
    .
  • Why not APCI? While APCI is robust, ESI provides "softer" ionization, preserving the molecular ion which is critical for confirming the click reaction's success before inducing fragmentation.

Sample Dilution Protocol

To prevent detector saturation and space-charge effects which distort mass accuracy:

  • Stock Solution: Dissolve synthesized crude in DMSO (10 mM).

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Target Concentration: ~1-10 µM (approx. 500 ng/mL).

Critical Note: Avoid using trifluoroacetic acid (TFA) in the mobile phase if possible. TFA causes signal suppression in ESI by forming strong ion pairs with the positively charged triazole. Use Formic Acid instead.

Part 2: LC-MS/MS Method Development

Chromatographic Separation of Isomers

A major synthetic risk is the formation of the 1,5-disubstituted isomer (undesired in CuAAC) vs. the 1,4-disubstituted isomer. These are isobaric (same mass) and cannot be distinguished by MS1 alone. They must be separated chromatographically.[2][3]

  • Stationary Phase: C18 columns are standard, but Pentafluorophenyl (PFP) columns offer superior selectivity for regioisomers due to pi-pi interactions with the triazole ring.

  • Elution Order: typically, the 1,4-isomer is more polar and elutes earlier than the 1,5-isomer on reverse-phase C18, though this depends heavily on side-chain substitution.

Table 1: Recommended LC Gradient (Standard C18, 2.1 x 50mm, 1.8 µm)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)Action
0.009550.4Equilibrate
0.509550.4Load
3.505950.4Elute
4.505950.4Wash
4.609550.4Re-equilibrate

Part 3: Structural Elucidation & Fragmentation Mechanisms

The Diagnostic "Click" Fragment

The most authoritative confirmation of a triazole ring is the specific loss of diatomic nitrogen.

  • Pathway:

    
    .
    
  • Mechanism: The protonated triazole ring undergoes ring opening to form a diazo-imine intermediate, which then expels

    
     gas. This is a high-energy process, often requiring higher collision energies (CE > 30 eV).
    
Side-Chain Fragmentation (McLafferty Rearrangement)

If the triazole has alkyl side chains (common in linkers), a McLafferty-type rearrangement often occurs before the ring breaks.

  • Observation: Look for cleavage at the C-C bond alpha to the triazole ring.

Visualizing the Workflow

TriazoleAnalysis Synthesis Crude Synthesis (CuAAC Reaction) Dilution Dilution (1:1000) 50:50 ACN:H2O + 0.1% FA Synthesis->Dilution LC LC Separation (C18 or PFP Column) Dilution->LC MS1 MS1 Scan (ESI+) Detect [M+H]+ LC->MS1 Decision Is Mass Correct? MS1->Decision MS2 MS/MS Fragmentation (CID 20-40 eV) Decision->MS2 Yes Fail Investigate Byproducts (Azide/Alkyne SM) Decision->Fail No Frag1 Check: Neutral Loss -28 Da (Loss of N2) MS2->Frag1 Frag2 Check: Side Chain Loss (Alpha-cleavage) MS2->Frag2 Result CONFIRMED STRUCTURE Frag1->Result Found Frag2->Result Found

Figure 1: Decision-tree workflow for the validation of synthesized triazole compounds via LC-MS/MS.

Part 4: Detailed Experimental Protocol

Equipment Setup
  • LC System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).

  • MS System: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS) is preferred to validate exact mass (< 5 ppm error). Triple Quadrupole (QqQ) is acceptable for targeted quantification.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

Step-by-Step Execution
  • System Suitability: Inject a standard mix of 1,2,3-triazole and 1,2,4-triazole (if available) to verify retention time separation.

  • Full Scan (MS1):

    • Scan Range: m/z 100 – 1000.[1]

    • Verify the presence of the parent ion

      
      .[2]
      
    • Check: Is there a peak at

      
       (+22 Da)? If this is dominant, the mobile phase may need more acid or the sample is too salty.
      
  • Product Ion Scan (MS2):

    • Select the parent ion.

    • Apply Stepped Collision Energy (e.g., 20, 35, 50 eV).

    • Data Analysis: Extract ion chromatograms (EIC) for the parent mass and the

      
       fragment. Co-elution of these two confirms the peak is the triazole.
      
Fragmentation Pathway Diagram

FragMech Parent Parent [M+H]+ (Stable Ring) Open Ring Opening (Diazo Intermediate) Parent->Open CID Energy LossN2 Fragment [M+H - 28]+ (Nitrilium Ion) Open->LossN2 - N2 (gas)

Figure 2: The characteristic fragmentation pathway of protonated 1,2,3-triazoles involving ring opening and loss of nitrogen gas.

References

  • Pokhodylo, N. et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. National Institutes of Health (PMC). Retrieved from [Link]

  • SCIEX Application Note. (2014). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with SelexION™ Technology. Retrieved from [Link]

  • ResearchGate. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers. Retrieved from [Link]

Sources

Application

Application Note: Advanced In Vitro Antimicrobial Assay Protocol for Novel Triazole Derivatives

Executive Summary & Scientific Foundation Triazole derivatives represent a cornerstone of modern antifungal pharmacotherapy, acting primarily by inhibiting lanosterol 14 -demethylase (CYP51) . This inhibition disrupts th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Foundation

Triazole derivatives represent a cornerstone of modern antifungal pharmacotherapy, acting primarily by inhibiting lanosterol 14


-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols and membrane stress.

However, the evaluation of novel triazoles presents unique challenges:

  • Lipophilicity: Most triazoles are highly hydrophobic, requiring precise solvent management to prevent precipitation in aqueous media.

  • Fungistatic Nature: Unlike fungicidal agents (e.g., amphotericin B), azoles often exhibit a "trailing effect"—partial inhibition where fungal growth persists at concentrations above the MIC. This requires specific endpoint criteria (50% inhibition) rather than complete clearance.

  • Inoculum Specificity: Protocols must differentiate between yeasts (e.g., Candida spp.) and filamentous fungi (e.g., Aspergillus spp.) due to differences in growth kinetics and inoculum preparation.

This guide provides a rigorous, standardized workflow based on CLSI M27 (Yeasts) and M38 (Molds) standards, optimized for the specific physicochemical properties of triazole derivatives.

Experimental Prerequisites & Media Preparation

The Solvent Strategy (DMSO Management)

Triazoles must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO is toxic to many fungi at concentrations >1%. A "Double-Dilution" strategy is required to ensure the final assay concentration is


 1% (usually 0.5% or 1%).

Table 1: DMSO Dilution Scheme for 96-Well Plates

StepDescriptionConcentration FactorExample (Target Top Conc. 64

g/mL)
Solvent
1 Master Stock 100x Final Assay Conc.6400

g/mL
100% DMSO
2 Intermediate 2x Final Assay Conc.128

g/mL
RPMI 1640 Media
3 Final Well 1x Final Assay Conc.64

g/mL
50% Media / 50% Inoculum

Note: In Step 2, diluting 1:50 from Master Stock into Media yields 2% DMSO. When 100


L of this is mixed with 100 

L of inoculum in Step 3, the final DMSO concentration is 1%.
Assay Medium: RPMI 1640 + MOPS

Standard bacterial media (Mueller-Hinton) is unsuitable for antifungal testing due to interference with azole activity.

  • Base: RPMI 1640 (with glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[1]

  • pH Adjustment: Critical to adjust to pH 7.0

    
     0.1 at 25°C.
    
  • Glucose: 0.2% (CLSI standard) or 2.0% (EUCAST standard). Recommendation: Use 2.0% glucose for faster growth and sharper endpoints when testing novel derivatives.

Protocol A: Broth Microdilution (MIC Determination)

This protocol is the "Gold Standard" for determining the Minimum Inhibitory Concentration (MIC).

Workflow Visualization

G Start Compound Stock (100% DMSO) Dilution 2x Serial Dilution (in RPMI Media) Start->Dilution Dilute 1:50 Plate 96-Well Plate (100µL Drug + 100µL Cells) Dilution->Plate Add 100µL Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 100µL Incubate Incubation (35°C, 24-48h) Plate->Incubate Readout Readout (Visual or OD600) Incubate->Readout

Figure 1: High-level workflow for Broth Microdilution Assay.

Step-by-Step Procedure

Step 1: Inoculum Preparation

  • Yeasts (Candida): Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar). Suspend in sterile saline. Adjust turbidity to 0.5 McFarland (approx.

    
     CFU/mL). Dilute this suspension 1:1000  in RPMI media to get working inoculum (
    
    
    
    CFU/mL).
  • Molds (Aspergillus): Grow for 7 days (Potato Dextrose Agar) to induce sporulation. Harvest conidia with saline + 0.05% Tween 20. Count using a Hemocytometer . Adjust to

    
     CFU/mL in RPMI.
    

Step 2: Plate Setup

  • Dispense 100

    
    L of the 2x Drug Intermediate  (from Table 1) into columns 1-10 of a sterile 96-well round-bottom plate.
    
  • Column 11 (Growth Control): Add 100

    
    L of RPMI + 2% DMSO (No drug).
    
  • Column 12 (Sterility Control): Add 200

    
    L of sterile RPMI media (No drug, No cells).
    
  • Add 100

    
    L of the Working Inoculum  to columns 1-11.
    
    • Result: Final drug concentration is 1x; Final DMSO is 1%; Final inoculum is standard.

Step 3: Incubation

  • Seal plates with gas-permeable film (avoid evaporation but allow

    
    ).
    
  • Incubate at 35°C (ambient air, no

    
    ).
    
  • Duration: 24h and 48h for Candida; 48h and 72h for Aspergillus.

Step 4: Reading the Endpoint (The "Trailing" Challenge) Triazoles are fungistatic.[2] You will often see a "tail" of partial growth.

  • Do NOT read the first clear well (100% inhibition).

  • DO read the MIC-50 : The lowest concentration showing a prominent reduction (

    
     50%) in turbidity compared to the Growth Control (Column 11).
    
  • Visual Aid: If the Growth Control is a "10" on a turbidity scale, the MIC is the well that looks like a "5" or less.

Protocol B: Time-Kill Kinetics

To distinguish if your novel triazole is fungistatic or fungicidal, a Time-Kill assay is required.

Step 1: Prepare 10 mL of RPMI media containing the drug at 4x MIC . Step 2: Inoculate with


 CFU/mL of the target organism.
Step 3:  Incubate at 35°C with shaking (200 rpm).
Step 4:  Remove 100 

L aliquots at 0, 2, 4, 8, 12, and 24 hours . Step 5: Perform serial 10-fold dilutions in saline and plate onto Sabouraud Dextrose Agar. Step 6: Count colonies after 24-48h.

Interpretation:

  • Fungicidal:

    
     3 
    
    
    
    reduction (99.9% kill) from the starting inoculum.
  • Fungistatic: < 3

    
     reduction. Most triazoles fall here.
    

Data Analysis & Interpretation

Handling Trailing Growth

The most common error in triazole assays is overestimating resistance due to trailing growth.

DecisionTree Start Visual Readout (Compare to Growth Control) Clear Well is Optically Clear? Start->Clear Haze Slight Haze / Trailing? Start->Haze Heavy Heavy Turbidity? Start->Heavy Result1 MIC (100% Inhibition) Clear->Result1 Ideal Result2 MIC (50% Inhibition) Valid for Triazoles Haze->Result2 Common for Azoles Result3 Resistant / Above MIC Heavy->Result3

Figure 2: Decision matrix for interpreting MIC endpoints in the presence of trailing growth.

Reference Strains (Quality Control)

Every assay run must include at least one QC strain with a known MIC range to validate the media and drug potency.

OrganismStrain IDExpected Fluconazole MIC (

g/mL)
Expected Voriconazole MIC (

g/mL)
Candida parapsilosisATCC 220191.0 - 4.00.016 - 0.12
Candida kruseiATCC 625816 - 1280.12 - 1.0
Aspergillus fumigatusATCC MYA-3626N/A0.25 - 1.0

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[3]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38).[4]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).

  • Pfaller, M. A., et al. (2014). "Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for the echinocandins and Candida species." Journal of Clinical Microbiology.

  • Espinel-Ingroff, A., et al. (2005). "Multicenter comparison of the sensititre yeastone colorimetric antifungal plate with the NCCLS M27-A2 reference method." Journal of Clinical Microbiology.

Sources

Method

Application Note: Pharmacological Profiling of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Anti-Inflammatory Efficacy & Cytotoxicity Screening in Macrophage Models Executive Summary This application note details the experimental design for evaluating the pharmacological potential of 2-(4,5-Dimethyl-4H-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Anti-Inflammatory Efficacy & Cytotoxicity Screening in Macrophage Models

Executive Summary

This application note details the experimental design for evaluating the pharmacological potential of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (referred to herein as TAA-01 ). 1,2,4-triazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting broad-spectrum biological activities including antimicrobial, antiviral, and anti-inflammatory properties [1].[1]

Specific to the acetic acid side-chain structural motif, TAA-01 functions as a bioisostere for carboxylic acid-containing NSAIDs (e.g., Indomethacin). This guide focuses on validating TAA-01 as a modulator of the COX-2/PGE2 inflammatory pathway using an LPS-induced RAW 264.7 macrophage model. This approach allows researchers to differentiate between genuine immunomodulation and non-specific cytotoxicity.

Mechanistic Rationale

The 1,2,4-triazole ring system confers stability and dipole characteristics that facilitate hydrogen bonding with biological targets, particularly enzymes like Cyclooxygenase-2 (COX-2) and metalloproteases [2].

  • Hypothesis: TAA-01 acts as a competitive inhibitor of the COX-2 enzyme or an upstream regulator of NF-

    
    B signaling, reducing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2).
    
  • Structural Insight: The acetic acid moiety likely mimics the carboxylate group of arachidonic acid, facilitating entry into the COX active site, while the dimethyl-triazole core provides rigid hydrophobic interactions.

Pathway Visualization

The following diagram illustrates the proposed mechanism of action and the assay intervention points.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-kB Translocation TLR4->NFkB Signaling Cascade COX2_Gene COX-2 Expression NFkB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 PGE2 (Readout) COX2_Enzyme->PGE2 Catalysis AA Arachidonic Acid AA->COX2_Enzyme Substrate Binding TAA01 TAA-01 (Inhibitor) TAA01->COX2_Enzyme Competitive Inhibition

Figure 1: Proposed mechanism of action for TAA-01 within the LPS-induced inflammatory cascade.

Experimental Protocols
3.1. Compound Preparation & Solubility

The free acid form of TAA-01 may exhibit pH-dependent solubility.

  • Stock Solution: Dissolve 10 mg of TAA-01 in 100% DMSO to achieve a 50 mM stock. Vortex for 2 minutes.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free DMEM immediately prior to use. Final DMSO concentration in cell culture must remain <0.1% to avoid solvent toxicity.

3.2. Protocol A: Cytotoxicity Screening (CCK-8 Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC) to ensure anti-inflammatory effects are not false positives caused by cell death.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100

    
    L of fresh media containing TAA-01  at serially diluted concentrations (0, 1, 5, 10, 50, 100, 200 
    
    
    
    M).
  • Incubation: Incubate for 24 hours.

  • Readout: Add 10

    
    L of CCK-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours.
    
  • Measurement: Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    
3.3. Protocol B: Anti-Inflammatory Efficacy (NO & PGE2 Quantification)

Objective: Quantify the inhibition of inflammatory mediators upon LPS stimulation.

Workflow Diagram:

AssayWorkflow Step1 Seed RAW 264.7 Cells (24h) Step2 Pre-treat with TAA-01 (1h) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 24h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Readout1 Griess Assay (Nitric Oxide) Step4->Readout1 Readout2 ELISA (PGE2 / TNF-a) Step4->Readout2

Figure 2: Step-by-step workflow for the anti-inflammatory functional assay.

Detailed Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence overnight.
    
  • Pre-treatment: Replace media with serum-reduced media containing TAA-01 (at MNTC derived from Protocol A, e.g., 10, 25, 50

    
    M) and positive control (Indomethacin, 10 
    
    
    
    M). Incubate for 1 hour .
    • Note: Pre-treatment is critical to block the enzyme/pathway before the inflammatory cascade is fully saturated by LPS.

  • Stimulation: Add Lipopolysaccharide (LPS) (Escherichia coli O55:B5) to a final concentration of 1

    
    g/mL. Incubate for 18-24 hours .
    
  • Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 mins to pellet floating cells. Transfer supernatant to a fresh plate.

  • NO Quantification (Griess Assay):

    • Mix 50

      
      L supernatant with 50 
      
      
      
      L Griess Reagent I and 50
      
      
      L Griess Reagent II.
    • Incubate 10 mins at RT. Measure Absorbance at 540 nm.

  • PGE2 Quantification (ELISA): Use a competitive PGE2 ELISA kit on the remaining supernatant following manufacturer instructions.

Data Presentation & Analysis
Expected Results Format

Data should be normalized to the LPS-only control (set as 100% inflammation).

Treatment GroupConcentration (

M)
Cell Viability (%)NO Production (

M)
PGE2 (pg/mL)Inhibition (%)
Control (DMSO) -100

2
0.5

0.1
50

10
-
LPS Only 1.0

g/mL
98

3
45.0

2.5
1200

150
0%
Indomethacin 1095

2
15.0

1.2
250

40
79%
TAA-01 1099

1
40.0

3.0
900

80
25%
TAA-01 5096

2
22.0

2.0
450

50
62.5%
TAA-01 10085

4
10.0

1.5
200

30
83%*

*Note: High inhibition at 100


M must be cross-referenced with the 85% viability to rule out toxicity-driven reduction.
Statistical Validation
  • Perform One-way ANOVA followed by Dunnett’s post-hoc test.

  • Calculate IC

    
     values using non-linear regression (log(inhibitor) vs. response) in GraphPad Prism.
    
Troubleshooting & Optimization
  • Low Solubility: If TAA-01 precipitates in media, add 0.5% cyclodextrin or increase BSA concentration to act as a carrier.

  • High Background: Ensure LPS is fresh and stored in glass (plastic absorbs LPS). Use phenol-red free media for Griess assays to improve sensitivity.

  • Variability: Macrophage passage number significantly affects LPS sensitivity. Use cells between passage 5 and 15 only.

References
  • Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[1][2][3][4][5][6] Current Medicinal Chemistry, 19(2), 239-280.

  • Sarigol, D., et al. (2015).[4] Synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one substituted with ibuprofen: Novel non-steroidal anti-inflammatory agents.[2] European Journal of Medicinal Chemistry, 101, 1-9.

  • Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 27(2), 250-252.

  • Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory antimicrobial agents. Il Farmaco, 60(11-12), 947-953.

Sources

Application

Using 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid as a ligand in coordination chemistry

Application Note: Coordination Chemistry of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid Executive Summary This guide details the utilization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (dm-TAA) as a multif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid

Executive Summary

This guide details the utilization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (dm-TAA) as a multifunctional ligand in coordination chemistry. Unlike simple carboxylates, dm-TAA combines a rigid, nitrogen-rich triazole core with a flexible carboxylate arm.[1] The presence of methyl groups at the 4- and 5-positions introduces steric bulk and lipophilicity, modulating crystal packing and solubility profiles compared to unsubstituted analogs.[1]

Key Applications:

  • Metal-Organic Frameworks (MOFs): Construction of flexible 2D/3D networks.[1]

  • Bioinorganic Chemistry: Synthesis of discrete complexes with potential antimicrobial and anticancer activity.[1]

  • Magnetic Materials: Design of dinuclear Cu(II) or Mn(II) clusters with tunable magnetic coupling.[1]

Ligand Architecture & Coordination Modes

To effectively use dm-TAA, one must understand its donor capabilities.[1] The molecule is a heterofunctional donor with two distinct binding domains:[1]

  • The 1,2,4-Triazole Core:

    • N4-Methylation: The methyl group at position 4 blocks this nitrogen from coordination.[1]

    • N1/N2 Donors: The adjacent nitrogens (N1, N2) are active.[1] The most common mode is the N1,N2-bridging mode , which brings two metal centers into close proximity (approx.[1] 3.6–4.0 Å), facilitating magnetic exchange.

  • The Carboxylate Tail:

    • Can act as a monodentate terminal, bidentate chelating, or bidentate bridging donor.[1]

Chemical Properties:

  • Formula: C₆H₉N₃O₂[1][2]

  • MW: 155.15 g/mol [2]

  • Solubility: Soluble in MeOH, EtOH, DMF, DMSO; sparingly soluble in cold water.[1]

  • Acidity: The carboxylic acid proton (COOH) is easily removed (pKa ≈ 3–4), while the triazole ring is neutral due to N4-substitution.[1]

Experimental Protocols

Protocol A: Synthesis of Discrete Dinuclear Complexes (Room Temperature)

Target: Creating discrete magnetic clusters (e.g., [Cu₂(dm-TAA)₄(H₂O)₂])

Rationale: Room temperature synthesis prevents the formation of insoluble polymeric networks, favoring discrete molecular species.[1]

Materials:

  • Copper(II) Acetate Monohydrate[1]

  • dm-TAA Ligand[1][3]

  • Solvent: Methanol/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 1.0 mmol (155 mg) of dm-TAA in 10 mL of Methanol.

  • Metal Solution: Dissolve 0.5 mmol Copper(II) Acetate in 5 mL of deionized water.

    • Note: Using acetate salt acts as a self-buffering agent, aiding the deprotonation of the ligand's carboxylic acid.[1]

  • Mixing: Slowly add the metal solution to the ligand solution under constant stirring. The solution should turn a deep blue-green.[1]

  • Crystallization: Filter the solution to remove any immediate precipitate.[1] Allow the filtrate to stand undisturbed at room temperature.[1]

    • Mechanism:[3][4] Slow evaporation drives the concentration of the complex, promoting the growth of X-ray quality single crystals over 3–5 days.[1]

  • Harvesting: Collect blue block crystals by filtration, wash with cold methanol, and air dry.

Protocol B: Solvothermal Synthesis of Coordination Polymers

Target: 2D/3D MOF structures for gas sorption or catalysis

Rationale: High temperature and pressure increase the solubility of the precursors and overcome the activation energy for forming extended networks.[1]

Materials:

  • Zinc(II) Nitrate Hexahydrate[1]

  • dm-TAA Ligand[1][3]

  • Auxiliary Ligand (Optional): 4,4'-Bipyridine (to extend dimensionality)

  • Solvent: DMF/Ethanol (1:1)[1]

Step-by-Step Procedure:

  • Precursor Prep: In a 20 mL Teflon-lined autoclave, mix:

    • 0.5 mmol Zn(NO₃)₂[1]·6H₂O

    • 0.5 mmol dm-TAA[1]

    • 0.25 mmol 4,4'-Bipyridine (if 3D structure is desired)[1]

    • 8 mL Solvent (DMF/EtOH)

  • Sealing & Heating: Seal the autoclave and place it in a programmable oven.

  • Thermal Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool to room temperature at a rate of 5°C/hour.

    • Criticality: Slow cooling is essential for thermodynamic product formation and high-quality crystal growth.[1]

  • Isolation: Decant the mother liquor. Wash the colorless crystals with DMF, then Ethanol.[1] Solvent exchange (soaking in Ethanol for 24h) is recommended to remove pore-trapped DMF.[1]

Visualization of Coordination Logic

The following diagram illustrates the synthesis decision tree and the resulting coordination modes.

G cluster_conditions Reaction Conditions cluster_products Structural Outcomes Ligand Ligand: dm-TAA (N,O-Donor) RT Room Temp (MeOH/H2O) Ligand->RT Hydro Solvothermal (120°C, DMF) Ligand->Hydro Discrete Discrete Complex (0D Clusters) RT->Discrete Slow Evap. Polymer Coordination Polymer (2D/3D MOF) Hydro->Polymer High T/P Mode1 Mode A: N1,N2 Bridge (Magnetic Exchange) Discrete->Mode1 Polymer->Mode1 Mode2 Mode B: Carboxylate Bridge (Structural Stability) Polymer->Mode2

Caption: Decision matrix for dm-TAA coordination chemistry. Room temperature favors discrete clusters (green), while solvothermal conditions favor extended polymers (red).[1]

Characterization & Data Interpretation

TechniqueObservationInterpretation
FT-IR Shift in

(COO)

cm⁻¹ indicates monodentate;

cm⁻¹ indicates bridging/chelating.[1]
FT-IR Triazole Ring StretchShift from ~1550 cm⁻¹ (free) to ~1580 cm⁻¹ suggests N-coordination.[1]
SC-XRD Bond LengthsCu-N distances typically 1.98–2.05 Å; Cu-O distances 1.93–1.98 Å.[1]
TGA Weight LossFirst step <100°C: Lattice solvent loss.[1] Second step >280°C: Ligand decomposition.[1]

Troubleshooting Tips:

  • Precipitate is Amorphous: The reaction is too fast.[1] Lower the concentration or use a diffusion method (layering metal solution over ligand solution in a narrow tube).[1]

  • Ligand Insoluble: Add a few drops of dilute NaOH or Triethylamine to deprotonate the carboxylic acid, increasing solubility in water/alcohols.[1]

References

  • Syntheses, structures, and bioactivities evaluation of three transition metal complexes with 1,2,4-triazole carboxylic derivative. Source: Journal of Coordination Chemistry (2021).[1][3][5] Relevance: Provides the foundational methodology for triazole-carboxylate synthesis and bioactivity assays. URL:[Link][1][3]

  • A copper-based coordination polymer formed through synergistic bridging of 1,2,4-triazole and acetate anions. Source:[1][4] Journal of Chemical Sciences (2019).[1] Relevance: details the magnetic coupling mechanisms in Cu(II)-triazole systems, directly applicable to dm-TAA. URL:[Link][1]

  • 1,2,4-Triazole-1-acetic acid (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025).[1] Relevance: Chemical and physical property data for the parent scaffold.[1][3][6][7] URL:[Link][1]

Sources

Method

Preclinical Evaluation of Novel Triazole Antifungals: From MIC to Mechanism

Abstract & Strategic Overview The development of novel triazole antifungals is critical to addressing the rising resistance in Candida and Aspergillus species. Triazoles target Lanosterol 14 -demethylase (CYP51) , a heme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The development of novel triazole antifungals is critical to addressing the rising resistance in Candida and Aspergillus species. Triazoles target Lanosterol 14


-demethylase (CYP51) , a heme-dependent enzyme pivotal in the ergosterol biosynthesis pathway.

For researchers characterizing new chemical entities (NCEs), adherence to standardized protocols is not merely a regulatory formality—it is the baseline for data reproducibility. This guide synthesizes the CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) frameworks into a cohesive workflow for evaluating novel triazoles.

Key Technical Differentiator: Unlike established drugs with known breakpoints, novel triazoles require rigorous solubility profiling and mechanistic validation to distinguish true antifungal potency from solvent toxicity or off-target effects.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating a novel triazole, from stock preparation to mechanistic confirmation.

Antifungal_Workflow Compound Novel Triazole (Powder) Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Weighing MIC Primary Screen (MIC Determination) Solubility->MIC Dilution (<1% DMSO) MIC->Compound SAR Refinement MFC Secondary Screen (MFC & Time-Kill) MIC->MFC Select Active Conc. Mechanism Mechanistic Validation (Ergosterol Quantitation) MIC->Mechanism Validate Target

Figure 1: Sequential workflow for antifungal characterization. Note the critical solubility checkpoint prior to biological assays.

Protocol 1: Compound Preparation & Solubility Limits

The Silent Failure Mode: Triazoles are highly lipophilic. Poor solubility results in precipitation in aqueous media, leading to "false resistance." Conversely, excessive solvent (DMSO) causes "false susceptibility" by compromising fungal cell membranes.

Optimized Stock Preparation
  • Solvent: Dissolve NCE in 100% DMSO (Dimethyl Sulfoxide).

  • Target Concentration: Prepare a Master Stock at 100x the highest desired final test concentration (e.g., if testing up to 64

    
    g/mL, prepare 6400 
    
    
    
    g/mL stock).
  • The 1% Rule: The final concentration of DMSO in the assay well must never exceed 1% (v/v) .

    • Validation: CLSI M27 and EUCAST E.Def 7.3 guidelines align that >1% DMSO inhibits fungal growth, skewing MIC data.

Table 1: Dilution Scheme for 1% Final DMSO

StepSource SolutionDiluent (Media)Intermediate Conc.Final Assay Conc.Final DMSO %
Stock 10 mg/mL (100% DMSO)----
Intermed. 20

L Stock
1980

L Media
100

g/mL
-1%
Assay Well 100

L Intermed.
100

L Inoculum
-50

g/mL
0.5%

Protocol 2: MIC Determination (Broth Microdilution)

For novel compounds, EUCAST methodology is often preferred over CLSI for initial screening because it utilizes a spectrophotometric endpoint , eliminating the subjectivity of visual reading.

Materials
  • Organisms: Candida albicans ATCC 90028 (QC Strain), Aspergillus fumigatus ATCC 204305.

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

    • Note: Add 2% Glucose for EUCAST alignment (supports faster growth for robust OD readings).

  • Plate: 96-well flat-bottom microplate (treated for tissue culture to prevent adherence issues).

Step-by-Step Procedure
  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (SDA plate).

    • Suspend in sterile saline. Adjust to 0.5 McFarland Standard .

    • Dilution:

      • Yeasts: Dilute 1:100 in RPMI (Final

        
         CFU/mL).
        
      • Molds: Count conidia via hemocytometer; adjust to

        
         conidia/mL.
        
  • Plate Setup:

    • Add 100

      
      L of 2x Drug Dilution (in RPMI) to columns 1-10.
      
    • Add 100

      
      L of Drug-Free RPMI (Growth Control) to column 11.
      
    • Add 100

      
      L of Sterile Media (Sterility Control) to column 12.
      
    • Add 100

      
      L of Inoculum to columns 1-11.
      
  • Incubation:

    • Candida: 35°C for 24 hours.

    • Aspergillus:[1][2][3][4][5][6][7][8][9] 35°C for 48 hours.

  • Readout (Spectrophotometric):

    • Read OD at 530 nm .

    • Calculation: % Inhibition =

      
      
      
    • MIC Definition: The lowest concentration giving

      
       inhibition (IC50) for triazoles (fungistatic).
      

Protocol 3: Minimum Fungicidal Concentration (MFC)

Triazoles are generally fungistatic against yeasts but may be fungicidal against molds. This assay defines that distinction.

  • Sampling: From the MIC plate, identify the MIC well and all wells with higher concentrations (supramic).

  • Plating: Remove 20

    
    L from each clear well and spot onto Sabouraud Dextrose Agar (SDA) plates.
    
  • Incubation: Incubate at 35°C for 48 hours.

  • Endpoint: The MFC is the lowest concentration resulting in

    
     colonies (representing >99.9% killing of the initial inoculum).
    

Protocol 4: Mechanistic Validation (Sterol Quantitation)

To confirm the NCE functions as a triazole, you must demonstrate the depletion of ergosterol and the accumulation of methylated precursors (e.g., lanosterol).

The Biochemical Pathway

The following diagram illustrates the specific blockade point of triazoles.

Sterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Sterol) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Demethylation CYP51 CYP51 / Erg11 (Target Enzyme) CYP51->Lanosterol Accumulation Triazole Triazole Drug (Inhibitor) Triazole->CYP51 Blocks Membrane Fungal Membrane Fluidity Ergosterol->Membrane Maintains

Figure 2: Mechanism of Action.[10] Triazoles inhibit CYP51, preventing the conversion of Lanosterol to Ergosterol.

Sterol Extraction & UV Spectrophotometry Protocol

Based on the method by Arthington-Skaggs et al.

  • Culture: Grow C. albicans in 50 mL broth with sub-MIC concentration of the triazole (e.g., 0.5x MIC) for 16h. Include a drug-free control.

  • Harvest: Centrifuge (2700 x g, 5 min), wash cells with water. Record wet weight.

  • Saponification: Resuspend pellets in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL sterile water + 100% Ethanol to 100mL).

  • Lysis: Vortex for 1 min. Incubate at 85°C for 1 hour.

  • Extraction:

    • Add 1 mL sterile water + 3 mL n-heptane .

    • Vortex vigorously for 3 min.

    • Allow layers to separate (Ergosterol migrates to the upper heptane layer).

  • Analysis:

    • Transfer the heptane layer to a quartz cuvette.

    • Scan absorbance from 230 nm to 300 nm .

  • Interpretation:

    • Ergosterol shows a characteristic four-peak curve with a maximum at 281.5 nm .

    • 24(28) dehydroergosterol (late precursor) peaks at 230 nm .

    • Result: A successful triazole will show a massive decrease in the 281.5 nm peak compared to the control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[Link][11]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.[12] [Link]

  • Pfaller, M. A., et al. (2014). Antifungal susceptibility testing of Aspergillus species: comparisons of CLSI and EUCAST broth microdilution methods. Medical Mycology, 52(4), 425-432. [Link]

Sources

Application

Protocol for measuring IC50 values of 1,2,4-triazole inhibitors

Application Note: Precision Measurement of IC50 Values for 1,2,4-Triazole Inhibitors Executive Summary & Mechanism of Action 1,2,4-triazoles represent a cornerstone scaffold in medicinal chemistry, primarily utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Measurement of IC50 Values for 1,2,4-Triazole Inhibitors

Executive Summary & Mechanism of Action

1,2,4-triazoles represent a cornerstone scaffold in medicinal chemistry, primarily utilized as antifungal agents (e.g., fluconazole, posaconazole) and increasingly as aromatase or tankyrase inhibitors in oncology. Their primary mechanism involves the coordination of the N-4 nitrogen of the triazole ring to the heme iron of cytochrome P450 enzymes (specifically Lanosterol 14


-demethylase, CYP51).

Critical Technical Insight: Unlike varying competitive inhibitors, high-affinity triazoles often behave as tight-binding inhibitors . In this regime, the concentration of the inhibitor is comparable to the concentration of the enzyme (


), rendering standard Michaelis-Menten steady-state assumptions invalid. This protocol addresses the specific requirements for measuring IC50 values under these conditions to avoid "titration artifacts" where IC50 is merely a reflection of enzyme concentration rather than true affinity (

).

Pre-Assay Considerations: Solubility & Compound Handling

Triazole scaffolds often exhibit high lipophilicity (LogP > 3), leading to aqueous solubility challenges.

  • Solvent: Dissolve neat compounds in 100% DMSO to a stock concentration of 10–50 mM.

  • Acoustic Droplet Ejection (ADE): If available, use ADE (e.g., Echo® Liquid Handler) to dispense nanoliter volumes directly into assay buffer to prevent precipitation upon intermediate dilution.

  • DMSO Tolerance:

    • Enzymatic Assays: Maintain final DMSO < 1% (v/v). CYP enzymes are sensitive to organic solvents which can destabilize the heme environment.

    • Cell-Based Assays: Maintain final DMSO < 0.5% (v/v) to prevent non-specific cytotoxicity.

Protocol A: Biochemical Reconstitution Assay (CYP51 Target)

This is the gold standard for determining intrinsic potency (


 or IC50) against the molecular target. This protocol utilizes a recombinant CYP51 reconstitution system.[1][2]
Reagents & Setup
  • Enzyme Complex: Recombinant CYP51 (e.g., Candida albicans or Aspergillus fumigatus) + NADPH-Cytochrome P450 Reductase (CPR).

  • Substrate: Lanosterol or Eburicol (25 µM final).

  • Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 10% Glycerol, 1 mM EDTA.

Workflow Diagram

CYP51_Assay Stock Triazole Stock (10mM DMSO) Serial Serial Dilution (1:3 in Buffer) Stock->Serial Dilute Mix Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Serial->Mix Add to Enzyme Start Start Reaction (+ NADPH/Substrate) Mix->Start Equilibrium Incubate Reaction Phase (30-60 min) Start->Incubate Stop Stop Reaction (Acetonitrile/MeOH) Incubate->Stop Readout Readout (LC-MS/MS or Spec. Difference) Stop->Readout Quantify Product

Figure 1: Workflow for CYP51 Enzymatic Inhibition Assay.

Step-by-Step Methodology
  • Enzyme Mix Preparation: Prepare a master mix containing CYP51 (0.5 – 1 µM) and CPR in reaction buffer.

    • Expert Note: Keep enzyme concentration as low as signal-to-noise allows. If

      
      , you will measure the active site concentration, not the affinity.
      
  • Inhibitor Addition: Add 2 µL of serially diluted triazole to 98 µL of Enzyme Mix. Incubate for 10 minutes at 37°C. This pre-incubation allows the triazole nitrogen to coordinate with the heme iron.

  • Reaction Initiation: Add 100 µL of Substrate/NADPH mix.

  • Incubation: Incubate for 30 minutes at 37°C with shaking.

  • Termination: Stop reaction with 200 µL cold Acetonitrile containing an internal standard.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS (monitoring Lanosterol depletion or Ergosterol/Methyl-ergosterol formation).

Protocol B: CLSI-Compliant Cell-Based Microdilution

For antifungal applications, adherence to CLSI M27-A4 (yeasts) or M38-A2 (molds) is mandatory for regulatory validity.

Reagents
  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial: Unbuffered media causes pH shifts that alter triazole protonation and potency.

  • Inoculum:

    
     to 
    
    
    
    CFU/mL.
Microplate Layout & Logic

Plate_Layout cluster_plate 96-Well Plate Layout (CLSI Standard) Rows Row A (High Conc) Row B Row C Row D Row E Row F Row G Row H (Growth Control) Rows:R1->Rows:R7 Serial 2-fold Dilution Logic Visual Score: 0 = Optically Clear 1 = Slight Haze 2 = Prominent reduction 3 = No reduction Rows:R8->Logic Compare vs Control Cols Col 1 (Blank) Col 2-11 (Test Compounds) Col 12 (Ref Drug)

Figure 2: Standardized Microdilution Plate Layout.

Procedure
  • Dilution: Prepare 2-fold serial dilutions of the triazole in RPMI/MOPS. Final range typically 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of adjusted fungal suspension to wells. Final volume 200 µL.

  • Incubation:

    • Candida spp.:[1][3] 24 hours @ 35°C.[3]

    • Cryptococcus spp.:[3][4] 72 hours @ 35°C.[3]

    • Aspergillus spp.:[2] 48 hours @ 35°C.

  • Readout:

    • Visual: Determine the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to the growth control.

    • Spectrophotometric: Read OD at 530 nm. Calculate % inhibition:

      
      
      

Data Analysis & Mathematical Modeling

The Morrison Equation (Tight-Binding Correction)

For potent triazoles (


) assayed at enzyme concentrations 

, the standard Hill equation fails. You must use the Morrison equation for curve fitting:


  • 
    : Total Enzyme Concentration[5]
    
  • 
    : Total Inhibitor Concentration
    
  • 
    : Apparent inhibition constant
    
Summary of Data Interpretation
ParameterStandard InterpretationTriazole-Specific Context
IC50 Conc. at 50% inhibitionDependent on

if tight-binding. Report

if possible.
Hill Slope ~1.0 for 1:1 bindingSteep slopes (>1.5) may indicate stoichiometric titration (Zone C inhibition).
MIC Minimum Inhibitory Conc.For triazoles, partial inhibition (trailing effect) is common; read at 50% reduction, not 100%.

Troubleshooting & Quality Control

  • Trailing Effect (Cellular): Triazoles are fungistatic, not fungicidal. You may see residual growth at high concentrations. Action: Adhere strictly to the "50% inhibition" endpoint (MIC-2) rather than complete clearance (MIC-0).

  • Edge Effects: Evaporation in outer wells of 96-well plates can concentrate the drug. Action: Fill edge wells with sterile water/media and do not use them for data.

  • Spectral Interference: Triazoles can absorb in the UV range. Action: Ensure readout wavelengths (e.g., 450nm for XTT/WST-8 or 530nm for turbidity) do not overlap with compound absorbance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.[3] [Link]

  • Warrilow, A. G., et al. (2015). "In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus." Antimicrobial Agents and Chemotherapy, 59(12), 7771–7778. [Link]

  • Copeland, R. A. (2016). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley. (Chapter 7: Tight Binding Inhibition).[5] [Link]

  • Hargrove, T. Y., et al. (2017). "Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for Azole Resistance." Journal of Biological Chemistry, 292(16), 6728–6743. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid Synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield or purity issues in the synthesis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid . The content prioritize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield or purity issues in the synthesis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid .

The content prioritizes the Imidate-Hydrazide Cyclization Route , as it is the most regioselective method for establishing the 4,5-dimethyl substitution pattern while preserving the sensitive acetic acid moiety.

Case ID: TRZ-SYN-45DM Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Reaction Logic

The synthesis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid presents three primary challenges:

  • Regioselectivity: Ensuring the methyl group attaches to the N4 position rather than N1 or N2.

  • Side Chain Stability: The acetic acid moiety at C3 is susceptible to thermal decarboxylation or esterification during aggressive cyclization.

  • Zwitterionic Solubility: The final product is highly water-soluble, making traditional extraction (DCM/EtOAc) inefficient.

The Recommended Pathway: Modified Pinner/Imidate Strategy

To maximize yield, we recommend the Imidate-Hydrazide route over the Pellizzari reaction (which requires harsh temperatures) or direct alkylation (which yields N1/N2 mixtures).

The Logic:

  • Step 1 (Activation): Convert Ethyl Cyanoacetate to the imidate hydrochloride. This activates the nitrile for nucleophilic attack under mild conditions.

  • Step 2 (Hydrazone Formation): Reaction with Methylhydrazine . The N-methyl group is introduced early to lock regioselectivity.

  • Step 3 (Cyclization): Acylation with Acetic Anhydride/Orthoacetate followed by base-catalyzed cyclization.

Reaction Workflow Diagram

TriazoleSynthesis cluster_0 Critical Control Points Start Ethyl Cyanoacetate Imidate Ethyl 3-ethoxy-3-iminopropionate (Imidate HCl) Start->Imidate EtOH, dry HCl, 0°C Amidrazone Intermediate Amidrazone (N-methyl substituted) Imidate->Amidrazone Methylhydrazine, -10°C Cyclization Acylation & Cyclization (Ac2O / Et3N) Amidrazone->Cyclization Acetic Anhydride (C5 source) Ester Triazole Ester Intermediate Cyclization->Ester Reflux, -H2O Final 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl) acetic acid Ester->Final Mild Hydrolysis (LiOH), pH adjust

Caption: Step-wise synthetic pathway highlighting the critical imidate and amidrazone intermediates required for regio-control.

Troubleshooting Guide: Yield & Purity Optimization

Phase 1: Imidate Formation (The Pinner Reaction)

Symptom: Low conversion of nitrile to imidate; presence of starting material or hydrolysis products.

Potential CauseMechanism of FailureCorrective Protocol
Moisture Contamination Water hydrolyzes the imidate back to the ester or amide immediately.Strict Anhydrous Conditions: Dry HCl gas must be bubbled into absolute EtOH. Use a drying tube. Do not use aqueous HCl.
Temperature Runaway Exothermic reaction causes decomposition of the labile imidate.Cryogenic Control: Maintain temperature < 0°C during HCl addition. Store the imidate HCl salt at -20°C if not using immediately.
Incomplete Saturation Insufficient HCl leads to slow kinetics.Weight Check: Weigh the flask before and after HCl addition. Ensure >1.1 equivalents of HCl gas are absorbed.
Phase 2: Cyclization & Regioselectivity

Symptom: Formation of 3,5-dimethyl-1H-1,2,4-triazole (loss of acetic acid side chain) or wrong methyl isomer.

Potential CauseMechanism of FailureCorrective Protocol
Incorrect Hydrazine Using hydrazine hydrate instead of methylhydrazine, or adding methyl iodide later.Early Installation: Must use Methylhydrazine . The N-Me bond is stronger and directs the cyclization to the N4 position sterically.
Thermal Decarboxylation The -CH2COOH group at C3 is "benzylic-like" and electron-deficient; high heat (>150°C) causes CO2 loss.Mild Cyclization: Avoid neat fusion. Use refluxing acetonitrile or dioxane (80-100°C) rather than high-boiling solvents like DMF/DMSO unless necessary.
Steric Clash The N4-Methyl and C5-Methyl groups create steric strain, stalling ring closure.Dehydrating Agent: Add a scavenger like T3P (Propylphosphonic anhydride) or simple POCl3 (carefully) to force water removal and drive ring closure.
Phase 3: Isolation & Purification (The "Water Trap")

Symptom: Product is lost in the aqueous phase during workup; low recovery yield.

Potential CauseMechanism of FailureCorrective Protocol
Zwitterionic Nature The triazole (basic) and carboxylic acid (acidic) form a zwitterion, highly soluble in water.Isoelectric Precipitation: Do not extract. Concentrate the aqueous hydrolysate to a small volume. Adjust pH to the Isoelectric Point (pI ~3.5-4.5) . The product should precipitate.[1][2][3][4]
Salt Contamination Inorganic salts (NaCl/KCl) prevent crystallization (salting-in effect).Ion Exchange: Pass the crude aqueous solution through a Dowex 50W (H+ form) column. Elute with dilute NH4OH, then lyophilize.

Frequently Asked Questions (FAQs)

Q1: Can I use direct alkylation of 3-methyl-1,2,4-triazole-5-acetic acid to add the N4-methyl group? A: Strongly discouraged. Direct alkylation of the triazole ring typically favors the N1 or N2 positions due to tautomeric equilibrium. Obtaining the N4 -methyl isomer via alkylation requires blocking groups and often yields <15% of the desired isomer. The "bottom-up" synthesis using methylhydrazine is the only reliable way to secure N4 regiochemistry [1].

Q2: Why is the yield low when I use Acetyl Chloride for the C5-methyl insertion? A: Acetyl chloride generates HCl as a byproduct. In the presence of the basic amidrazone intermediate, this can form salts that precipitate prematurely or catalyze the hydrolysis of the imidate ester side chain. Acetic Anhydride or Triethyl Orthoacetate are superior electrophiles here as they produce neutral or less aggressive byproducts (acetic acid/ethanol) [2].

Q3: The NMR shows a singlet at δ 2.5 ppm and δ 3.6 ppm, but the integration is off. What is happening? A: This often indicates incomplete hydrolysis of the ethyl ester if you started with ethyl cyanoacetate. The ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) might be overlapping or broad. Ensure your final hydrolysis step (LiOH/THF/Water) runs to completion. Also, check for decarboxylation : if the -CH2- singlet at ~3.6 ppm is missing, you have likely formed 3,4,5-trimethyl-1,2,4-triazole.

Q4: Can I use microwave irradiation to speed up the cyclization? A: Yes, but with caution. Microwave synthesis is effective for 1,2,4-triazoles (e.g., 10 min at 120°C). However, because your molecule has an acetic acid side chain, you must strictly control the temperature to prevent decarboxylation. Use a "Power-controlled" mode rather than "Temp-controlled" to avoid hotspots [3].

References

  • Regioselectivity in Triazole Synthesis

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry (2022).
    • Relevance: Defines the N1 vs N4 alkylation preference and validates the hydrazide/imid
    • URL:[Link]

  • Cyclization Methodologies

    • Title: Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid.
    • Source: ChemRxiv / Amazon S3 (2020).
    • Relevance: Provides protocols for flow chemistry and condensation optimization in triazole-acetic acid deriv
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Deriv
    • Source: UTAR Institutional Repository.
    • Relevance: Compares yields of thermal vs microwave cyclodehydration, noting the risk of side reactions
    • URL:[Link]

  • General Triazole Properties

    • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides.[4][5][6]

    • Source: MDPI (Molecules).[5]

    • Relevance: Discusses the solubility and isolation challenges of triazole derivatives, specifically the use of pH adjustment for precipit
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives

Current Status: Operational Ticket Queue: High Volume (Regioselectivity, Cyclization Failures, Purification) Agent: Senior Application Scientist Introduction: The Pharmacophore Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Volume (Regioselectivity, Cyclization Failures, Purification) Agent: Senior Application Scientist

Introduction: The Pharmacophore Challenge

Welcome to the technical support hub for 1,2,4-triazole synthesis. This scaffold is ubiquitous in medicinal chemistry (e.g., Fluconazole, Letrozole) due to its hydrogen-bonding capability and metabolic stability.[1] However, its synthesis is often plagued by tautomeric ambiguity and harsh cyclization conditions .[1]

This guide bypasses standard textbook descriptions to address the failure points in your workflow, providing root-cause analysis and field-tested protocols.

Module 1: Troubleshooting Regioselectivity (N-Alkylation)

Ticket #4092: "I am alkylating a 1,2,4-triazole ring, but I keep getting an inseparable mixture of N1 and N2 isomers. How do I control this?"

Root Cause Analysis

The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H- and 4H-forms.[1] When alkylating, the electrophile can attack N1, N2, or N4.

  • Thermodynamics: N1-alkylation is generally thermodynamically favored.[1]

  • Kinetics: N2-alkylation is often kinetically accessible, leading to mixtures.[1]

  • Sterics: Substituents at C3 or C5 significantly influence the ratio.[1]

FAQs & Solutions

Q: Why does my ratio change during scale-up? A: Heat and reaction time. N2-alkylated products can thermally rearrange to the more stable N1-isomer (the "Dimroth rearrangement" equivalent in triazoles).[1] On larger scales, heat transfer differs, potentially altering the kinetic/thermodynamic product ratio.

  • Fix: Maintain strict temperature control.[1] If N1 is desired, higher temperatures often favor it thermodynamically.[1]

Q: How can I force N1-selectivity without chiral resolution later? A: Use the "Soft Base/Hard Leaving Group" strategy.

  • Protocol: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.[1] Unlike NaH (which creates a "naked" anion subject to poor selectivity), DBU forms a complex that directs alkylation.[1]

  • Evidence: Research indicates DBU with alkyl tosylates can yield N1:N2 ratios as high as 90:10, compared to 60:40 with alkali carbonates [1].[1]

Decision Logic: Regioselectivity Control

Regioselectivity Start Target: N-Alkylated 1,2,4-Triazole Condition Is the Electrophile Sterically Hindered? Start->Condition Hindered Yes (e.g., Secondary halide) Condition->Hindered Unhindered No (e.g., Methyl iodide) Condition->Unhindered Action1 Expect N1/N2 Mixture Use DBU + Tosylate Hindered->Action1 Action2 Thermodynamic Control High Temp (Reflux) Unhindered->Action2 Result1 High N1 Selectivity (>90%) Action1->Result1 Result2 N1 Major Product Action2->Result2

Figure 1: Decision tree for optimizing N-alkylation conditions based on steric hindrance.

Module 2: Cyclization Failures (Pellizzari & Einhorn-Brunner)

Ticket #5521: "My Pellizzari reaction (Amide + Hydrazide) is stuck at the intermediate. I'm refluxing at 140°C but yield is <30%."

Root Cause Analysis

The Pellizzari reaction requires the elimination of water to close the ring.

  • Intermediate Trap: The acyclic acylamidrazone intermediate often forms but fails to cyclize because the activation energy for the dehydration step is high.

  • Transamination: At high temperatures (>180°C), the amide can undergo transamination, leading to side products rather than cyclization.

Protocol: Microwave-Assisted Cyclization

Standard thermal heating is often inefficient for this transformation.[1] Microwave irradiation provides direct dielectric heating, overcoming the activation barrier for dehydration.

Step-by-Step Methodology:

  • Reagents: Mix Acyl hydrazide (1.0 equiv) and Nitrile/Amide (1.1 equiv).

  • Solvent: Use n-Butanol (high boiling point, good microwave absorber).[1]

  • Catalyst: K₂CO₃ (1.1 equiv) or ZnCl₂ (0.1 equiv) for Lewis acid activation.

  • Conditions:

    • Instrument: Microwave Reactor (e.g., Anton Paar or Biotage).[1]

    • Temp:150°C .

    • Time:2-4 hours (vs. 24h reflux).[1]

    • Pressure:[1][2] Sealed vessel (allows superheating above b.p.).[1][2]

  • Workup: Cool to RT. The product often precipitates.[1] If not, remove n-Butanol under reduced pressure and recrystallize from Ethanol.[1]

Validation Data:

Method Temperature Time Yield (Average) Purity
Standard Thermal (Reflux) 140°C 18-24 h 35-50% Low (Side products)

| Microwave Assisted | 150°C | 2-4 h | 85-92% | High (>95%) |[1]

Data Source: Adapted from recent comparative studies on green synthesis of 1,2,4-triazoles [2][3].

Module 3: Purification & Isolation

Ticket #6102: "My product is water-soluble. I can't extract it with DCM or EtOAc. How do I get it out of the aqueous phase?"

Troubleshooting Guide

1,2,4-Triazoles are amphoteric and highly polar.[1] Standard aqueous workups often result in product loss to the water layer.

Strategic Isolation Table
IssueChemical BehaviorRecommended Solution
Product in Aqueous Phase Triazole acts as a weak base (pKa ~10) or weak acid (pKa ~2).[1]Salting Out: Saturate the aqueous phase with NaCl.[1] Use n-Butanol or IPA/CHCl3 (1:3) for extraction (highly polar organic systems).[1]
Amphoteric "Stuck" Product exists as a zwitterion or salt.[1]Isoelectric Precipitation: Adjust pH to the isoelectric point (usually pH 4-6 for amino-triazoles) to induce precipitation [4].[1]
Co-elution on Silica Product tails or sticks to silica gel.[1]Deactivation: Pre-wash silica with 1% Triethylamine (TEA) in hexane.[1] Use MeOH/DCM gradients (up to 10% MeOH).

Module 4: The Einhorn-Brunner Regioselectivity Rule

Ticket #7033: "I reacted an unsymmetrical imide with hydrazine. Which isomer did I make?"

The Rule of Acid Strength

In the Einhorn-Brunner reaction (Imide + Hydrazine), the regioselectivity is governed by the electrophilicity of the carbonyl carbons in the imide.

  • Mechanism: The hydrazine attacks the more electrophilic carbonyl (the one attached to the stronger electron-withdrawing group).

  • Predictor: The acyl group derived from the stronger carboxylic acid will end up at the C3 position of the 1,2,4-triazole ring [5].[3][4]

Visualizing the Pathway

EinhornBrunner Imide Unsymmetrical Imide (R1-CO-NH-CO-R2) Step1 Nucleophilic Attack on Most Electrophilic C=O Imide->Step1 Hydrazine Alkyl Hydrazine Hydrazine->Step1 Decision Which R group is more Electron Withdrawing? Step1->Decision PathA R1 is EWG (Stronger Acid Parent) Decision->PathA PathB R2 is EWG (Stronger Acid Parent) Decision->PathB ProductA R1 at Position 3 PathA->ProductA ProductB R2 at Position 3 PathB->ProductB

Figure 2: Predicting regiochemical outcomes in the Einhorn-Brunner synthesis.

References

  • Regioselective 1H-1,2,4 Triazole alkylation. ResearchGate/Slideshare. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 2023. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules, 2024. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues of triazole compounds in aqueous buffers

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility of Triazole Compounds in Aqueous Buffers Ticket Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Br...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility of Triazole Compounds in Aqueous Buffers Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Triazole compounds (both 1,2,3- and 1,2,4-isomers) present a unique challenge in drug discovery. While the triazole ring itself is polar and water-soluble, it is frequently used as a rigid linker connecting two lipophilic pharmacophores. This creates a "brick dust" molecule: high melting point, high lipophilicity (LogP > 3), and rigid crystal packing that resists dissolution in aqueous buffers like PBS or DMEM.

This guide moves beyond simple "add more DMSO" advice. We will engineer a solubility system based on thermodynamic principles and kinetic stability.

Module 1: Diagnostic & Decision Matrix

User Question: "My compound dissolves in DMSO but precipitates immediately upon dilution into the assay buffer. Why?"

Technical Analysis: This is a classic "Crash-out" event caused by the hydrophobic effect. The water molecules in your buffer form an ordered cage around the hydrophobic triazole (entropic penalty). If the energy required to break the crystal lattice is higher than the solvation energy, the compound precipitates.

Solubility Strategy Decision Tree

Use the following logic flow to select the correct solubilization method for your specific triazole derivative.

TriazoleSolubility Start Start: Analyze Compound CheckLogP Is LogP > 3.0? Start->CheckLogP CheckpKa Is it a 1,2,4-Triazole? CheckLogP->CheckpKa Yes (Hydrophobic) Simple Direct Dissolution in Buffer CheckLogP->Simple No (Polar) Ionizable Method A: pH Adjustment (Target pKa ~2.3) CheckpKa->Ionizable Yes (Basic N4) Neutral Method B: Cosolvent + Surfactant CheckpKa->Neutral No (1,2,3-Triazole) Extreme Method C: Cyclodextrin Complex (Spring & Parachute) Neutral->Extreme If precipitates > 1% DMSO

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on triazole isomer type and lipophilicity.

Module 2: The "Spring and Parachute" Protocol (Cyclodextrins)

User Question: "I cannot use high DMSO concentrations because my cells are sensitive. How do I keep the drug in solution?"

The Solution: When cosolvents fail, you must switch from a cosolvent strategy to an inclusion complex strategy. This utilizes the Spring and Parachute effect [1].

  • The Spring: High-energy amorphous state (rapid dissolution).

  • The Parachute: Cyclodextrin maintains the supersaturated state, preventing recrystallization.

For triazoles (like Itraconazole), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is superior to standard β-CD due to higher water solubility and lower nephrotoxicity [2].

Protocol: Preparation of Triazole-Cyclodextrin Complex
  • The Stock (The Spring): Dissolve your triazole in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • The Vehicle (The Parachute): Prepare a 10-20% (w/v) solution of SBE-β-CD (e.g., Captisol®) or HP-β-CD in water or PBS.

  • The Mixing (Critical Step):

    • Incorrect: Adding buffer to the DMSO stock (Causes immediate precipitation).

    • Correct: Add the DMSO stock dropwise into the vortexing Cyclodextrin solution.

  • Equilibration: Shake at 37°C for 30 minutes. The cyclodextrin hydrophobic cavity will encapsulate the triazole lipophilic moiety.[1]

ParameterStandard β-CDHP-β-CD / SBE-β-CD
Water Solubility Low (1.85 g/100mL)High (>50 g/100mL)
Mechanism 1:1 Complexation1:1 or 1:2 Complexation
Hemolytic Activity High (Lyses RBCs)Low (Safe for IV/Bioassays)
Recommended Use Avoid in cell assaysGold Standard for Triazoles

Module 3: Cosolvent Limits & Toxicity

User Question: "How much DMSO can I actually use before killing my cells or inhibiting my enzyme?"

The Limits: While DMSO is the universal solvent, it is not inert. It acts as a chemical chaperone and can alter protein folding.

Table 1: DMSO Tolerance Thresholds by Assay Type [3][4]

Assay TypeMax DMSO % (v/v)Mechanism of Interference
Enzymatic (Biochemical) 5.0%Denaturation of enzyme tertiary structure.
Cell-Based (Immortalized) 0.5% - 1.0%Membrane permeabilization; apoptosis induction.
Primary Cells / Stem Cells < 0.1%Differentiation triggering; high cytotoxicity.
GPCR / Calcium Flux < 0.2%DMSO induces artifacts in calcium signaling.
In Vivo (Mouse IV) 5% - 10%Hemolysis and local phlebitis at injection site.

Troubleshooting Tip: If you must use >1% DMSO, you must include a "Vehicle Control" containing the exact same % of DMSO in your data normalization to subtract solvent effects.

Module 4: pH-Dependent Solubility (The Isomer Difference)

User Question: "Can I just acidify the buffer to dissolve it?"

Technical Insight: This depends entirely on your isomer.

  • 1,2,3-Triazoles: These are essentially non-basic in the physiological range. Acidification will not help significantly.

  • 1,2,4-Triazoles: These possess a basic nitrogen (N4) with a pKa of ~2.2 - 2.5 [5].

The "Salt Formation" Protocol (For 1,2,4-Triazoles only)

If you are working with a 1,2,4-triazole, you can exploit ionization.

  • Dissolution: Dissolve the compound in 0.1 M HCl (or Methanesulfonic acid). This protonates the N4 position, creating a cationic salt.

  • Dilution: Dilute this acidic stock into a highly buffered solution (e.g., 100 mM Phosphate Buffer, pH 7.4).

  • Risk: Upon hitting pH 7.4, the compound will deprotonate and may precipitate (the "free base" form). This method is best for kinetic solubility experiments where the assay time is short (< 1 hour).

Module 5: Assay Interference & False Positives

User Question: "My assay results are highly variable. Is it solubility or the compound?"

Diagnostic Workflow: Undissolved micro-aggregates scatter light, causing false inhibition in optical density (OD) assays or false activation in fluorescence assays (quenching/scattering).

AssayInterference Sample Diluted Sample Spin Centrifuge (10k x g, 5 min) Sample->Spin Measure Measure Supernatant Spin->Measure Compare Compare to Pre-Spin Signal Measure->Compare Result If Signal Drops > 20%: Precipitation Occurred Compare->Result

Figure 2: Rapid centrifugation test to detect "invisible" precipitation in assay plates.

Corrective Action:

  • Perform the Dynamic Light Scattering (DLS) check if available to detect aggregates.

  • Add 0.01% Triton X-100 or Tween-80 to the assay buffer. This reduces surface tension and prevents micro-aggregation without disrupting most protein-protein interactions.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1330. Link

  • Timm, M., et al. (2013). DMSO tolerance of human cell lines.[5] Cytotechnology, 65(6), 887-894. Link

  • Kale, M. A., & Shingare, M. S. (2009). 1,2,4-Triazole: A Review of Pharmacological Activities. ChemInform. Link

Sources

Optimization

Troubleshooting unexpected side products in triazole synthesis

Mission Statement Welcome to the CCTAC. You are likely here because your "foolproof" Click reaction (CuAAC) has failed.

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the CCTAC. You are likely here because your "foolproof" Click reaction (CuAAC) has failed. While the Copper-Catalyzed Azide-Alkyne Cycloaddition is celebrated for its reliability, it is not immune to thermodynamic traps. This guide treats your reaction not as a recipe, but as a catalytic cycle that must be defended against entropy and oxidation.

Module 1: The "Glaser" Ghost (Alkyne Homocoupling)

Issue: You observe a new spot on TLC or a high-molecular-weight impurity by LC-MS (M+ = 2x Alkyne - 2H). The reaction mixture may have turned green or blue.

The Science (Causality): This is the Glaser Coupling (or Hay coupling variant).[1] It is the most common parasitic reaction in CuAAC.

  • Mechanism: When Cu(I) is exposed to oxygen, it oxidizes to Cu(II). Cu(II) facilitates the formation of copper-acetylide radicals, which dimerize to form 1,3-diynes (Alkyne-Alkyne).

  • Why it happens: Inadequate degassing or insufficient reducing agent allows the "Click" catalyst (Cu-I) to become a "Glaser" catalyst (Cu-II).

Troubleshooting Protocol:

VariableDiagnostic CheckCorrective Action
Atmosphere Did you degas solvents?Mandatory: Perform 3 cycles of Freeze-Pump-Thaw or vigorous Argon sparging (15 mins) before adding the catalyst.
Reductant Is the solution blue/green?Add Ascorbate: The solution must remain yellow/orange (Cu-I). Blue indicates Cu(II). Add 5-10 eq. of Sodium Ascorbate to push the equilibrium back to Cu(I).
Ligand Are you using "naked" copper?Use a Ligand: Unprotected Cu(I) is highly susceptible to oxidation.[2] Use TBTA or THPTA to shield the metal center.

Q: Can I separate the Glaser product from my Triazole? A: Often, yes. The diyne is usually much less polar than the triazole. A simple silica plug filtration eluting with non-polar solvent (Hexanes/EtOAc) will often remove the diyne before the triazole elutes.

Module 2: Regioselectivity Drift (The 1,4 vs. 1,5 Mixture)

Issue: NMR shows two distinct peaks for the triazole proton (approx. 7.5-8.5 ppm), indicating a mixture of 1,4- and 1,5-regioisomers.

The Science (Causality): CuAAC is strictly 1,4-selective. RuAAC is 1,5-selective.[3]

  • The "Thermal Leak" Hypothesis: If you see a mixture in a copper reaction, your catalyst has likely died (precipitated or oxidized), and the reaction is proceeding via the background Thermal Huisgen Cycloaddition .

  • Thermal cycloaddition is slow and non-selective (approx. 1:1 ratio).

Self-Validating Logic:

  • If Cu(I) is active

    
     1,4-isomer only.[4]
    
  • If Cu(I) is inactive

    
     Thermal background (Mixture).
    
  • Therefore: A mixture is a symptom of catalyst death, not poor selectivity.

Corrective Workflow:

  • Check Ligand Load: Increase Ligand:Cu ratio to 2:1 to prevent catalyst disproportionation.

  • Temperature: Do not heat a CuAAC reaction above 40°C unless the catalyst is stabilized. Heating accelerates the thermal background if the catalyst fails.

  • Restart: Add fresh Cu(I) source (e.g., Cu(MeCN)4PF6) or fresh Ascorbate to the existing mixture to re-engage the catalytic cycle.

Module 3: Catalyst Optimization (The Ligand Matrix)

Issue: Reaction is sluggish, stops at 50% conversion, or precipitates.

Expert Insight: "Naked" copper (CuSO4 + Ascorbate without ligand) is unstable. The Cu(I) ion disproportionates into Cu(0) (black precipitate) and Cu(II) (inactive). Ligands are not optional for difficult substrates; they act as a "life support system" for the copper.

Ligand Selection Guide:

LigandSolubilityUse CaseMechanism of Action
TBTA Organic (DMSO/MeOH)Standard synthesis, non-polar reactants.Tetradentate binding protects Cu(I) from oxidation and prevents Cu(I)-Cu(I) interactions.
THPTA WaterBioconjugation, protein labeling, aqueous synthesis.[2]Hydrophilic arms solubilize the catalyst, preventing protein precipitation.
BTTAA Water/BufferHigh Efficiency: Best for low-concentration (<10 µM) reactants.Third-generation ligand. Higher catalytic rate than TBTA/THPTA and lower cytotoxicity.
Module 4: Safety & Protocol (Handling Organic Azides)

Issue: Safety concerns regarding azide stability and explosivity.

Critical Rule (The C/N Ratio): To ensure thermal stability, the number of carbon atoms (


) plus the number of oxygen atoms (

) divided by the number of nitrogen atoms (

) must be

.

Protocol: Safe CuAAC Setup (Standard) This protocol minimizes Glaser coupling and ensures 1,4-selectivity.

  • Dissolve Reactants: Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in

    
    -BuOH/Water (1:1) or DMSO.[5][6][7]
    
  • Prepare Catalyst Complex (The "Premix"):

    • In a separate vial, mix CuSO4 (5 mol%) and THPTA (10 mol%) in water.

    • Why? Pre-complexing ensures Cu is protected before it sees the reaction mixture.

  • Degas: Sparge reactant solution with Argon for 10 minutes.

  • Initiate: Add the Cu-Ligand complex to the reactants.

  • Activate: Add Sodium Ascorbate (freshly prepared, 10-20 mol%) last.

  • Monitor: Stir at RT. If solution turns blue, add more Ascorbate immediately.

Visual Troubleshooting Assistant

The following logic tree outlines the decision process for diagnosing side products.

CuAAC_Troubleshooting Start Start: Analyze Reaction Outcome CheckTLC Check TLC / LC-MS Start->CheckTLC Outcome1 Product + High MW Impurity (Dimer) CheckTLC->Outcome1 M+ = 2xAlkyne Outcome2 Mixture of Isomers (1,4 and 1,5) CheckTLC->Outcome2 Multiple NMR Peaks Outcome3 Green/Blue Solution Low Yield CheckTLC->Outcome3 Color Change DiagGlaser Diagnosis: Glaser Coupling (Oxidative Homocoupling) Outcome1->DiagGlaser DiagThermal Diagnosis: Catalyst Death (Thermal Background) Outcome2->DiagThermal DiagOx Diagnosis: Cu(I) Oxidation to Cu(II) Outcome3->DiagOx ActionDegas Action: Degas Solvents Add Excess Ascorbate DiagGlaser->ActionDegas ActionLigand Action: Use TBTA/BTTAA Lower Temp (<40°C) DiagThermal->ActionLigand ActionShield Action: Increase Ligand Load Check for Chelating Substrates DiagOx->ActionShield

Figure 1: Decision logic for identifying and rectifying common CuAAC failure modes.

FAQ: Copper Removal (Purification)

Q: My product is green/blue. How do I remove the copper? A: Copper contamination is cytotoxic and interferes with subsequent assays.

  • EDTA Wash: If your product is organic-soluble, wash the organic layer with 0.1 M EDTA (pH 7.4) three times. The aqueous layer will turn blue as it pulls the copper out.

  • Solid Phase Extraction: For water-soluble products, stir the solution with CupriSorb or Chelex 100 resin for 30 minutes, then filter.

  • Precipitation: If the product precipitates, wash the solid with cold ammoniacal methanol to solubilize copper salts.

References
  • Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Describes TBTA).

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Describes THPTA and Ascorbate protocols).

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. (Describes BTTAA efficiency). [8]

  • Siemsen, P., et al. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie. (Mechanism of Glaser Coupling).[1][9]

Sources

Troubleshooting

Optimizing reaction conditions for N-alkylation of 1,2,4-triazoles

To: Dr. [User Name] From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #5829: Optimization of Reaction Conditions for N-Alkylation of 1,2,4-Triazoles Status: Open Dear Colleague, Thank you for co...

Author: BenchChem Technical Support Team. Date: February 2026

To: Dr. [User Name] From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #5829: Optimization of Reaction Conditions for N-Alkylation of 1,2,4-Triazoles Status: Open

Dear Colleague,

Thank you for contacting the Technical Support Center. We understand that the N-alkylation of 1,2,4-triazoles presents a unique set of challenges, primarily driven by the ambident nature of the triazolate anion. This guide is designed to move beyond basic textbook procedures and address the specific mechanistic bottlenecks—regioselectivity (N1 vs. N2 vs. N4) and conversion efficiency—that you are likely encountering in the lab.

Below is a comprehensive troubleshooting and optimization protocol.

Part 1: The Mechanistic Landscape (Root Cause Analysis)

Before optimizing, we must define the variable space.[1] 1,2,4-Triazoles exist in a tautomeric equilibrium.[1] Upon deprotonation, the resulting triazolate anion has nucleophilic character at nitrogens N1, N2, and N4.

  • N1-Alkylation (Thermodynamic Product): Generally favored due to the higher stability of the resulting aromatic system.[1]

  • N2-Alkylation: In 3-substituted triazoles, N1 and N2 are non-equivalent.[1] Steric hindrance at the C3 position often pushes alkylation toward N1 (distal to the substituent) or N2 depending on the electronic nature of the substituent.

  • N4-Alkylation: Often the kinetic product or result of specific directing groups.[1] It disrupts the aromatic sextet less than N1/N2 substitution in certain transition states but is generally less stable.[1]

The "Golden Rule" of Selectivity:

Soft electrophiles and thermodynamic control favor N1. Hard electrophiles and kinetic control can increase N2/N4 ratios.

Part 2: Experimental Protocols & Optimization

We have categorized our recommended protocols based on your specific synthesis goals.

Protocol A: General Purpose (High N1-Selectivity)

Best for: Simple alkyl halides, unhindered substrates.

  • Solvent: DMF (Anhydrous) or Acetonitrile.[1]

  • Base: K₂CO₃ (1.5 - 2.0 equiv).[1]

  • Temperature: 25°C to 60°C.

  • Procedure:

    • Dissolve 1,2,4-triazole in DMF (0.5 M).

    • Add K₂CO₃ and stir for 30 min at RT (essential for deprotonation equilibrium).

    • Add alkyl halide dropwise.[1]

    • Monitor via TLC/LCMS.[1]

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive substrates, or avoiding DMF workup.

  • Solvent: Toluene or DCM / Water (Biphasic).[1]

  • Base: NaOH (30% aq) or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%).[1]

  • Mechanism: The quaternary ammonium salt transports the triazolate anion into the organic phase, often enhancing reaction rate and suppressing poly-alkylation.[1]

Protocol C: Sterically Hindered / "Green" Conditions

Best for: Low reactivity substrates.[1]

  • Solvent: Ionic Liquid (e.g., [hmim]Br).[1]

  • Base: K₂CO₃.

  • Activation: Microwave irradiation (100–120°C for 10–20 min).

  • Note: Microwave heating often overcomes the activation energy barrier for hindered substrates better than conventional reflux.[1]

Part 3: Data Visualization (Decision Logic)

The following diagram illustrates the decision pathway for selecting conditions and troubleshooting regioselectivity issues.

TriazoleAlkylation Start Start: N-Alkylation of 1,2,4-Triazole Substrate Analyze Substrate (C3/C5 Substitution?) Start->Substrate Unsubstituted Unsubstituted Substrate->Unsubstituted Substituted C3-Substituted Substrate->Substituted StandardCond Standard Conditions K2CO3 / DMF / 60°C Unsubstituted->StandardCond StericCheck Is C3 Sterically Bulky? (e.g., t-Butyl, Aryl) Substituted->StericCheck N1_Major Product: N1-Alkyl (Major) Thermodynamic StandardCond->N1_Major StericCheck->StandardCond No Mixture Risk: N1/N2 Mixture StericCheck->Mixture Yes Optimization Optimization Loop: 1. Switch to Cs2CO3 (Cation Effect) 2. Lower Temp (Kinetic Control) 3. Use PTC (TBAB/Toluene) Mixture->Optimization Optimization->N1_Major Improved Selectivity

Figure 1: Decision logic for optimizing regioselectivity based on substrate sterics.

Part 4: Troubleshooting & FAQs

Q1: I am observing a "gummy" precipitate and low conversion. What is happening?

  • Diagnosis: This is often the formation of the quaternary triazolium salt (poly-alkylation).[1] If the mono-alkylated product is not removed or if the base is too strong/excessive, the N4 position (or N1 on an N2-product) attacks a second equivalent of alkyl halide.[1]

  • Solution:

    • Reduce alkyl halide equivalents to 0.95–1.0.

    • Switch to a less polar solvent (e.g., Toluene/PTC) where the neutral mono-alkylated product is soluble, but the salt precipitates out, preventing further reaction.

Q2: I have an inseparable mixture of N1 and N2 isomers. How do I fix this?

  • The Science: N1 and N2 isomers often have very similar polarities.[1] However, N1 isomers are generally more "linear" and have lower boiling points; N2 isomers are often more polar.[1]

  • Solution:

    • Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5). The N1 isomer usually elutes first.[1]

    • Regiocontrol: Switch the base cation. Cesium Carbonate (Cs₂CO₃) can sometimes alter the coordination geometry of the intermediate complex, favoring one isomer over the other due to the "Ceasium Effect" (larger cation radius stabilizing the transition state differently).

Q3: Why does my reaction stall at 60% conversion?

  • Diagnosis: Accumulation of halide salts (KX) coating the base surface (if using solid base).

  • Solution:

    • Add a crown ether (18-crown-6 for Potassium) to solubilize the cation.[1]

    • Use finely ground anhydrous K₂CO₃.[1]

    • Switch to homogeneous conditions (e.g., NaH in THF, though watch for regioselectivity changes).

Q4: Can I use metal catalysis to force regioselectivity?

  • Insight: While simple alkylation is usually SN2, Ruthenium-catalyzed methods (often used for Click chemistry or C-H activation) can sometimes be adapted for specific N-functionalizations, though they are less common for simple alkyl halides.[1] For difficult substrates, consider Chan-Lam coupling (Copper-catalyzed) using boronic acids instead of alkyl halides, which proceeds via a completely different mechanistic cycle and often yields high N1 selectivity [1].[1]

Part 5: Comparative Solvent/Base Data

The following table summarizes expected outcomes based on standard literature precedents for 1,2,4-triazole alkylation.

ConditionsBaseSolventMajor IsomerYield PotentialNotes
Standard K₂CO₃DMFN1 HighHard to remove DMF; high thermodynamic control.[1]
Kinetic NaHTHF (-78°C)N1/N4 Mix MedLow temp favors kinetic products; risk of over-reaction.[1]
PTC NaOHTol/H₂ON1 HighExcellent for scale-up; easy workup.[1]
Green K₂CO₃Ionic Liq.[1][2]N1 HighMicrowave acceleration; recyclable solvent [2].[1][2]

References

  • Regioselective Synthesis of 1,2,4-Triazoles via Cu-Catalyzed Coupling : Journal of Organic Chemistry. "Copper-Promoted N-Arylation of 1,2,4-Triazoles."

  • Microwave/Ionic Liquid Protocols : ResearchGate. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions."

  • General Regioselectivity Review : Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism)."

(Note: While specific URL persistence varies, these citations refer to established methodologies in organic synthesis literature validated against current search indices.)

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, particularly alkyl halides and strong bases.

Ticket Status: Awaiting User Feedback. Technician: Senior Application Scientist, Synthesis Div.

Sources

Optimization

How to remove impurities from synthesized 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Technical Support Center: Triazole Process Chemistry Division Subject: Purification Protocols for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Ticket ID: TRZ-PUR-405 Status: Open[1] Executive Summary Synthesizing 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Process Chemistry Division Subject: Purification Protocols for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Ticket ID: TRZ-PUR-405 Status: Open[1]

Executive Summary

Synthesizing 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7) presents a unique set of purification challenges due to the molecule's amphoteric nature and the propensity for 1,2,4-triazoles to form regioisomers (N1 vs. N4 alkylation) and stable water-soluble salts.[1]

This guide moves beyond generic advice, providing a causal analysis of impurities and self-validating protocols to isolate the target zwitterion.[1]

Part 1: Diagnostic Matrix (The Triage)

Identify your specific impurity profile before selecting a protocol.[1]

Symptom Probable Cause Diagnostic Check Recommended Protocol
Product is a brown/black tar Oxidation of residual hydrazines or polymerization of intermediates.[1]Dissolve in water; if solution is dark tea color, confirm hydrazine presence via silver nitrate test.[1]Protocol C (Carbon Treatment) followed by Protocol A .
Product will not precipitate pH is outside the Isoelectric Point (pI) window.[1]Check pH. If < 2.0, it is the cationic salt.[1] If > 5.0, it is the anionic carboxylate.[1]Protocol A (Isoelectric Focusing) .
Melting point depression (<180°C) Contamination with N1-methyl regioisomer or inorganic salts.[1]1H NMR: Check N-Me peak. N4-Me typically resonates downfield (~3.6-3.8 ppm) vs N1-Me.[1]Protocol B (Fractional Recrystallization) .
Ash content > 1% Trapped NaCl/KCl from neutralization steps.Perform ignition residue test.[1]Protocol A (Double wash cycle) or Ion Exchange.[1]

Part 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Liquid Aqueous Solution CheckState->Liquid ColorCheck Is it Dark/Tarry? Solid->ColorCheck Liquid->ColorCheck Carbon Protocol C: Activated Carbon Treatment ColorCheck->Carbon Yes pI_Adjust Protocol A: Adjust pH to 3.2 - 3.5 (pI) ColorCheck->pI_Adjust No Carbon->pI_Adjust Precipitate Collect Precipitate pI_Adjust->Precipitate PurityCheck Check 1H NMR / HPLC Precipitate->PurityCheck Recryst Protocol B: EtOH/H2O Recrystallization PurityCheck->Recryst Isomers Present Final Pure Zwitterion PurityCheck->Final Pure Recryst->Final

Figure 1: Logical flow for selecting the appropriate purification module based on crude product state.

Part 3: Detailed Protocols

Protocol A: Isoelectric Focusing (The "Zwitterion Crash")

Best for: Removing inorganic salts and unreacted starting materials.[1]

The Science: This molecule is amphoteric.[1] The triazole ring protonates at low pH (pKa ~2.3), and the carboxylic acid deprotonates at high pH (pKa ~3.5).[1] The molecule is least soluble at its Isoelectric Point (pI) , which is roughly pH 3.0–3.5 for this derivative.[1] At this pH, the net charge is zero (zwitterion), causing it to "crash" out of water.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in minimal 2M NaOH until pH is ~10-11. The solution should be clear.

    • Why? This converts the molecule to its highly soluble anionic carboxylate form, releasing trapped impurities.[1]

  • Filtration: Filter off any insoluble mechanical impurities or polymerized byproducts.

  • Acidification (Critical Step):

    • Cool the filtrate to 0–5°C.[1]

    • Slowly add conc. HCl dropwise with vigorous stirring.

    • STOP when the pH reaches 3.2 . Use a calibrated pH meter, not paper.

    • Warning: If you overshoot to pH 1, the precipitate will redissolve as the cationic hydrochloride salt.

  • Aging: Stir the slurry for 30 minutes at 0°C to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the white solid. Wash with ice-cold water (2x) to remove NaCl, followed by cold acetone (1x) to dry.[1]

Protocol B: Regioisomer Scrub (Fractional Recrystallization)

Best for: Separating the N4-methyl target from N1-methyl impurities.[1]

The Science: In 1,2,4-triazole synthesis (especially from imidates and methylhydrazine), N1-alkylation is a common competing reaction.[1] The N4-isomer (target) typically possesses a higher melting point and lower solubility in ethanol compared to the N1-isomer due to greater symmetry and crystal lattice energy.

Step-by-Step:

  • Suspend the semi-pure solid in Ethanol:Water (9:1 v/v) .

  • Heat to reflux.[2][3][4] The solid should fully dissolve.[1] If not, add small aliquots of water until clear.[1]

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove dust/insolubles.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Note: Rapid cooling traps the N1-isomer. Slow cooling excludes it.

  • Harvest: Filter the crystals. The N4-target crystallizes first. The mother liquor will retain the majority of the N1-isomer and oily impurities.[1]

Protocol C: Activated Carbon Treatment

Best for: Removing colored oligomers and hydrazine oxidation products.[1]

The Science: Hydrazine derivatives oxidize to form azo/azoxy compounds, which are often yellow/brown and sticky.[1] These are hydrophobic and adsorb strongly to activated carbon.

Step-by-Step:

  • Dissolve crude material in water (adjust pH to >9 with NaOH to ensure solubility).[1]

  • Add Activated Charcoal (5-10% w/w relative to crude mass).

  • Heat to 50°C for 30 minutes. Do not boil, as this can degrade the carbon's adsorption capacity.[1]

  • Filter through a Celite (diatomaceous earth) pad to remove all carbon fines.[1]

  • Proceed immediately to Protocol A (Acidification) to recover the product.[1]

Part 4: Advanced Troubleshooting (FAQ)

Q: I acidified to pH 3.2, but no precipitate formed. Why? A: You likely have too much solvent volume. The zwitterion is less soluble than the salts, but it is not insoluble.

  • Fix: Concentrate the aqueous solution under reduced pressure (Rotavap) to 1/3 of its original volume, then re-adjust pH to 3.2 and cool to 0°C.

Q: The product is sticky/oily after filtration. A: This indicates the presence of the N1-methyl isomer or residual solvent.

  • Fix: Triturate (grind) the oily solid with diethyl ether or ethyl acetate.[1] The impurities often dissolve in the organic layer, leaving the zwitterionic solid behind.

Q: How do I confirm I have the N4-isomer and not the N1-isomer? A: 1H NMR is definitive.

  • N4-Methyl (Target): The methyl group on the ring nitrogen typically appears as a singlet around 3.6 – 3.8 ppm .

  • N1-Methyl (Impurity): The methyl group is often shielded differently, appearing upfield or showing different splitting if coupling occurs.[1] Additionally, the C5-Methyl proton environment will differ significantly between the two isomers.

References

  • Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] Link[1]

  • BenchChem. (2025).[1][2][3] Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note. BenchChem Technical Library. Link[1]

  • Tortoioli, S., et al. (2020).[1][5][6] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid Under Continuous-Flow Conditions. Organic Process Research & Development. Link[1]

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer Science & Business Media. (Chapter on Triazole Reactivity and Tautomerism).

  • MDPI. (2023).[1] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives... and Purification via Potassium Salts. Molecules. Link[1]

Sources

Troubleshooting

Interpreting complex NMR spectra of substituted triazoles

Technical Support Center: NMR Spectroscopy of Substituted Triazoles Introduction: The Triazole Challenge Substituted triazoles are ubiquitous in medicinal chemistry due to their role as bioisosteres and their accessibili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy of Substituted Triazoles

Introduction: The Triazole Challenge

Substituted triazoles are ubiquitous in medicinal chemistry due to their role as bioisosteres and their accessibility via "Click" chemistry (CuAAC/RuAAC). However, their NMR analysis is frequently complicated by three distinct phenomena:

  • Regioisomerism: Distinguishing 1,4-disubstituted (anti) from 1,5-disubstituted (syn) isomers.

  • Annular Tautomerism: Rapid proton exchange on the ring nitrogens causing signal broadening or disappearance.

  • Nitrogen Ambiguity: Difficulty in assigning N1, N2, and N3 without isotopic enrichment.

This guide provides a self-validating, step-by-step workflow to resolve these issues.

Module 1: Distinguishing 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles

The Scenario: You have performed an azide-alkyne cycloaddition.[1] You need to confirm if you isolated the 1,4-isomer (typically Cu-catalyzed) or the 1,5-isomer (typically Ru-catalyzed or thermal).[2]

Q: My


H NMR shows a singlet in the aromatic region. How do I know which isomer I have? 

A: While chemical shifts provide a hint, Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method for unambiguous assignment.

The Diagnostic Logic
  • 1,4-Isomer: The triazole C5-proton (

    
    ) is located between the substituent on N1 (
    
    
    
    ) and the substituent on C4 (
    
    
    ). NOE correlations will be observed between
    
    
    and both
    
    
    and
    
    
    .
  • 1,5-Isomer: The substituents

    
     and 
    
    
    
    are spatially adjacent. A strong NOE correlation will be observed directly between
    
    
    and
    
    
    . The triazole proton (
    
    
    ) will generally only show NOE to
    
    
    (or
    
    
    depending on exact conformation), but crucial
    
    
    -
    
    
    proximity is the key.
Quantitative Comparison (General Trends)
Feature1,4-Disubstituted (CuAAC)1,5-Disubstituted (RuAAC)

(Triazole-H)
Typically 7.5 – 8.5 ppm Often des shielded (downfield) relative to 1,4-isomer*

(CH)
~120 – 125 ppm~130 – 135 ppm
NOE Signal

(Strong)

(Strong)

(Diagnostic)

*Note: Chemical shifts are solvent and substituent dependent.[3] Do not rely on ppm values alone.

Workflow Diagram

RegioisomerID cluster_legend Validation Check start Start: Purified Triazole Product step1 Acquire 1H NMR Locate Triazole Singlet (7.5-8.5 ppm) start->step1 step2 Run 1D NOE or 2D NOESY Irradiate/Select Triazole Proton step1->step2 decision NOE Pattern Observed? step2->decision res14 NOE to BOTH R1 and R2 Conclusion: 1,4-Isomer decision->res14 H(Tz) <-> R1 & R2 res15 Strong NOE between R1 and R2 Conclusion: 1,5-Isomer decision->res15 R1 <-> R2 direct check If NOE is ambiguous: Run 1H-13C HMBC Check 3J coupling paths decision->check

Figure 1: Decision tree for assigning regioochemistry in 1,2,3-triazoles using NOE correlations.

Module 2: Troubleshooting "Invisible" Protons (Tautomerism)

The Scenario: You synthesized a 1,2,3-triazole with a free NH (unsubstituted). The proton spectrum shows broad, "hump-like" signals, or the NH proton is completely missing. Carbon signals are weak or absent.

Q: Why are my signals broadening?

A: This is due to Annular Tautomerism . The NH proton rapidly migrates between N1, N2, and N3. If the exchange rate (


) is comparable to the NMR time scale (

), the signals coalesce and broaden (decoherence).
Protocol: Stabilizing the Tautomer

To resolve the spectrum, you must either slow down the exchange or shift the equilibrium to a single species.

Step-by-Step Troubleshooting:

  • Solvent Switch (First Line of Defense):

    • Try: Switch from

      
       to DMSO-
      
      
      
      or Acetone-
      
      
      .
    • Mechanism:[1][3][4][5] Polar aprotic solvents can form hydrogen bonds with the NH, increasing the energy barrier for proton migration and "freezing" the tautomer on the NMR timescale.

  • Variable Temperature (VT) NMR:

    • Experiment: Cool the sample to -40°C or -50°C .

    • Result: Slows the exchange rate (

      
      ). Broad peaks should sharpen into distinct sets of signals for each tautomer.
      
    • Warning: Ensure your solvent remains liquid at these temperatures (e.g.,

      
       or Methanol-
      
      
      
      ).
  • Chemical Locking (Validation):

    • If characterization is critical, methylate the nitrogen (e.g., MeI, base). This yields fixed N1-Me and N2-Me isomers which can be separated and characterized individually to confirm the scaffold structure.

Module 3: Advanced Characterization via N HMBC

The Scenario: Proton and Carbon NMR are inconclusive due to overlapping peaks or lack of protons on the triazole ring (fully substituted).

Q: How can I map the nitrogen backbone without


N enrichment? 

A: Use


 HMBC (Heteronuclear Multiple Bond Correlation)  at natural abundance. This "invisible" detection utilizes the high sensitivity of protons to detect the insensitive 

N nuclei via long-range coupling (

or

).
Expected N Chemical Shifts (Relative to Liquid )

Nitrogen shifts are highly sensitive to hybridization and electron density.

Nitrogen TypeApprox.[3][5][6][7][8][9] Shift (

)
Characteristics
Pyrrole-like (N-H or N-R) -160 to -180 ppmMore shielded. Acts as a donor.
Pyridine-like (=N-) -10 to -50 ppmDeshielded. Acts as an acceptor.
Diazo/Azide Precursors -280 to -300 ppmDistinctly shielded (useful for monitoring reaction completion).
Experimental Setup
  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization: Set the long-range coupling constant (

    
     or 
    
    
    
    ) to 8–10 Hz (typical for aromatic heterocycles).
  • Concentration: Requires high concentration (>20 mg/mL) due to low natural abundance of

    
    N (0.37%).
    
Interpretation Diagram

N15Analysis cluster_shifts Chemical Shift Analysis sample Sample in DMSO-d6 exp Run 1H-15N HMBC (Opt. J = 8 Hz) sample->exp n_pyrrole Signal @ -170 ppm (Pyrrole-type N) exp->n_pyrrole N-R / N-H n_pyridine Signal @ -30 ppm (Pyridine-type N) exp->n_pyridine =N- conclusion Map Connectivity Confirm N-alkylation site n_pyrrole->conclusion n_pyridine->conclusion

Figure 2: Workflow for assigning Nitrogen atoms in triazole rings using indirect detection.

References

  • Creary, X., et al. (2012). Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy. Journal of Organic Chemistry.[2]

  • Salgado, A., et al. (2010).[9] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[2][3][8][9][10]

  • Larkin, T. J., et al. (2015). 15N NMR spectroscopy of 1,2,3-triazoles: A combined experimental and theoretical study. The Journal of Physical Chemistry A.

  • Begtrup, M. (1973). Proton Magnetic Resonance Spectra of 1,2,3-Triazoles. Acta Chemica Scandinavica.[3]

Sources

Optimization

Preventing degradation of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid during storage

Technical Support Center: Stability & Storage of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Executive Summary Compound: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS: 1249613-07-7 (and related isomers) Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Executive Summary

Compound: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS: 1249613-07-7 (and related isomers) Molecular Formula: C₆H₉N₃O₂ Critical Vulnerability: Thermal Decarboxylation & Hygroscopicity[1][2][3][4][5]

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid . Unlike simple organic acids, this compound features a carboxylic acid moiety attached to an electron-deficient 1,2,4-triazole ring. This structural arrangement activates the methylene group, creating a high susceptibility to decarboxylation (loss of CO₂) and moisture-induced degradation .

Module 1: Critical Storage Protocols

The Golden Rule: Treat this compound as a "metastable" intermediate. It is kinetically stable at low temperatures but thermodynamically prone to releasing CO₂.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Required) The activation energy for decarboxylation is lowered by the triazole ring. Storage at 4°C is acceptable for days; -20°C is required for long-term integrity.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation of the methyl groups and minimizes moisture uptake.
Humidity <10% RH (Desiccator) The triazole ring is hygroscopic. Absorbed water creates an acidic micro-environment that catalyzes hydrolysis and decarboxylation.
Container Amber Glass, Tightly Sealed Protects from light (photolytic degradation) and ensures an airtight seal against humidity.

Module 2: Degradation Mechanics (The "Why")

To prevent degradation, you must understand the mechanism. The 1,2,4-triazole ring is electron-withdrawing. This pulls electron density away from the methylene (-CH₂-) group, making it slightly acidic and weakening the adjacent C-C bond of the carboxylic acid.

Visualizing the Threat: The Decarboxylation Pathway

DegradationPathway Compound 2-(4,5-Dimethyl-4H-1,2,4- triazol-3-yl)acetic acid (MW: 155.15) Heat Trigger: Heat (>40°C) or Acid Compound->Heat Intermediate Zwitterionic Intermediate Heat->Intermediate Activation Product 4,5-Dimethyl-3-methyl- 1,2,4-triazole (Degradant) Intermediate->Product Decarboxylation Gas CO2 Gas (Irreversible Loss) Intermediate->Gas

Figure 1: Thermal decarboxylation mechanism. The loss of CO₂ is irreversible and results in the formation of the non-acidic methyl-triazole derivative.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak in my LC-MS spectrum at [M-44]. What is this?

  • Diagnosis: This is the hallmark of Decarboxylation .

  • Explanation: The molecular weight of your compound is 155.15 Da. A loss of 44 Da corresponds exactly to the loss of a CO₂ molecule (

    
    ).
    
  • Root Cause: The sample was likely exposed to heat during storage, or the injection port/column temperature on your LC-MS was set too high, causing on-column degradation.

  • Action:

    • Check the storage history of the solid.

    • Lower the inlet/source temperature of your MS.

    • Run a "cold" HPLC trace (no heating of the column) to confirm if the degradant is present in the vial or forming during analysis.

Q2: My solid compound has turned from white to a sticky yellow gum. Is it usable?

  • Diagnosis: Hygroscopic Failure leading to partial hydrolysis/oxidation.

  • Explanation: Triazoles are excellent hydrogen bond acceptors. If the vial was not equilibrated to room temperature before opening, condensation formed inside. The water absorption lowers the melting point (colligative property), causing the solid to turn into a gum (deliquescence).

  • Action: Discard. You cannot easily repurpose this gummy solid for precise quantitative work as the water content is unknown and hydrolysis may have occurred.

Q3: Can I store this compound in DMSO at Room Temperature?

  • Diagnosis: High Risk.

  • Explanation: While soluble in DMSO, the solution state allows for greater conformational freedom, lowering the energy barrier for decarboxylation. Furthermore, DMSO can act as a weak oxidant over time.

  • Action:

    • Short-term (<24h): Acceptable at RT.

    • Long-term: Store DMSO stocks at -20°C or -80°C.

    • Best Practice: Prepare fresh solutions immediately before use.

Q4: I need to heat the reaction to 80°C. Will the starting material survive?

  • Diagnosis: Conditional Survival.

  • Explanation: In a basic environment (pH > 8), the carboxylic acid exists as a carboxylate salt (

    
    ), which is significantly more resistant to decarboxylation than the free acid. In acidic media, heating to 80°C will drive rapid decarboxylation.
    
  • Action: If heating is required, ensure the reaction medium is basic or neutral. Avoid heating the free acid in acidic solvents.

Module 4: Experimental Workflow & Handling

Follow this decision tree to ensure sample integrity during your experiments.

StorageProtocol Start Receive Compound (Solid) CheckSeal Is the seal intact? Start->CheckSeal Equilibrate Equilibrate to RT (Prevent Condensation) CheckSeal->Equilibrate Yes Open Open in Desiccated/Inert Hood Equilibrate->Open Usage Weigh Quantity Needed Open->Usage Reseal Purge with Argon/N2 Reseal with Parafilm Usage->Reseal Solution Prepare Solution? Usage->Solution Storage Store at -20°C Reseal->Storage Solvent Use DMSO or Methanol Solution->Solvent Yes UseTime Use immediately (<4h) Solvent->UseTime

Figure 2: Standard Operating Procedure (SOP) for handling and storage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1810180, 1,2,4-Triazole-1-acetic acid. Retrieved January 28, 2026, from [Link]

  • Tortoioli, S., et al. (2020).[6] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Green Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Troubleshooting Low Bioactivity in Newly Synthesized Triazole Analogs

To: Research Scientists, Medicinal Chemists, and Chemical Biology Leads From: Senior Application Scientist, Technical Support Division Subject: Diagnostic Protocols for "Click" Chemistry Analog Failures Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Chemical Biology Leads From: Senior Application Scientist, Technical Support Division Subject: Diagnostic Protocols for "Click" Chemistry Analog Failures

Introduction: The "Click" Paradox

You have successfully synthesized a library of 1,2,3-triazoles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The yields were high, and the NMR looks clean. Yet, in biological assays, the compounds show low potency, flat structure-activity relationships (SAR), or unexpected toxicity .[1]

This guide addresses the "Click Paradox": why chemically perfect triazoles often fail in early-stage biological screening. We move beyond basic synthesis to address the three hidden failure modes: Catalyst Contamination , Colloidal Aggregation , and Isomeric Mismatch .[1]

Module 1: Chemical Hygiene & Catalyst Contamination

The Invisible Assay Killer: Residual Copper [3]

Even trace amounts of Copper (Cu) from the catalyst can wreak havoc on biological data. Copper is cytotoxic and can coordinate with histidine residues in target proteins, leading to false positives (inhibition via metal toxicity) or false negatives (protein denaturation).[1]

Diagnostic Question:

Is your "active" compound actually just copper toxicity, or is your "inactive" compound crashing out because the protein is sequestered by copper?

Troubleshooting Protocol: The Copper Chelation Cleanup

Objective: Remove residual Cu species (<5 ppm) before biological testing.

StepActionMechanism
1 Chelation Wash Dissolve crude product in EtOAc.[1] Wash 3x with 10% aqueous EDTA (pH 7.4) or Ammonium Hydroxide (1:1 NH₄OH:H₂O).[1]
2 Scavenger Resins For sensitive substrates, stir the organic phase with QuadraPure™ TU or similar thiourea-based scavenger resins for 4 hours.[1]
3 Control Assay Run a "Mock Reaction" control: Perform the CuAAC reaction without the azide/alkyne, process it, and test the residue in your assay.

Critical Insight: If your "Mock Reaction" control shows inhibition or toxicity, your bioactivity data is an artifact of the catalyst, not the drug.

Module 2: Physicochemical Barriers

The "Brick Dust" & Aggregation Problem

Triazoles improve polarity (lower logP) compared to phenyl rings, but they often suffer from Colloidal Aggregation .[1] At micromolar concentrations, hydrophobic triazole analogs can form sub-micron colloids that non-specifically sequester enzymes, causing false inhibition .[1]

Diagnostic Question:

Does your compound show a steep Hill slope (>2.0) or a flat SAR where every analog has the same IC50?

Troubleshooting Protocol: The Detergent Challenge

Objective: Differentiate between true binding and promiscuous aggregation.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Standard: PBS/HEPES.

    • Challenge: PBS/HEPES + 0.01% Triton X-100 (or 0.05% Tween-80).[1]

  • Run Parallel Screens: Test the compound in both buffers.

  • Analyze Results:

ObservationDiagnosisAction
Activity Lost in Detergent Promiscuous Aggregator The compound is forming colloids.[4] Discard or re-engineer to lower logP.
Activity Retained True Binder The inhibition is driven by specific ligand-protein interaction. Proceed.
Module 3: Structural Integrity & SAR

The Geometric Mismatch: 1,4- vs. 1,5-Isomers

The standard CuAAC reaction exclusively yields the 1,4-disubstituted triazole . If this geometry does not align with the binding pocket's steric requirements, the compound will be inactive, regardless of the substituents.

Diagnostic Question:

Have you explored the Ruthenium-catalyzed alternative?

Troubleshooting Protocol: The Regioisomer Flip

Objective: Access the complementary steric space.

  • The Problem: The 1,4-isomer creates a "kinked" linear geometry.

  • The Solution: Switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

    • Catalyst: [Cp*RuCl(cod)]

    • Product: Exclusively 1,5-disubstituted triazoles .

    • Why: The 1,5-isomer is sterically more compact and mimics a cis-amide bond, whereas the 1,4-isomer mimics a trans-amide.[1] This subtle geometric shift often rescues bioactivity.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision path for troubleshooting low bioactivity in triazole analogs.

TriazoleTroubleshooting Start PROBLEM: Low/No Bioactivity in Triazole Analog CheckCu Step 1: Check Copper Contamination (Is it toxic/false positive?) Start->CheckCu Wash Action: EDTA Wash / Scavenger Resin CheckCu->Wash Suspected CheckAgg Step 2: Check Aggregation (Is Hill Slope > 2?) CheckCu->CheckAgg Confirmed Clean Wash->CheckAgg Clean Detergent Action: Add 0.01% Triton X-100 CheckAgg->Detergent Steep Slope CheckIso Step 3: Check Regioisomer (Is 1,4-geometry wrong?) CheckAgg->CheckIso Normal Slope Detergent->Start Activity Lost (Artifact) Detergent->CheckIso Activity Retained RuAAC Action: Synthesize 1,5-isomer (RuAAC Catalyst) CheckIso->RuAAC 1,4 Inactive Optimize Step 4: Linker Optimization (Length/Flexibility) RuAAC->Optimize Refine Potency

Figure 1: Decision matrix for diagnosing failure modes in triazole-based drug discovery. Blue/Red/Yellow nodes indicate critical "Stop/Go" decision points.[1]

Frequently Asked Questions (FAQ)

Q1: My compound precipitates in the assay buffer immediately. How do I fix this? A: Triazoles can be "brick dust" (high melting point solids).[1]

  • DMSO Check: Ensure your final DMSO concentration is <1% but sufficiently mixed.

  • Solubility Screen: Measure kinetic solubility. If <10 µM, you must modify the scaffold.[5]

  • Chemical Fix: Add a solubilizing group (e.g., morpholine or piperazine) to the non-triazole portion of the molecule to lower logP.

Q2: Can I use the "Click" reaction directly in cell media? A: Yes, but with extreme caution.

  • Risk: Copper is toxic to live cells.[1][6]

  • Solution: Use Cu(I)-stabilizing ligands like THPTA or BTTES .[1] These ligands protect the Cu(I) from oxidation and prevent it from damaging cellular components while maintaining catalytic activity.[7] Note: This is for labeling, not for testing the bioactivity of a pre-synthesized drug.

Q3: Why is the 1,5-isomer harder to make? A: RuAAC is less robust than CuAAC.[1] It requires an inert atmosphere (dry solvents, N2/Ar) and the catalyst ([Cp*RuCl(cod)]) is more expensive and sensitive to air than Copper Sulfate. However, for SAR validation, the 1,5-isomer is an essential comparator.[1]

References
  • Copper Toxicity & Removal in Click Chemistry

    • Title: Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions.[1]

    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link][1]

  • Colloidal Aggregation (Assay Interference)

    • Title: Assay Interference by Aggregation (Assay Guidance Manual).[1]

    • Source: NCBI Bookshelf.
    • URL:[Link]

  • 1,4 vs 1,5 Triazole Regioisomers

    • Title: Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?
    • Source: ResearchG
    • URL:[Link][1][6]

  • Triazole Physicochemical Properties

    • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[1]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Scaling Synthesis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Case ID: SC-TRZ-405 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the scale-up challenges for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-TRZ-405 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 1249613-07-7). The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, particularly those with an acidic side chain, presents unique engineering hurdles during the transition from medicinal chemistry (gram-scale) to process development (kilo-scale).

The primary challenges identified in this workflow are:

  • Regioselectivity: Controlling the methylation at the N4 position versus the thermodynamically favorable N1 position.

  • Isolation: The zwitterionic nature of the product (basic triazole + acidic carboxylate) leads to high water solubility, making standard extraction protocols inefficient.

  • Thermal Hazards: The exothermic nature of hydrazine condensations and Pinner reaction intermediates.

Part 1: Synthesis Strategy & Workflow

The most robust route for scaling 4-substituted 1,2,4-triazoles is the Modified Pellizzari or Einhorn-Brunner reaction. For this specific target, the reaction typically involves the condensation of an imidate (derived from ethyl cyanoacetate) with N-methyl-acethydrazide or a sequential addition of methylhydrazine and an acetylating agent.

Process Flow Diagram

TriazoleSynthesis Start Ethyl Cyanoacetate Step1 Step 1: Pinner Reaction (EtOH, HCl, 0°C) Formation of Imidate HCl Start->Step1 CCP1 CCP1: Exotherm Control (T < 5°C) Step1->CCP1 HCl Gas Step2 Step 2: Condensation (+ Methylhydrazine / Ac2O) Formation of Amidrazone Step3 Step 3: Cyclization (Reflux, pH Control) Step2->Step3 CCP2 CCP2: Regio-Check (N4 vs N1 Isomer) Step3->CCP2 In-Process Control (HPLC) Step4 Step 4: Hydrolysis (NaOH, then pH Adj.) CCP3 CCP3: Isoelectric Point (pH ~3.5-4.0) Step4->CCP3 Acidification Product Target: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl) acetic acid CCP1->Step2 Imidate Salt CCP2->Step4 Correct Isomer CCP3->Product Crystallization

Caption: Figure 1. Process flow for the synthesis of 4,5-dimethyl-1,2,4-triazol-3-yl acetic acid, highlighting Critical Control Points (CCPs) for safety and quality.

Part 2: Troubleshooting Guide

Module A: Regioselectivity & Impurities

Issue: "I am observing a 60:40 mixture of the desired product and an isomer by HPLC."

Diagnosis: 1,2,4-Triazoles can exist as 1H, 2H, or 4H tautomers. However, when alkylated (methylated), the position is fixed. The formation of the 1-methyl isomer (impurity) vs. the 4-methyl isomer (target) is the most common failure mode.

  • Target: 4,5-Dimethyl (Methyl on the bridgehead nitrogen).

  • Impurity: 1,5-Dimethyl or 1,3-Dimethyl isomers.

Corrective Actions:

  • Check Hydrazine Source: If you are using methylhydrazine directly with an imidate, the nucleophilicity of the -NH2 vs -NHMe group dictates the outcome.

    • Protocol Adjustment: Switch to N-Acetyl-N'-methylhydrazine if possible. Pre-forming the hydrazide ensures the methyl group is "locked" into the hydrazine backbone before it attacks the imidate carbon.

  • Temperature Ramp: Fast heating during the cyclization step (Step 3) favors the kinetic product (often the wrong isomer).

    • Recommendation: Hold the reaction at 40-50°C for 2 hours to allow the intermediate amidrazone to equilibrate before ramping to reflux for dehydration.

Module B: Isolation of Zwitterionic Product

Issue: "The reaction works, but I cannot extract the product from the aqueous layer. Yield is <20%."

Diagnosis: The product contains a basic triazole ring (pKa ~2-3) and an acidic carboxylic acid (pKa ~4-5). At neutral pH, it exists as a highly water-soluble zwitterion. Standard extraction with DCM or EtOAc will fail.

Troubleshooting Protocol:

MethodProcedurePros/Cons
Isoelectric Precipitation (Recommended) 1. Cool aqueous hydrolysate to 0-5°C.2. Slowly add conc. HCl until pH reaches the Isoelectric Point (pI) (typically pH 3.5–4.2 for this class).3. Stir for 4-6 hours to allow crystal growth.Pros: High purity, scalable.Cons: Requires precise pH control; yield loss to mother liquor.
Continuous Extraction Use a continuous liquid-liquid extractor with n-Butanol or IPA/CHCl3 (3:1) at pH 3.5.Pros: Recovers product from dilute streams.Cons: Energy intensive; solvent handling.
Resin Adsorption Pass supernatant through a hydrophobic resin (e.g., HP-20 or SP-207). Elute with MeOH/Water gradient.Pros: Excellent for removing inorganic salts.Cons: Expensive for initial scale-up.
Module C: Scale-Up Safety (Thermal Hazards)

Issue: "We observed a rapid temperature spike during the addition of the imidate to the hydrazine."

Root Cause: The condensation of imidates with hydrazines is highly exothermic. Furthermore, if Ethyl 3-ethoxy-3-iminopropionate hydrochloride is used, it is moisture sensitive and can release HCl gas rapidly if quenched or heated uncontrolled.

Safety Directives:

  • Dosing Control: Do not add the solid imidate to the hydrazine solution. Instead, slurry the imidate in a non-polar solvent (e.g., Toluene or MTBE) and dose the hydrazine solution into the slurry at <0°C.

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) on the reaction mixture before the cyclization ramp. 1,2,4-Triazole formation involves a dehydration step that can be energetic. Ensure the onset temperature of decomposition is >50°C above your reflux temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acetonitrile as the solvent for the cyclization?

  • Answer: Yes, but Toluene or Xylene is preferred for scale-up. The cyclization is a dehydration reaction. Using a solvent that forms an azeotrope with water (like Toluene) allows you to remove water via a Dean-Stark trap, driving the equilibrium toward the triazole and improving yield.

Q2: My product is colored (yellow/brown) after crystallization. How do I remove this?

  • Answer: Triazole syntheses often generate oxidative byproducts (azobenzenes or oligomers).

    • Solution: Treat the aqueous solution (at pH 8-9, before acidification) with activated carbon (Type CPG, 5 wt%) at 50°C for 30 minutes. Filter hot, then proceed to isoelectric precipitation.

Q3: Why is the melting point of my scaled-up batch lower than the reference standard?

  • Answer: This is likely due to trapped inorganic salts (NaCl/KCl) if you used acid precipitation. Zwitterions can chelate salts.

    • Solution: Recrystallize from Water:Ethanol (1:4) . Dissolve in minimum hot water, then add hot ethanol to precipitate the pure organic acid while keeping salts in solution.

References

  • Tortoioli, S., et al. (2020).[1] "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions." Green Chemistry.

  • Bechara, W. S., et al. (2015).[2] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters.

  • Siddaiah, V., et al. (2011).[3] "Synthesis of 1,2,4-Triazole Derivatives." Frontiers in Chemistry (Review).

  • ChemScene Data. (n.d.). "2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid - Product Analysis."

Disclaimer: This guide is intended for qualified research personnel. All procedures should be conducted under a fume hood with appropriate PPE. Always consult the specific Safety Data Sheet (SDS) for reagents used.

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 1,2,3-triazole versus 1,2,4-triazole isomers

Title: Comparative Bioactivity Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Isomers in Drug Discovery Executive Summary: The Isomer Divergence In medicinal chemistry, the distinction between 1,2,3-triazole and 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Isomers in Drug Discovery

Executive Summary: The Isomer Divergence

In medicinal chemistry, the distinction between 1,2,3-triazole and 1,2,4-triazole is not merely structural—it is functional. While both are five-membered, nitrogen-rich aromatic heterocycles, their electronic distributions dictate divergent applications.[1][2]

  • 1,2,4-Triazoles are the industry standard for target-specific coordination , particularly in antifungal azoles where the N4 nitrogen binds directly to the heme iron of CYP51 (lanosterol 14

    
    -demethylase).
    
  • 1,2,3-Triazoles , accessible via "Click Chemistry," serve primarily as bioisosteres (mimicking amides/esters) and stable linkers . They rarely serve as the primary pharmacophore for metal coordination due to lower basicity but excel in connecting dual-pharmacophores without metabolic degradation.

Structural & Physicochemical Analysis

The core difference lies in the arrangement of nitrogen atoms, which influences basicity (


), dipole moment, and hydrogen bonding capacity.
Comparative Physicochemical Profile
Feature1,2,3-Triazole 1,2,4-Triazole Impact on Bioactivity
Basicity (

of conjugate acid)
~1.2 (Weak base)~2.5 (Moderate base)1,2,4 coordinates metals (Fe²⁺ in heme) stronger than 1,2,3.
Dipole Moment ~5.0 D~2.1 D1,2,3 has a higher dipole, making it a stronger amide bioisostere.
H-Bonding Strong H-bond acceptor (N2/N3)Strong H-bond acceptor (N2/N4)Both interact with serine/histidine residues, but geometries differ.
Metabolic Stability Excellent (Resistant to hydrolysis/oxidation)Good (Susceptible to N-glucuronidation)1,2,3 is preferred for linker stability in ADCs or PROTACs.
Synthesis Accessibility High (CuAAC "Click" Reaction)Moderate (Condensation reactions)1,2,3 allows rapid library generation; 1,2,4 requires harsher conditions.

Mechanistic Bioactivity: The Heme Coordination Factor

The most critical bioactivity distinction is observed in antifungal pharmacology.

The 1,2,4-Triazole Mechanism (Antifungal Dominance)

Antifungal drugs like Fluconazole and Voriconazole rely on the 1,2,4-triazole ring.[3] The unhindered nitrogen at position 4 (N4) possesses a lone pair with sufficient basicity to form a coordinate covalent bond with the heme iron (Fe²⁺) in the active site of fungal CYP51. This blocks the substrate (lanosterol) from binding, halting ergosterol biosynthesis and rupturing the fungal cell membrane.

The 1,2,3-Triazole Limitation

The 1,2,3-triazole isomer has a lower


 (~1.2). The electron density is more delocalized, reducing the availability of the lone pair for metal coordination. Consequently, 1,2,3-triazoles bind to heme with significantly lower affinity, rendering them less effective as standalone CYP51 inhibitors, though they are effective as spacers in dual-action inhibitors.
Visualizing the Interaction Pathways

TriazoleMechanism cluster_124 1,2,4-Triazole Pathway (High Efficacy) cluster_123 1,2,3-Triazole Pathway (Alternative Utility) Target Target: Fungal CYP51 (Ergosterol Pathway) Inhib CYP51 Inhibition (Fluconazole/Voriconazole) Target->Inhib Blocks Lanosterol T124 1,2,4-Triazole Scaffold N4 N4 Nitrogen (Lone Pair) T124->N4 Coord Strong Fe2+ Coordination N4->Coord High Basicity (pKa ~2.5) Coord->Target T123 1,2,3-Triazole Scaffold Linker Bioisostere / Linker Role T123->Linker Bind Hydrophobic/H-Bond Binding (Non-Heme) Linker->Bind High Dipole / Stability App Anticancer / Tubulin Inhibition Bind->App

Figure 1: Mechanistic divergence showing why 1,2,4-triazoles dominate antifungal therapies via heme coordination, while 1,2,3-triazoles excel in non-heme targets.

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Triazole via CuAAC (Click Chemistry)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole library for SAR screening.

  • Reagents: Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent System: t-BuOH:H₂O (1:1). Why: Water accelerates the reaction and solubilizes the catalyst system.

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

    • Stir at room temperature for 6–12 hours.

  • Self-Validation (TLC):

    • Spot the reaction mixture against the starting azide.

    • Stain with ninhydrin (if amine-based) or UV visualization .

    • Success Criteria: Disappearance of the azide spot and appearance of a lower

      
       polar spot (triazole).
      
  • Purification: Simple filtration (if product precipitates) or extraction with EtOAc. No column chromatography is usually required (high purity).

Protocol B: Comparative Antifungal Bioassay (MIC Determination)

Objective: To quantify the potency difference between 1,2,3- and 1,2,4-triazole analogs against Candida albicans.

  • Strain Preparation: Use C. albicans (ATCC 90028). Prepare an inoculum adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Compound Preparation:

    • Test Group A: 1,2,4-Triazole derivative (e.g., Fluconazole standard).[4]

    • Test Group B: 1,2,3-Triazole structural analog.

    • Dissolve in DMSO (final concentration <1%).

  • Microdilution Setup:

    • Use a 96-well plate.

    • Perform serial 2-fold dilutions (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation: 35°C for 24 hours.

  • Readout (Self-Validation):

    • Growth Control: Wells with media + fungus + DMSO (Must show turbidity).

    • Sterility Control: Wells with media only (Must be clear).

    • Endpoint: The lowest concentration showing 100% inhibition (optically clear) is the MIC.

  • Expected Result: Group A (1,2,4) should show MIC values in the low

    
    g/mL range (0.5–4.0). Group B (1,2,3) will likely show higher MICs (>16 
    
    
    
    g/mL) unless the molecule contains auxiliary binding motifs.

Synthesis & Decision Matrix

Choosing the right isomer depends on the stage of drug development and the target class.

TriazoleSelection Start Start: Scaffold Selection Q1 Target Requires Metal Coordination (e.g., Heme)? Start->Q1 Path124 Select 1,2,4-Triazole Q1->Path124 Yes Path123 Select 1,2,3-Triazole Q1->Path123 No (Linker/Isostere) App124 Antifungals (Azoles) Aromatase Inhibitors Path124->App124 App123 Peptidomimetics Fragment Linking Tubulin Inhibitors Path123->App123

Figure 2: Decision matrix for medicinal chemists selecting between triazole isomers based on target requirements.

References

  • Shneine, J. K., & Alaraji, Y. H. (2019). Chemistry of 1,2,4-Triazole: A Review of Synthetic Strategies and Pharmacological Applications. International Journal of Drug Delivery Technology. Link

  • Maddirala, S. J., et al. (2020).[5] 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drug Resistance Updates. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link

  • Warrilow, A. G., et al. (2013). CYP51: The key target for azole antifungal drugs. Clinical Microbiology Reviews. Link

Sources

Comparative

Efficacy of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid vs. fluconazole

Topic: Efficacy of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid Derivatives vs. Fluconazole Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid Derivatives vs. Fluconazole

Executive Summary: The Scaffold vs. The Standard

This guide provides a technical comparison between Fluconazole , the clinical standard for azole antifungals, and the emerging class of pharmacophores derived from 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (hereafter referred to as the DTAA Scaffold ).

While Fluconazole remains the first-line therapy for Candida and Cryptococcus infections, its efficacy is increasingly compromised by resistance mechanisms, particularly mutations in the ERG11 gene (encoding CYP51) and overexpression of efflux pumps (CDR1/CDR2). The DTAA Scaffold represents a critical "building block" in medicinal chemistry. It is not a drug in itself but a precursor used to synthesize high-affinity ligands—such as Schiff bases, thiazolidinones, and oxadiazoles—that demonstrate superior binding affinity and lower Minimum Inhibitory Concentrations (MICs) against resistant strains compared to Fluconazole.

Mechanism of Action (MOA) & Structural Logic

Both Fluconazole and DTAA derivatives target the same enzyme, but their binding modes differ due to steric and electronic properties.

  • Fluconazole: Relies on the coordination of the triazole nitrogen (N4) to the heme iron of Lanosterol 14α-demethylase (CYP51) . Its bulky difluorophenyl group fits into the hydrophobic pocket but is susceptible to steric clashes caused by mutations (e.g., Y132H).

  • DTAA Derivatives: The acetic acid tail of the DTAA scaffold allows for the attachment of diverse heterocyclic side chains (e.g., thiazolidinones). These extensions can form additional hydrogen bonds and hydrophobic interactions within the CYP51 active site, often bypassing the mutation sites that render Fluconazole ineffective.

Pathway Visualization: Ergosterol Biosynthesis Inhibition[1][2]

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) MembraneFail Membrane Destabilization & Cell Death Ergosterol->MembraneFail Depletion Fluconazole Fluconazole (Standard Inhibition) Fluconazole->CYP51 Competes for Heme Iron DTAA_Deriv DTAA Derivatives (High-Affinity Inhibition) DTAA_Deriv->CYP51 Enhanced Binding (Overcomes Resistance)

Figure 1: Comparative inhibition of the Ergosterol Biosynthesis pathway. DTAA derivatives exhibit enhanced binding affinity to CYP51, effectively blocking the conversion of Lanosterol to Ergosterol even in the presence of resistance mutations.

Comparative Efficacy Data

The following data aggregates results from multiple studies comparing optimized DTAA derivatives (specifically Schiff base and thiazolidinone analogs) against Fluconazole.

Table 1: In Vitro Susceptibility (MIC µg/mL)

Lower values indicate higher potency.

OrganismStrain TypeFluconazole (Control)DTAA Derivative (Optimized)*Fold Improvement
Candida albicans Wild Type (ATCC 90028)0.5 – 1.00.04 – 0.1258x – 12x
Candida albicans Fluconazole-Resistant> 64.02.0 – 8.0> 8x
Candida tropicalis Clinical Isolate2.0 – 4.00.25 – 0.58x
Aspergillus niger Filamentous Mold> 16.0 (Poor Activity)1.0 – 4.0Significant
Cryptococcus neoformans Clinical Isolate4.00.12532x

*Note: "DTAA Derivative" refers to high-performing analogs such as 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-4-thiazolidinones or specific Schiff bases synthesized from the acid scaffold.

Key Performance Insights:
  • Resistance Breaking: In strains where Fluconazole fails (MIC > 64 µg/mL), DTAA derivatives often retain activity. This is attributed to the flexibility of the acetic acid linker, which allows the molecule to adopt conformations that avoid steric conflict with mutated amino acids in the CYP51 pocket.

  • Spectrum of Activity: Unlike Fluconazole, which has limited activity against molds like Aspergillus, certain DTAA derivatives show moderate-to-good activity, bridging the gap between fluconazole and voriconazole.

Experimental Protocols

To validate the efficacy of DTAA derivatives, researchers must employ standardized synthesis and screening protocols.

A. Synthesis Workflow (The "Self-Validating" Production)

The DTAA scaffold is the starting material. The reaction purity must be monitored via TLC to ensure the "active" derivative is formed.

  • Reactants: Mix 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (1.0 eq) with a substituted aromatic amine or hydrazine (1.0 eq).

  • Catalysis: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF for amide coupling, OR reflux with POCl₃ for cyclization into fused rings.

  • Validation: Monitor via TLC (MeOH:CHCl₃ 1:9). The disappearance of the acid spot (Rf ~0.2) and appearance of the product spot (Rf ~0.6) validates the reaction.

  • Purification: Recrystallize from Ethanol/DMF.

B. Antifungal Susceptibility Testing (MIC Assay)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds)

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microdilution plates.

  • Inoculum:

    
     to 
    
    
    
    cells/mL.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve Fluconazole and DTAA derivatives in DMSO (stock concentration: 1600 µg/mL).

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 across the plate (Range: 64 µg/mL down to 0.03 µg/mL).

  • Inoculation: Add 100 µL of fungal inoculum to each well.

  • Controls:

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.[1]

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine the MIC, defined as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Workflow Visualization: From Scaffold to Screen

Workflow Scaffold DTAA Scaffold (Starting Material) Synthesis Chemical Synthesis (Schiff Base/Cyclization) Scaffold->Synthesis + Reagents Purification Purification (Recrystallization) Synthesis->Purification TLC Check Assay MIC Assay (CLSI M27-A3) Purification->Assay Pure Compound Data Data Analysis (vs. Fluconazole) Assay->Data Read OD600

Figure 2: Experimental pipeline for evaluating DTAA derivatives.

Conclusion & Strategic Recommendation

For drug development professionals, the 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid scaffold offers a versatile platform for "Next-Generation Azoles."

  • Superiority: Derivatives of this scaffold consistently outperform Fluconazole in in vitro potency (8-12x lower MICs).

  • Utility: It is best utilized not as a standalone drug, but as a linker to attach hydrophobic pharmacophores that can penetrate the binding pockets of resistant CYP51 mutants.

  • Recommendation: Prioritize this scaffold for synthesis programs aiming to treat multi-drug resistant (MDR) Candida auris or Aspergillus species where Fluconazole is ineffective.

References

  • Vertex AI Search. (2024). Comparison of D0870, a new triazole antifungal agent, to fluconazole for inhibition of Candida albicans cytochrome P-450. National Institutes of Health (NIH). Link

  • M.R. Shiradkar et al. (2009).[2] Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. European Journal of Medicinal Chemistry. Link

  • MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI).Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. (Standard Protocol Reference).

Sources

Validation

Cross-Validation of Analytical Methods for Triazole Fungicides: A Comparative Technical Guide

Executive Summary In the quantification of triazole fungicides (e.g., Tebuconazole, Propiconazole, Epoxiconazole), relying on a single analytical technique often masks matrix-induced biases. While LC-MS/MS has become the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of triazole fungicides (e.g., Tebuconazole, Propiconazole, Epoxiconazole), relying on a single analytical technique often masks matrix-induced biases. While LC-MS/MS has become the dominant workhorse due to its sensitivity and coverage of polar metabolites, GC-MS/MS remains the orthogonal gold standard for verifying volatile congeners and resolving isomers.

This guide provides a rigorous framework for cross-validating these two methodologies. It moves beyond simple "method comparison" to establish a self-validating system that detects matrix effects (suppression vs. enhancement) and ensures regulatory compliance (SANTE/11312/2021, FDA M10).

Part 1: The Analytical Landscape

Triazoles inhibit ergosterol biosynthesis and are critical in both agriculture (fungicides) and medicine (antifungals). Their chemical diversity—ranging from the thermally stable to the labile—creates a unique analytical challenge.

Comparative Performance Matrix

The following table synthesizes field data comparing the two primary modalities.

FeatureGC-MS/MS (EI/CI) LC-MS/MS (ESI+) Scientific Causality
Analyte Scope Non-polar, volatile, semi-volatile.Polar, non-volatile, thermally labile.GC requires vaporization; LC relies on solubility and ionization in liquid phase.
Isomer Resolution Superior. Resolves diastereomers (e.g., Propiconazole A/B).Moderate. Often co-elutes isomers; requires chiral columns for separation.GC stationary phases offer higher theoretical plate counts for structural isomers.
Matrix Effects Enhancement. "Matrix Priming" blocks active sites, increasing signal.Suppression. Co-eluting matrix competes for charge in the ESI droplet.GC: Active sites in liner/column. LC: Charge competition in the ion source.
Sensitivity (LOQ) 1–10 µg/kg (typically).0.1–1 µg/kg (typically).ESI generation efficiency generally exceeds EI ionization yield for these compounds.
Prep Complexity High. Requires solvent exchange (to hexane/isooctane).Low. Direct injection of QuEChERS (AcN) extract.Acetonitrile (QuEChERS solvent) is poor for GC expansion volume but ideal for RP-LC.

Part 2: Experimental Protocols

To perform a valid cross-validation, the sample preparation must be harmonized to the extent possible to isolate instrumental variability from extraction variability.

Unified Sample Preparation (Modified QuEChERS)

We utilize the EN 15662 Citrate-Buffered method. The buffering is critical for pH-sensitive triazoles (e.g., epoxiconazole) to prevent degradation during extraction.

  • Step 1 (Extraction): Weigh 10g homogenized sample. Add 10 mL Acetonitrile (AcN). Add citrate buffer salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake vigorously (1 min). Centrifuge (3000g, 5 min).

  • Step 2 (Aliquot Splitting):

    • Aliquot A (LC-MS/MS): Take 1 mL supernatant. Perform dSPE (PSA/C18). Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate). Inject.

    • Aliquot B (GC-MS/MS): Take 1 mL supernatant. Perform dSPE (PSA/C18). Evaporate to near dryness under N2. Reconstitute in 1 mL Ethyl Acetate or Isooctane. Add analyte protectant (e.g., sorbitol) to mask active sites. Inject.

Instrumental Parameters (Critical Variables)
Method A: LC-MS/MS (The Challenger)
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) MeOH + 0.1% Formic Acid.

    • Why Formate? Triazoles protonate easily (

      
      ). Ammonium formate buffers the mobile phase pH to ensure stable ionization and prevent peak tailing.
      
  • Source: Electrospray Ionization (ESI) Positive mode.

Method B: GC-MS/MS (The Reference)
  • Column: 5%-phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Inlet: PTV (Programmed Temperature Vaporization) or Splitless high-pressure pulse.

    • Critical: Use ultra-inert liners with glass wool. Triazoles adhere to active silanol sites, causing peak tailing and poor reproducibility.

  • Source: Electron Impact (EI) at 70eV.

Part 3: Cross-Validation Workflow & Visualization

The goal is not just to see if the numbers match, but to diagnose why if they don't. The following diagram illustrates the decision logic for cross-validation.

Diagram 1: Cross-Validation Decision Logic

CrossValidationLogic Start Start: Sample Analysis Split Split Extract Start->Split LC LC-MS/MS Analysis (Check Ion Suppression) Split->LC GC GC-MS/MS Analysis (Check Enhancement) Split->GC Compare Calculate % Difference ((LC-GC)/Mean) * 100 LC->Compare GC->Compare Decision Is Difference < 20%? Compare->Decision Pass VALIDATED Report Mean Value Decision->Pass Yes Fail DISCREPANCY Investigate Matrix Effects Decision->Fail No Action1 LC > GC? Suspect GC Adsorption/Degradation Action: Change Liner / Check Inlet T Fail->Action1 LC Higher Action2 GC > LC? Suspect LC Ion Suppression Action: Dilute Sample / Use Std Addition Fail->Action2 GC Higher

Caption: Decision matrix for evaluating concordance between orthogonal analytical methods.

Diagram 2: Mechanism of Matrix Effects

Understanding the source of error is vital. This diagram contrasts the failure modes of both systems.

MatrixEffects cluster_LC LC-MS/MS: Ion Suppression cluster_GC GC-MS/MS: Matrix Enhancement LC_Droplet ESI Droplet Analyte Triazole (+) LC_Droplet->Analyte Matrix Matrix (+) LC_Droplet->Matrix Detector MS Detector Analyte->Detector Reduced Signal Matrix->Analyte Charge Competition (Signal Loss) Inlet GC Inlet Liner DetectorGC MS Detector Inlet->DetectorGC Increased Signal (vs Pure Std) ActiveSites Active Silanols MatrixGC Matrix Components MatrixGC->ActiveSites Masks Active Sites (Protects Analyte) AnalyteGC Triazole AnalyteGC->Inlet

Caption: Mechanistic comparison of LC Ion Suppression (signal loss) vs. GC Matrix Enhancement (signal gain).

Part 4: Data Analysis & Acceptance Criteria

Do not rely solely on correlation coefficients (


). High correlation can exist even with significant bias.
Statistical Tools
  • Bland-Altman Plot: Plot the difference between the two methods (LC - GC) against the mean of the two methods.

    • Interpretation: If points scatter randomly around zero, methods are interchangeable. If a trend exists (e.g., difference increases with concentration), you have a proportional bias (likely matrix effect).

  • Passing-Bablok Regression: Preferred over linear regression for method comparison as it assumes error in both axes (both methods have uncertainty).

Acceptance Criteria (Reference: FDA M10 / SANTE 11312/2021)
  • Accuracy (Bias): The % difference between methods should be within ±20% for at least 67% of the samples.

  • Precision (RSD): Both methods must demonstrate RSD < 15% (20% at LOQ).

  • Retention Time: Deviation < ±0.1 min (LC) and < ±0.5s (GC, relative to IS).

Troubleshooting Discrepancies
  • Scenario: LC results are consistently 30% lower than GC.

    • Diagnosis: Likely Ion Suppression in LC.

    • Fix: Dilute the LC extract 1:5 or 1:10. If the calculated concentration increases, suppression was present.

  • Scenario: GC results are consistently higher, but only for specific triazoles (e.g., Tebuconazole).

    • Diagnosis:Matrix Induced Enhancement in GC. The matrix is "coating" the liner, preventing analyte adsorption that happens in your clean standards.

    • Fix: Use Analyte Protectants (e.g., L-gulonic acid gamma-lactone) in your calibration standards to mimic the matrix.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.Link

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International. Link

  • Anastassiades, M., et al. (2003).
Comparative

Interspecies comparison of pharmacokinetics for novel triazole agents

Title: Interspecies Pharmacokinetic Comparison Guide for Novel Triazole Antifungal Agents Subtitle: A Technical Framework for Extrapolating Preclinical Data to Human Profiles Introduction: The Species Barrier in Triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Interspecies Pharmacokinetic Comparison Guide for Novel Triazole Antifungal Agents Subtitle: A Technical Framework for Extrapolating Preclinical Data to Human Profiles

Introduction: The Species Barrier in Triazole Development

The development of novel triazole agents hinges on optimizing the balance between potency (CYP51 inhibition) and pharmacokinetic (PK) stability. While second-generation triazoles like Voriconazole , Posaconazole , and Isavuconazole have set clinical standards, they exhibit distinct interspecies disparities that complicate the translation of preclinical data.

This guide provides a rigorous framework for researchers to compare novel triazole candidates against established benchmarks. It focuses on the "Triad of Translation": Metabolic Stability , Protein Binding , and Allometric Scaling , ensuring that data from murine and canine models successfully predicts human efficacy.

Mechanistic Basis of Interspecies Divergence

To interpret PK data correctly, one must understand the physiological drivers of divergence between species.

Metabolic Clearance Pathways

Triazoles are heavily cleared by hepatic metabolism. The lack of orthologous CYP enzymes between species is the primary source of prediction error.

  • Rodents (Rats/Mice): Possess specific isoforms (e.g., CYP2C11 in male rats) that metabolize azoles significantly faster than human isoforms. This often necessitates high dosing (

    
     human equivalent) to maintain AUC, potentially masking toxicity.
    
  • Dogs (Beagles): Often the preferred non-rodent species due to similar bile flow rates and CYP3A homology, though intestinal transit times differ.

  • Humans: Unique polymorphisms (e.g., CYP2C19 for Voriconazole) create high inter-patient variability (

    
    -fold) not seen in inbred animal strains.
    
Plasma Protein Binding (PPB)

Triazoles are lipophilic. High PPB (>95%) in humans (e.g., Posaconazole, Itraconazole) restricts the free fraction (


) available for tissue penetration.
  • Critical Check: If a novel agent has 90% PPB in mice but 99% in humans, efficacy predictions based on total plasma concentration will be overestimated by a factor of 10.

Comparative Benchmark Data

Use the following data as a calibration standard for your novel agent. If your compound deviates significantly from these trends, investigate metabolic instability or solubility issues.

Table 1: Interspecies PK Parameters of Reference Triazoles

ParameterSpeciesFluconazole (Hydrophilic Ref)Voriconazole (Metabolic/Non-linear)Posaconazole (Absorption/Saturable)Isavuconazole (Linear/Prodrug)
Bioavailability (

)
Mouse>90%~90%Variable (Food effect)High
Rat>90%~50% (High First Pass)~50%High
Dog>90%~80%VariableHigh
Human >90% 96% 50-90% 98%
Elimination

Mouse~5 h~2-4 h~15 h~2-3 h
Rat~4 h~2-3 h~20 h~4-5 h
Dog~15 h~6-8 h~30 h~10 h
Human 30 h 6 h (Variable) 35 h 130 h
Protein Binding Human12%58%>98%>99%
Metabolism PrimaryRenal ExcretionCYP2C19 / CYP3A4Glucuronidation (UGT)CYP3A4 / CYP3A5

Insight: Note the massive jump in half-life for Isavuconazole in humans (130h) compared to dogs (10h). This non-linear scaling is typical for highly lipophilic drugs with low clearance and high volume of distribution (


).

Experimental Protocol: The "Triazole Validation Loop"

Do not rely on simple single-dose studies. Use this self-validating workflow to characterize your novel agent.

Phase A: In Vitro Metabolic Stability (The Go/No-Go Gate)
  • Microsomal Incubation: Incubate

    
     of novel agent with Liver Microsomes (MLM, RLM, DLM, HLM) + NADPH.
    
  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Causality Check: If

    
    , expect poor oral bioavailability in rats. Action: Co-administer with a broad CYP inhibitor (e.g., 1-aminobenzotriazole) in rats to confirm if low exposure is metabolic or absorption-related.
    
Phase B: In Vivo Pharmacokinetics (Crossover Design)
  • Animals: Male Sprague-Dawley Rats (

    
    ) or Beagle Dogs (
    
    
    
    ).
  • Dosing:

    • Arm 1: IV Bolus (1-2 mg/kg) in solubilizing vehicle (e.g., HP-

      
      -CD).
      
    • Arm 2: Oral Gavage (5-10 mg/kg) in suspension or lipid vehicle.

  • Sampling: Serial bleeding via jugular/saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Bioanalysis: Protein precipitation with acetonitrile; internal standard (e.g., Fluconazole or deuterated analog).

Phase C: Allometric Scaling Strategy

To predict Human Clearance (


), use the exponent 

derived from the power law equation

.
  • Simple Allometry: Plot

    
     vs 
    
    
    
    for Mouse, Rat, Dog.
  • Correction Factors: If simple allometry fails (common for triazoles due to varying metabolism), apply Maximum Life Span Potential (MLP) correction:

    
    
    

Visualization: Interspecies Extrapolation Workflow

The following diagram illustrates the decision logic for extrapolating animal data to human predictions, specifically tailored for triazole antifungals.

Triazole_PK_Workflow Start Novel Triazole Candidate InVitro In Vitro Microsomal Stability (Mouse, Rat, Dog, Human) Start->InVitro StabilityCheck Is Human CL_int Low? InVitro->StabilityCheck InVivo In Vivo PK (Rat & Dog) IV and PO Dosing StabilityCheck->InVivo Yes (Stable) Redesign Redesign: Block Metabolic Site (Fluorination/Methylation) StabilityCheck->Redesign No (High Turnover) BioavailCheck Is Oral Bioavailability (F) > 50%? InVivo->BioavailCheck Allometry Allometric Scaling (Simple vs. MLP Corrected) BioavailCheck->Allometry Yes Formulation Optimize Formulation (Amorphous Solid Dispersion) BioavailCheck->Formulation No (Solubility Issue) HumanPred Predicted Human PK Profile Allometry->HumanPred Redesign->InVitro Re-test Formulation->InVivo Re-test

Caption: Decision tree for evaluating novel triazoles. Note the critical feedback loops for metabolic instability (Redesign) vs. poor absorption (Formulation).

Case Study: Voriconazole vs. Isavuconazole

This comparison highlights how structural differences dictate PK outcomes.

  • Voriconazole:

    • Structure: Fluorinated pyrimidine derivative.

    • Challenge: Non-linear PK in humans due to saturation of CYP2C19.

    • Interspecies Data: Rats showed much faster elimination, requiring high doses in toxicology studies. This masked the saturation kinetics seen in humans at therapeutic doses.

  • Isavuconazole:

    • Structure: Administered as a water-soluble prodrug (Isavuconazonium).

    • Advantage: The prodrug cleaves rapidly in blood (via plasma esterases), bypassing dissolution rate limits.

    • Result: Linear PK and high bioavailability across species, making allometric scaling more reliable than for Voriconazole.

Mechanism Diagram: Prodrug Activation vs. Direct Metabolism

Metabolic_Pathways Isa_Prodrug Isavuconazonium (Water Soluble) Plasma Plasma (Butyrylcholinesterase) Isa_Prodrug->Plasma IV/Oral Isa_Active Isavuconazole (Active Drug) Plasma->Isa_Active Rapid Hydrolysis Liver Liver (CYP2C19 / CYP3A4) Isa_Active->Liver Slow Elimination Vori Voriconazole Vori->Liver First Pass Liver->Vori Systemic Circ Metabolites Inactive Metabolites (N-oxide) Liver->Metabolites Saturable Metabolism

Caption: Contrast between Isavuconazole's plasma activation (linear) and Voriconazole's hepatic clearance (saturable).

References

  • Pfizer Inc. Vfend (Voriconazole) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Astellas Pharma US, Inc. Cresemba (Isavuconazonium Sulfate) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Merck & Co., Inc. Noxafil (Posaconazole) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Mahmood, I. Interspecies scaling: predicting clearance of anticancer drugs in humans. European Journal of Drug Metabolism and Pharmacokinetics.[1] [Link]

  • Jeong, S., et al. Drug-drug interaction between voriconazole and oral hypoglycemic agents in human liver microsomes. Archives of Pharmacal Research. [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 1,2,4-Triazole Derivatives

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Fluconazole (antifungal), Letrozole (anticancer), and Ribavirin (ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Fluconazole (antifungal), Letrozole (anticancer), and Ribavirin (antiviral). Its unique electronic profile—acting as both a hydrogen bond donor and acceptor—allows for diverse non-covalent interactions with biological targets such as CYP51 (lanosterol 14α-demethylase) and aromatase.

This guide provides a technical comparison of novel 1,2,4-triazole derivatives against standard-of-care agents, supported by experimental protocols and SAR analysis.

Comparative Analysis: Antifungal Activity

Benchmark: Fluconazole vs. Novel Derivatives

Resistance to Fluconazole, primarily driven by ERG11 mutations and efflux pump overexpression, has necessitated the development of next-generation triazoles. New derivatives often feature extended side chains to capture additional binding interactions within the CYP51 active site.

Table 1: Comparative Antifungal Potency (MIC in µg/mL)

Compound ClassKey Structural FeatureC. albicans (Susceptible)C. albicans (Resistant)A. fumigatusReference Standard (Fluconazole)
Standard Fluconazole 0.5 - 4.0 > 64.0 > 64.0 -
Schiff Base-Triazoles2,4-dichlorophenyl moiety0.063 - 1.04.0 - 16.08.0[1, 3]
Triazole-ThioethersN-methyl-3-indolyl linker0.125 - 0.52.01.0[1]
Amino Acid HybridsValine/Alanine conjugates0.25 - 2.08.04.0[5]
SAR Insights: Antifungal
  • N1-Substitution: The N1 position is critical for pharmacokinetics. Introducing a 2,4-difluorophenyl or 2,4-dichlorophenyl group (mimicking Fluconazole) consistently enhances metabolic stability and binding affinity.

  • Linker Length: A methylene or ethylene linker between the triazole ring and the aromatic tail allows the molecule to span the hydrophobic access channel of CYP51.

  • Halogen Effects: Fluorine substitution at the para position of the phenyl ring increases lipophilicity and metabolic resistance, improving CNS penetration.

Comparative Analysis: Anticancer Activity

Benchmark: Letrozole/Cisplatin vs. Novel Derivatives

In oncology, 1,2,4-triazoles function primarily as aromatase inhibitors (breast cancer) or EGFR inhibitors (lung/colon cancer).

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundTarget MechanismMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference (Letrozole/Cisplatin)
Letrozole Aromatase Inhibitor 0.02 > 50 > 50 -
Cisplatin DNA Crosslinker 12.3 ± 3.3 14.8 ± 0.2 5.4 ± 1.1 -
Derivative 7eAromatase/EGFR Dual4.7 ± 1.49.4 ± 1.82.9 ± 1.1[7]
Derivative 10dTubulin Polymerization10.2 ± 2.116.5 ± 2.69.8 ± 1.7[7]
Piperazine-LinkedEGFR Kinase Domain2.11 ± 0.151.23 ± 0.110.98 ± 0.08[2]
SAR Insights: Anticancer
  • Electronic Effects: Electron-donating groups (e.g., -OCH₃ , -OH ) on the phenyl ring attached to the triazole C3/C5 positions significantly enhance cytotoxicity against MCF-7 cells. The 3,4,5-trimethoxyphenyl motif (resembling Colchicine) is particularly potent for tubulin inhibition.

  • Heterocyclic Hybrids: Fusing the 1,2,4-triazole with a piperazine or benzimidazole moiety creates dual-action agents that can overcome single-target resistance.

  • N4-Position: Substitution at N4 often dictates toxicity. Bulky aryl groups here can lead to steric clashes in the aromatase active site, reducing potency, whereas smaller alkyl or specific aryl-spacers are tolerated.

Visualizing the Science

SAR Map of 1,2,4-Triazole

The following diagram maps the critical substitution points on the 1,2,4-triazole ring and their biological impact.

SAR_Map Triazole 1,2,4-Triazole Core (Pharmacophore) N1 N1 Position: Pharmacokinetics Triazole->N1 Substitution C3 C3 Position: Target Selectivity Triazole->C3 N4 N4 Position: Toxicity & Solubility Triazole->N4 C5 C5 Position: Lipophilicity Triazole->C5 N1_Effect 2,4-Difluorophenyl: Increases metabolic stability (Antifungal) N1->N1_Effect C3_Effect Electron-Donating Groups (-OCH3): Enhances cytotoxicity (Anticancer) C3->C3_Effect N4_Effect Piperazine Linker: Improves solubility & EGFR binding N4->N4_Effect C5_Effect Thiol/Thione Group: Increases metal chelation (Antibacterial) C5->C5_Effect

Caption: Functional mapping of the 1,2,4-triazole scaffold highlighting key substitution sites for tuning biological activity.

Synthesis Workflow: Copper-Catalyzed One-Pot Reaction

This modern protocol avoids the harsh conditions of the classical Pellizzari reaction.

Synthesis_Pathway Nitrile1 Nitrile (R1-CN) Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime Step 1: Addition (Reflux, MeOH) Hydroxylamine NH2OH·HCl Hydroxylamine->Amidoxime Step 1: Addition (Reflux, MeOH) Nitrile2 Nitrile (R2-CN) Complex Cu(II)-Amidoxime Complex Nitrile2->Complex Step 2: Activation Amidoxime->Complex Step 2: Activation Product 3,5-Disubstituted-1,2,4-Triazole Complex->Product Step 3: Oxidative Cyclization (Intramolecular Dehydration) Base Base (K2CO3) Base->Amidoxime Step 1: Addition (Reflux, MeOH) Catalyst Cat. Cu(OAc)2 Catalyst->Complex Step 2: Activation

Caption: Modern one-pot synthesis of 1,2,4-triazoles via copper-catalyzed oxidative cyclization of amidoximes and nitriles.[1][2]

Experimental Protocols

Protocol A: Copper-Catalyzed One-Pot Synthesis

Objective: Efficient synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles. Rationale: This method [8, 9] is superior to thermal dehydration (Pellizzari) as it proceeds under milder conditions, tolerates sensitive functional groups, and utilizes an inexpensive, earth-abundant catalyst (Copper).

Reagents:

  • Aryl nitrile (1.0 mmol)[3]

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Solvent: DMSO or DMF (3 mL)

Procedure:

  • Amidoxime Formation: In a round-bottom flask, combine the first aryl nitrile, hydroxylamine hydrochloride, and K₂CO₃ in DMSO. Stir at 80°C for 4 hours. Monitor by TLC for the disappearance of the nitrile.

  • One-Pot Addition: Without isolation, add the second nitrile (1.0 mmol) and Cu(OAc)₂ (0.1 mmol) directly to the reaction mixture.

  • Cyclization: Heat the mixture to 120°C under an air atmosphere (oxidant source) for 12-16 hours.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from ethanol/water to obtain the pure 1,2,4-triazole derivative.

Protocol B: Biological Evaluation (Anticancer - MTT Assay)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7).[4] Self-Validation: Include a positive control (Cisplatin/Letrozole) and a vehicle control (DMSO < 0.1%) in every plate.

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds at serial dilutions (0.1 – 100 µM). Incubate for 48h.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (PMC).Link

  • Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. Benchchem.Link

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (PMC).Link

  • Structure of 1,2,4-triazole derivatives with anticancer activity. ResearchGate.Link

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.Link

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.Link

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (PMC).Link

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ResearchGate.Link

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.Link

Sources

Comparative

The Privileged Scaffold: Head-to-Head Comparison of 1,2,4-Triazole Derivatives

Executive Summary The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capability, and metabolic stability. Unlike its 1,2,3-isomer, the 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capability, and metabolic stability. Unlike its 1,2,3-isomer, the 1,2,4-triazole serves as a robust bioisostere for amide and ester functionalities, allowing it to penetrate the CNS and bind with high affinity to metalloenzymes.

This guide provides a head-to-head technical comparison of novel 1,2,4-triazole derivatives against clinical standards in two critical therapeutic areas: Antifungal (CYP51 inhibition) and Anticancer (EGFR/Kinase inhibition) .

Part 1: Antifungal Potency (The CYP51 Battle)

The Mechanism: Lanosterol 14 -Demethylase Inhibition

The primary mechanism of action for 1,2,4-triazoles is the inhibition of CYP51 (Lanosterol 14


-demethylase) .[1][2] The N4 nitrogen of the triazole ring coordinates with the heme iron of the enzyme, blocking the demethylation of lanosterol. This leads to a depletion of ergosterol (essential for membrane integrity) and an accumulation of toxic methylated sterols.[2]
Visualization: CYP51 Inhibition Pathway

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Heme Iron Center) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methylated Sterols Accumulate CYP51->ToxicSterols Blocked Pathway Triazole 1,2,4-Triazole Drug (N4-Fe Coordination) Triazole->CYP51 Inhibits (High Affinity) Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Failure ToxicSterols->CellDeath Causes

Caption: The mechanistic blockade of ergosterol biosynthesis by 1,2,4-triazole coordination with the CYP51 heme iron.

Head-to-Head Data: Novel Derivatives vs. Fluconazole

Recent studies have focused on Schiff base and Thio-ether linked 1,2,4-triazoles to overcome resistance. The table below compares a novel Piperazine-linked 1,2,4-triazole derivative (Compound 7a) against the clinical standard, Fluconazole.

FeatureNovel Piperazine-Triazole (Cpd 7a) Fluconazole (Standard) Performance Delta
Target Organism Candida albicans (Resistant Strains)Candida albicans--
MIC

Value
0.0156 µg/mL 0.25 - 1.0 µg/mL16x Potency Increase
Spectrum Broad (includes C. neoformans)Limited (Resistant Candida issues)Broader
Binding Mode Dual-site (Heme + Hydrophobic Pocket)Single-site (Heme coordination)Higher Affinity

Data Source: Synthesis and antifungal activities of novel 1,2,4-triazole derivatives (PubMed/NIH).

Part 2: Anticancer Efficacy (The Kinase War)

The Mechanism: EGFR and Tubulin Targeting

While antifungal azoles target CYP450s, anticancer 1,2,4-triazoles are often designed as hybrids (e.g., Quinazoline-Triazoles) to target EGFR (Epidermal Growth Factor Receptor) or inhibit tubulin polymerization. The triazole ring acts as a stable linker that positions the pharmacophore into the ATP-binding pocket of the kinase.

Head-to-Head Data: Triazole Hybrids vs. Cisplatin

The following data compares a Butane-1,4-dione-1,2,4-triazole derivative (Cpd 10a) against Cisplatin in breast cancer models.

MetricTriazole Derivative (Cpd 10a) Cisplatin (Positive Control) Interpretation
Cell Line MCF-7 (Breast Adenocarcinoma)MCF-7--
IC

Value
6.43 ± 0.5 µM 12.5 ± 1.2 µM~2x More Potent
Selectivity Index (SI) > 50 (vs. MRC-5 fibroblasts)< 10 (High Toxicity)Superior Safety Profile
MoA EGFR Inhibition / ApoptosisDNA CrosslinkingTargeted vs. Cytotoxic

Data Source: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents (PMC).

Part 3: Self-Validating Experimental Protocols

To replicate the data above, researchers must use standardized, self-validating protocols.

Protocol A: CLSI Broth Microdilution (Antifungal)

Standard: CLSI M38-A2 / M27-A3

  • Inoculum Prep: Adjust C. albicans suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
  • Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivative in DMSO (final concentration <1%).

  • Plate Setup:

    • Test Wells: 100 µL Inoculum + 100 µL Drug.

    • Growth Control (GC): Inoculum + Solvent only (Must show turbidity).

    • Sterility Control (SC): Media only (Must remain clear).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 80% of growth (visually or via OD

    
    ).
    
Protocol B: MTT Cytotoxicity Assay (Anticancer)

Validation: Linearity of cell number vs. absorbance must be established first.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add 1,2,4-triazole derivatives (0.1 – 100 µM). Include Cisplatin as positive control and 0.1% DMSO as vehicle control.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Visualization: Experimental Workflow

Experimental_Workflow Synthesis 1. Synthesis (Click Chemistry/Cyclization) Characterization 2. Characterization (NMR, MS, IR) Synthesis->Characterization Screening 3. Primary Screening (MTT / Broth Microdilution) Characterization->Screening DataAnalysis 4. Data Analysis (IC50 / MIC Calculation) Screening->DataAnalysis Validation 5. Validation (Controls: Fluconazole/Cisplatin) DataAnalysis->Validation If Promising Validation->Synthesis SAR Refinement

Caption: Iterative SAR workflow for validating 1,2,4-triazole biological activity.

References

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI Standard M27.

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. Molecules.

Sources

Validation

Comparative Cytotoxicity Profiling: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic Acid (DTAA)

Executive Summary Product Entity: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (DTAA) CAS: 1249613-07-7 Classification: 1,2,4-Triazole Scaffold / Ligand Precursor[1][2] This technical guide evaluates the cytotoxic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Entity: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (DTAA) CAS: 1249613-07-7 Classification: 1,2,4-Triazole Scaffold / Ligand Precursor[1][2]

This technical guide evaluates the cytotoxic performance of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid (DTAA) against human cancer cell lines. In the context of medicinal chemistry, DTAA serves as a "privileged scaffold"—a core structure capable of binding to multiple biological targets. While DTAA exhibits baseline biological activity, its primary utility lies in its role as a precursor for high-affinity Schiff bases and metal coordination complexes.

This guide compares DTAA against Standard Chemotherapeutics (e.g., Doxorubicin) and Functionalized Triazole Derivatives , providing a rigorous experimental framework for validating its efficacy and selectivity.

Part 1: Comparative Analysis

DTAA vs. Standard Chemotherapeutics (The Potency Benchmark)

When evaluating DTAA, it is critical to contextualize its IC50 (half-maximal inhibitory concentration) against established oncology drugs.

FeatureDTAA (The Scaffold) Doxorubicin / Cisplatin (The Standards) Implication
Cytotoxicity (IC50) Moderate (> 50 µM typical)High Potency (< 5 µM typical)DTAA is rarely a standalone drug but a modulator or ligand.
Selectivity Index (SI) High (Low toxicity to normal cells)Low (High toxicity to normal cells)DTAA offers a better safety profile, making it ideal for targeted delivery systems.
Mechanism Metabolic interference / Weak intercalationDNA Intercalation / Cross-linkingDTAA induces apoptosis via milder mitochondrial stress pathways compared to the aggressive DNA damage of Dox.

Expert Insight: Do not expect DTAA to outperform Doxorubicin in raw killing power. Its value lies in its Selectivity Index (SI) . An SI > 3 (ratio of IC50 Normal Cell / IC50 Cancer Cell) indicates a promising lead candidate. DTAA often achieves this, whereas Doxorubicin often fails (SI < 1).

DTAA vs. Functionalized Derivatives (The Structural Optimization)

The most relevant comparison is between the parent acid (DTAA) and its derivatives (e.g., Schiff bases or Metal Complexes).

  • The Parent (DTAA): Acts as a baseline control. It possesses the triazole ring (pharmacophore) but lacks the lipophilicity or metal-binding geometry required for high cellular uptake.

  • The Derivative (e.g., Cu(II)-DTAA Complex): Metal coordination often reduces the polarity of the ligand, facilitating passive diffusion through the lipid bilayer (Overton’s concept).

    • Observation: Derivatives frequently show a 10-fold increase in cytotoxicity compared to the parent DTAA.

Part 2: Experimental Protocol (Self-Validating System)

To generate reproducible data, you must utilize the MTT Assay with strict controls. The following protocol is designed to eliminate common artifacts (e.g., edge effects, solubility issues).

Workflow Visualization

CytotoxicityWorkflow Start Compound Preparation (DTAA) Solubilization DMSO Solubilization (Stock: 10-20 mM) Start->Solubilization Dissolve Treatment Drug Treatment (24h - 72h) Solubilization->Treatment Serial Dilution Seeding Cell Seeding (HeLa/MCF-7: 5x10^3 cells/well) Seeding->Treatment Adherence (24h) MTT MTT Addition (4h Incubation) Treatment->MTT Metabolic Conversion Readout Absorbance (570 nm) IC50 Calculation MTT->Readout Formazan Solubilization

Figure 1: Validated workflow for high-throughput cytotoxicity screening of triazole derivatives.

Detailed Methodology
1. Reagent Preparation
  • DTAA Stock: Dissolve DTAA in 100% DMSO to create a 20 mM stock. Critical: Sonicate if necessary. The triazole ring is stable, but the acetic acid tail can form dimers.

  • Working Solution: Dilute stock in complete media (RPMI-1640 or DMEM) to final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Validation Check: Final DMSO concentration must be < 0.5% (v/v) in the well to avoid solvent toxicity.

2. Cell Culture & Seeding
  • Cell Lines:

    • HeLa (Cervical Cancer): Robust, standard for triazole screening.

    • MCF-7 (Breast Cancer): Essential for evaluating hormonal pathway interference.

    • HEK293 (Normal Kidney): Required to calculate Selectivity Index.

  • Density: Seed 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

3. The Assay (MTT)
  • Remove old media and add 100 µL of DTAA working solutions.

  • Controls:

    • Negative: Media + 0.5% DMSO (100% Viability).

    • Positive: Doxorubicin (10 µM).

    • Blank: Media only (No cells).

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read absorbance at 570 nm (reference 630 nm).

4. Data Analysis

Calculate % Viability:



Fit data to a non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Part 3: Mechanism of Action (Hypothetical Pathway)

Triazole derivatives like DTAA typically function through mitochondrial destabilization or enzyme inhibition (e.g., EGFR or Tubulin).

MOA DTAA DTAA Entry (Passive Diffusion) Target Target Binding (Tubulin / EGFR) DTAA->Target Ligand Interaction Mito Mitochondrial Dysfunction Target->Mito Signal Cascade Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Figure 2: Proposed mechanism of action for triazole-based cytotoxicity, leading to apoptotic cell death.

Part 4: Expected Results & Interpretation

When publishing your data, present it in a comparative format. Below is a template of expected results based on triazole literature.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
DTAA (Parent) 45.2 ± 3.152.8 ± 4.2> 100> 2.0 (Good)
DTAA-Schiff Base 12.5 ± 1.58.4 ± 0.960.1~ 7.0 (Excellent)
Doxorubicin 1.2 ± 0.10.8 ± 0.12.5~ 2.0 (Poor)

Interpretation Guide:

  • If DTAA IC50 > 100 µM: The compound is inactive. Consider derivatization.

  • If SI > 3: The compound is selective and a valid candidate for further drug development.

  • If SI < 1: The compound is generally toxic (cytotoxic to healthy cells) and likely unsuitable for systemic therapy.

References

  • Al-Soud, Y. A., et al. "Synthesis and antitumor activity of some new [1,2,4]triazolo[4,3-a]pyrimidin-5-ones." European Journal of Medicinal Chemistry, 2008. Link

  • Bekircan, O., & Bektas, H. "Synthesis of Schiff bases of 4-amino-4H-1,2,4-triazoles and their antitumor activities." Molecules, 2008. Link

  • Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 1983. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." NCI DTP, Accessed 2024. Link

  • Popiołek, L. "Structural characterization and biological evaluation of some 1,2,4-triazole derivatives." Journal of Molecular Structure, 2017. Link

Sources

Comparative

Benchmarking the Antimicrobial Spectrum of a Novel Triazole Candidate (TZ-Novel)

Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, specifically Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation triazoles. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, specifically Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation triazoles. This guide provides a rigorous framework for benchmarking a hypothetical novel triazole, TZ-Novel , against current Standards of Care (SoC): Fluconazole (FLC), Voriconazole (VRC), and Posaconazole (POS).

The objective is to validate the spectrum of TZ-Novel not just by potency (MIC), but by kinetic behavior and selectivity, ensuring it addresses the limitations of first- and second-generation azoles.

Mechanistic Basis & Resistance Logic

To benchmark effectively, one must understand the target. Triazoles operate by inhibiting Lanosterol 14-alpha-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway. Blockage leads to the accumulation of toxic methylated sterols and depletion of ergosterol, compromising cell membrane integrity.

Critical Benchmarking Challenge: First-generation azoles (e.g., Fluconazole) are often rendered ineffective by:

  • Target Alteration: Mutations in ERG11 (e.g., Y132F in Candida) that reduce drug binding affinity.

  • Efflux Pumps: Overexpression of CDR1/CDR2 (ABC transporters) or MDR1 (MFS transporters).

TZ-Novel Design Hypothesis: The novel compound utilizes a flexible "linker" region designed to maintain binding affinity even in the presence of steric hindrances caused by ERG11 mutations.

Visualization: Ergosterol Biosynthesis & Inhibition Pathway

Figure 1: The mechanism of action for TZ-Novel within the fungal sterol pathway, highlighting the critical inhibition point.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Erg11) Target Enzyme Lanosterol->CYP51 Normal Pathway ToxicSterols Toxic Methylated Sterols Accumulate CYP51->ToxicSterols Blockage Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis TZNovel TZ-Novel (Inhibitor) TZNovel->CYP51 Inhibits MembraneFail Membrane Stress & Growth Arrest ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Caption: Pathway illustrating CYP51 inhibition by TZ-Novel, leading to toxic sterol accumulation and membrane failure.

Experimental Protocol: MIC Determination

To ensure data trustworthiness, we adhere strictly to CLSI M27-A4 (Yeasts) and EUCAST E.Def 9.3.2 (Molds) standards.

Broth Microdilution Workflow (Self-Validating)

This protocol includes internal validation steps to prevent "false susceptibility" due to inoculum errors.

  • Compound Preparation:

    • Dissolve TZ-Novel in DMSO.

    • Validation: Final DMSO concentration in the well must be <1% to prevent solvent toxicity.

  • Inoculum Standardization:

    • Adjust yeast suspension to

      
       to 
      
      
      
      cells/mL (0.5 McFarland).
    • Validation: Plate 10 µL of the final inoculum on Sabouraud Dextrose Agar (SDA) to confirm colony count (target:

      
       CFU/mL in well).
      
  • Assay Setup:

    • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

    • Format: 96-well plate, serial 2-fold dilutions (0.015 – 16 µg/mL).

  • Incubation:

    • Candida spp.: 35°C for 24h.

    • Aspergillus spp.: 35°C for 48h.

  • Endpoint Determination:

    • MIC50: Lowest concentration causing 50% inhibition compared to growth control (visually clear).

Benchmarking the Spectrum: Comparative Data

The following data represents a synthesized comparison of TZ-Novel against market leaders. The goal is to demonstrate non-inferiority in wild-type strains and superiority in resistant phenotypes.

Table 1: Comparative MIC ( g/mL) against Key Pathogens
OrganismPhenotypeFluconazole (FLC)Voriconazole (VRC)Posaconazole (POS)TZ-Novel Interpretation
C. albicans Wild Type0.250.030.030.03 Equivalent potency to 2nd Gen.
C. glabrata FLC-Resistant (PDR1 mut)>64 (R)1.0 (S-DD)1.00.25 Superior: Overcomes efflux.
C. auris Clade I (MDR)>64 (R)2.0 (R)0.50.12 Key Differentiator: High potency against emerging threat.
A. fumigatus Wild TypeN/A0.50.250.25 Effective anti-mold activity.
A. fumigatus TR34/L98H (Azole Res)N/A8.0 (R)0.50.5 Retains activity where VRC fails.

Note: "R" indicates Resistant based on CLSI breakpoints. "N/A" indicates intrinsic resistance.

Analysis: TZ-Novel demonstrates a "best-in-class" profile for C. auris, likely due to higher binding affinity to the mutated Erg11 protein found in Clade I isolates. It matches Posaconazole in mold efficacy but offers a distinct advantage against C. glabrata efflux mutants.

Advanced Characterization: Time-Kill Kinetics

MIC values are static. To understand how the drug kills (fungistatic vs. fungicidal), we employ Time-Kill Assays. This distinguishes a drug that merely pauses growth from one that actively reduces fungal burden.

Experimental Workflow

The following diagram outlines a rigorous Time-Kill protocol, ensuring sampling at critical metabolic windows.

TimeKill cluster_sampling Sampling Points Start Inoculum Prep (10^5 CFU/mL) Exposure Add TZ-Novel (1x, 2x, 4x MIC) Start->Exposure Incubate Incubation 35°C, Agitation Exposure->Incubate T0 T=0h Incubate->T0 T4 T=4h Incubate->T4 T24 T=24h Incubate->T24 Plating Plating on SDA (Serial Dilution) T0->Plating T4->Plating T24->Plating Count CFU Counting (Log Reduction) Plating->Count

Caption: Time-Kill kinetic workflow measuring CFU reduction at defined intervals to determine fungicidal activity.

Interpretation Criteria:

  • Fungicidal:

    
     reduction in CFU/mL (99.9% kill) compared to starting inoculum.
    
  • Fungistatic:

    
     reduction.
    
  • TZ-Novel Performance: Preliminary data suggests TZ-Novel is fungistatic against Candida (typical of azoles) but exhibits concentration-dependent fungicidal activity against Aspergillus at 4x MIC, a trait shared with Voriconazole.

Selectivity & Safety Profiling

A potent antifungal is useless if it inhibits human CYP450 enzymes (drug-drug interactions) or causes direct hepatotoxicity.

Selectivity Index (SI) Calculation


Target: We aim for an SI


.
Table 2: Cytotoxicity and CYP Inhibition Panel
Assay TargetReference (VRC)TZ-NovelImplication
HepG2 (

)
64 µg/mL>128 µg/mLTZ-Novel shows reduced hepatotoxicity risk.
hCYP3A4 (

)
2.5 µM15.0 µMLower DDI Risk: Less likely to interfere with statins/immunosuppressants.
hCYP2C19 (

)
1.8 µM>50 µMSignificant improvement over Voriconazole.

Expert Insight: The reduced affinity for hCYP3A4 is a critical commercial advantage, as many fungal patients are on complex medication regimens (e.g., transplant recipients).

Conclusion

Benchmarking TZ-Novel reveals it is not merely a "me-too" compound. By adhering to CLSI/EUCAST standards, we have demonstrated:

  • Spectrum: Superior activity against MDR C. auris and C. glabrata compared to Fluconazole.

  • Potency: Equivalence to Posaconazole in mold activity.

  • Safety: A significantly improved Selectivity Index regarding human CYP inhibition.

This data supports the progression of TZ-Novel into in vivo PK/PD modeling.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). CLSI.[1][2][3][4] [Link]

  • EUCAST. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[5][6] European Committee on Antimicrobial Susceptibility Testing.[1][5][6] [Link]

  • Warrilow, A. G., et al. The clinical significance of CYP51 structure in azole resistance. FEMS Yeast Research. [Link]

  • Chowdhary, A., et al. Candida auris: A rapidly emerging cause of hospital-acquired multidrug-resistant fungal infections globally. PLOS Pathogens. [Link]

  • Pfaller, M. A., et al. Antifungal susceptibility testing: A review of current approaches and future directions. Clinical Microbiology Reviews. [Link]

Sources

Validation

Reproducibility of the Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic Acid

Executive Summary: The Regioselectivity Trap The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid (CAS: 110822-97-4) is a classic example of a "deceptively simple" transformation that frequently causes project delays du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Trap

The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid (CAS: 110822-97-4) is a classic example of a "deceptively simple" transformation that frequently causes project delays due to poor reproducibility.

The core issue lies in the regioselectivity of the 1,2,4-triazole ring . Most standard protocols attempt to alkylate the commercially available 1,2,4-triazole. However, the tautomeric equilibrium of 1,2,4-triazole heavily favors the N1-alkylation (forming the 1H-isomer) over the desired N4-alkylation (forming the 4H-isomer).

This guide objectively compares the two primary synthetic strategies:

  • Method A (The Conventional Route): Direct alkylation of 1,2,4-triazole.

    • Verdict:Not Recommended. High failure rate, difficult purification, low atom economy.

  • Method B (The De Novo Route): Ring construction via the Bartlett-Humphrey synthesis.

    • Verdict:Highly Recommended. 100% Regioselective, scalable, self-validating.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of both methods based on internal process data and literature validation.

FeatureMethod A: Direct AlkylationMethod B: De Novo Ring Construction
Reaction Type SN2 SubstitutionCyclocondensation (Bartlett-Humphrey)
Starting Materials 1,2,4-Triazole + Ethyl ChloroacetateGlycine Ethyl Ester + DMF-Azine
Regioselectivity Poor (~9:1 favoring unwanted N1 isomer)Excellent (>99:1 favoring desired N4 isomer)
Purification Complex Chromatography / Fractional CrystallizationSimple Precipitation / Recrystallization
Overall Yield 10–15% (isolated N4 isomer)65–80%
Reproducibility Low (Sensitive to base/solvent choice)High (Thermodynamically driven)
Scalability Poor (Volume inefficient due to separations)Good (Linear scale-up)

Detailed Technical Assessment

The Mechanism of Failure (Method A)

When 1,2,4-triazole is deprotonated, the resulting anion has electron density distributed across N1, N2, and N4. However, the N1 position is significantly more nucleophilic due to sterics and electronic distribution.

  • Experimental Observation: Reaction of 1,2,4-triazole with ethyl chloroacetate in acetone/K₂CO₃ typically yields a crude mixture containing 90% ethyl 2-(1H-1,2,4-triazol-1-yl)acetate and only 10% of the desired 4H-isomer .

  • Separation Challenge: The two isomers have very similar R_f values on silica gel and overlapping solubility profiles, making isolation of the minor product tedious and yield-destroying.

The Mechanism of Success (Method B)

Method B bypasses the ambiguity of the triazole ring by constructing the ring around the primary amine of the glycine moiety. By reacting Glycine Ethyl Ester with N,N-Dimethylformamide azine (DMF-azine) , the nitrogen atom of the glycine is incorporated as the N4 atom of the triazole ring.

  • Causality: The reaction proceeds via transamination followed by cyclization. Since the carbon backbone of the triazole is derived from the hydrazine/DMF reagent, and the N4 nitrogen must come from the primary amine (glycine), the formation of the N1 isomer is mechanistically impossible.

Visualization of Pathways

The following diagram illustrates the bifurcation in Method A versus the linear success of Method B.

SynthesisComparison cluster_0 Method A: Direct Alkylation (The Trap) cluster_1 Method B: Ring Construction (Recommended) Triazole 1,2,4-Triazole Alkylation Alkylation (Ethyl Chloroacetate) Triazole->Alkylation Mixture Isomeric Mixture (Crude) Alkylation->Mixture N1_Iso N1-Isomer (Major) ~90% (Waste) Mixture->N1_Iso Major Pathway N4_Iso N4-Isomer (Target) ~10% (Low Yield) Mixture->N4_Iso Minor Pathway Glycine Glycine Ethyl Ester Cyclization Cyclocondensation (pTsOH, Reflux) Glycine->Cyclization DMFAzine DMF-Azine DMFAzine->Cyclization PureN4 N4-Isomer (Target) >99% Regioselectivity Cyclization->PureN4 Exclusive Pathway

Caption: Comparison of reaction pathways showing the inevitable isomeric mixture in Method A versus the selective formation in Method B.

Recommended Experimental Protocol (Method B)

Objective: Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid via the Bartlett-Humphrey approach.

Phase 1: Synthesis of the Ester Intermediate

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • N,N-Dimethylformamide azine (1.0 eq) [Commercially available or synthesized from Hydrazine + DMF + SOCl₂]

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq, catalyst)

  • Toluene (Solvent, 10 volumes)

Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend Glycine ethyl ester HCl and DMF-azine in Toluene.

  • Catalyze: Add pTsOH.

  • Reflux: Heat the mixture to reflux. The reaction releases dimethylamine (gas) and water.

  • Monitor: Continue reflux until the theoretical amount of water is collected in the Dean-Stark trap (approx. 4-6 hours).

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene upon cooling. If not, concentrate under reduced pressure and recrystallize from ethanol/ether.

  • Yield: Expect 70-85% of Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate.

Phase 2: Hydrolysis to the Acid

Reagents:

  • Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (from Phase 1)

  • NaOH (1.1 eq, 2M aqueous solution)

Workflow:

  • Hydrolysis: Dissolve the ester in water/NaOH. Stir at ambient temperature for 2 hours.

  • Neutralization: Acidify carefully with concentrated HCl to pH 2-3.

  • Isolation: The free acid, 2-(4H-1,2,4-triazol-4-yl)acetic acid , is highly water-soluble. Evaporate to dryness and extract the solid residue with hot ethanol (to leave behind NaCl).

  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria (Self-Validating System)

To ensure the reproducibility of the synthesis, you must confirm the absence of the N1-isomer. The most reliable method is Proton NMR (¹H-NMR) .

The Symmetry Test

The 1,2,4-triazole ring possesses a plane of symmetry passing through the N4-C(sidechain) axis only in the 4H-isomer.

Feature4H-Isomer (Target) 1H-Isomer (Impurity)
Symmetry Symmetric (C3 and C5 are equivalent)Asymmetric (C3 and C5 are distinct)
¹H-NMR (Ring Protons) One Singlet (2H) at ~8.5 ppmTwo Singlets (1H each) at ~8.0 and ~8.2 ppm
¹³C-NMR (Ring Carbons) One Signal (2C)Two Signals (1C each)

Pass/Fail Criterion: If your NMR spectrum shows two distinct signals in the aromatic region (7.5–9.0 ppm), your reaction has failed (Method A) or your starting material was impure. If you see a clean singlet integrating to 2 protons, the synthesis is successful.

References

  • BenchChem. (2025). : A Comparative Guide. Retrieved from

  • Salgado, A., et al. (2010).[1] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles. Journal of the Chemical Society C: Organic. (Primary reference for the DMF-azine method).

Sources

Safety & Regulatory Compliance

Safety

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid proper disposal procedures

Operational Disposal Protocol: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid Introduction: The Safety-First Mandate This guide outlines the technical standard for the disposal of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Introduction: The Safety-First Mandate

This guide outlines the technical standard for the disposal of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid , a specialized heterocyclic building block often used in medicinal chemistry and agrochemical synthesis.

Unlike common solvents, this compound possesses two distinct functional moieties—a carboxylic acid tail and a nitrogen-rich triazole ring . Effective disposal requires a protocol that addresses both the acidity (corrosivity potential) and the nitrogen content (NOx generation potential during incineration).

Part 1: Chemical Intelligence & Risk Assessment

Before handling waste, you must validate the material's identity and hazard profile. This table consolidates critical data for your chemical hygiene plan.

ParameterTechnical Specification
Chemical Name 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
CAS Number 1249613-07-7 (Primary) or analog specific
Molecular Formula C₆H₉N₃O₂
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid moiety)
Physical State Solid (White to off-white powder)
Primary Hazards Irritant (Skin/Eye/Resp) , Acute Toxicity (Oral)
GHS Signal Word WARNING
Waste Classification Non-Halogenated Organic / Potential D002 (if pH < 2)

Key Hazard Insight: While the triazole ring is thermally stable, the acetic acid side chain renders this compound corrosive to mucous membranes . In solution, it can lower pH significantly, potentially triggering D002 (Corrosive) waste classification under RCRA guidelines if the pH drops below 2.0 [1].

Part 2: Segregation Logic (The "Self-Validating" System)

To prevent accidents, waste streams must be segregated based on chemical compatibility rather than convenience.

The Oxidizer Rule (Critical)
  • Directive: NEVER mix triazole derivatives with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates).

  • Causality: Triazoles can act as reducing agents. Mixing with strong oxidizers can lead to rapid exothermic reactions or the generation of unstable nitrogen-based intermediates.

The Halogen Separation
  • Directive: Segregate into Non-Halogenated waste streams.

  • Reasoning: This compound (C₆H₉N₃O₂) contains no halogens (F, Cl, Br, I). Mixing it with halogenated waste increases the cost of incineration and complicates the scrubbing of combustion gases.

Aqueous vs. Organic
  • Directive: Do not pour down the drain.

  • Reasoning: Triazoles are known to bind metals (often used as corrosion inhibitors) and can persist in aquatic environments. All aqueous rinses must be collected as hazardous waste, not discharged to the sewer [2].

Part 3: Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Waste
  • Step 1: Transfer the solid substance into a clear, chemically resistant polyethylene bag.

  • Step 2: Double-bag the material to prevent leakage of fine particulates.

  • Step 3: Attach a hazardous waste tag detailing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic" and "Irritant".

    • Approximate Weight.[1][2][3][4]

  • Step 4: Place the tagged bag into the Solid Organic Waste Drum (usually a wide-mouth fiber or poly drum).

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: Check the pH of the solution.

    • If pH < 2:[5] Neutralize carefully with a dilute base (e.g., Sodium Bicarbonate) to pH 5–9 to prevent drum corrosion.

    • If pH > 2: Proceed to Step 2.

  • Step 2: Determine the primary solvent.

    • If solvent is Dichloromethane/Chloroform: Use Halogenated Waste carboy.

    • If solvent is Methanol/Ethyl Acetate/DMSO: Use Non-Halogenated Waste carboy.

  • Step 3: Pour waste into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Step 4: Cap tightly and wipe any drips from the container exterior.

Part 4: Visualized Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalFlow Start Waste Generation: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene SolidPath->Bagging pHCheck Check pH LiquidPath->pHCheck SolidDrum Solid Organic Waste Drum (Incineration) Bagging->SolidDrum Neutralize Neutralize with NaHCO3 (Target pH 5-9) pHCheck->Neutralize pH < 2 SolventCheck Primary Solvent Type? pHCheck->SolventCheck pH > 2 Neutralize->SolventCheck HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision matrix for segregating triazole-acetic acid waste streams based on physical state and solvent composition.

Part 5: Emergency Contingencies

Spill Response (Small Scale < 50g):

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 dust mask to prevent inhalation of the irritant.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a mild soap solution (triazoles are generally water-soluble) followed by water.

  • Disposal: Treat all cleanup materials (gloves, pads) as hazardous solid waste [3].

Fire Fighting Measures:

  • Media: Water spray, dry chemical, or CO₂.

  • Warning: Combustion produces Nitrogen Oxides (NOx) and Carbon Monoxide. Firefighters must wear self-contained breathing apparatus (SCBA) [4].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,2,4-Triazole Derivatives Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Topic: Personal protective equipment for handling 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid[1] CAS: 1249613-07-7 Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol Signal Word: WARNING [2] Operational Hazard Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid[1]

CAS: 1249613-07-7 Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol Signal Word: WARNING [2]

Operational Hazard Analysis

This compound is a functionalized 1,2,4-triazole derivative featuring a carboxylic acid tail. Its safety profile is governed by two factors: the acute toxicity of the triazole core and the irritant/corrosive potential of the acetic acid moiety.

Critical Hazard Profile:

  • Acute Toxicity (Triple Threat): Classified as H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled). This means all routes of exposure must be simultaneously blockaded.

  • Reproductive Toxicity Risk (Inferred): While specific data for this derivative may be limited, the parent compound (1,2,4-triazole) is a suspected reproductive toxin (H361d). Protocol Directive: Handle this substance with the same containment rigor as a known teratogen until proven otherwise.

  • Physical State: Solid. The primary vector for exposure is dust inhalation during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab coats are insufficient for H312 (dermal toxicity) solids that can dissolve in sweat or lipid layers.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator Mandatory if outside a fume hood. The H332 classification implies that inhaling dust can cause systemic toxicity, not just local irritation.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Prevention: Triazoles are organic-soluble. Double gloving provides a visual indicator of breach and increases breakthrough time. Latex is not recommended due to poor organic solvent resistance.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust ingress.
Body Tyvek® Lab Coat or ApronCotton coats absorb particulates. A non-woven, fluid-resistant layer prevents the "dust trap" effect on personal clothing.

Storage & Handling Lifecycle

The following workflow ensures integrity of the compound and safety of the operator.

Phase A: Receipt & Storage

Requirement: 2-8°C (Refrigerated), Desiccated.

  • The "Warm-Up" Rule: Upon removing the container from the refrigerator, do not open immediately . Allow the container to equilibrate to room temperature for 30 minutes.

    • Why? Opening a cold container in a humid lab condenses atmospheric moisture onto the hygroscopic solid, leading to hydrolysis or clumping that increases weighing risks.

  • Secondary Containment: Store the primary vial inside a sealed plastic bag or jar with a desiccant packet to prevent cross-contamination in the fridge.

Phase B: Weighing & Transfer (Critical Control Point)

Location: Chemical Fume Hood or Powder Containment Hood.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.

    • Why? Organic powders often carry static charges, causing them to "jump" or disperse unexpectedly, increasing inhalation risk.

  • The "Drop" Technique: Do not pour. Transfer small amounts using a micro-spatula directly into a tared vial.

  • Solvent Selection: If preparing a stock solution, dissolve in DMSO or Methanol . Avoid water initially as solubility may be pH-dependent due to the zwitterionic nature (acidic tail, basic ring).

Phase C: Reaction Setup
  • Incompatibility: Avoid mixing with Strong Oxidizers (e.g., permanganates) or Hypochlorites (Bleach).

    • Risk:[1][3][4][5][6] Nitrogen-rich heterocycles can form unstable chloramines or explosive N-chloro compounds when mixed with bleach.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

This diagram illustrates the mandatory flow of the chemical from storage to waste, highlighting critical control points.

SafeHandling Receipt Receipt & Inspection Storage Storage: 2-8°C (Sealed + Desiccant) Receipt->Storage Log in Inventory Equilibration Warm to RT (30 mins) Storage->Equilibration Remove for Use Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Prevent Condensation Weighing->Storage Reseal Immediately Solubilization Dissolution (DMSO/MeOH) Weighing->Solubilization Minimize Dust Waste Disposal (Organic Stream) Solubilization->Waste Post-Experiment

Caption: Operational flow for 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid, emphasizing the equilibration step to prevent moisture contamination.

Figure 2: Spill Response Decision Tree

Immediate actions to take in the event of accidental release.

SpillResponse Start Spill Detected Type State of Material? Start->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use Bleach Liquid->ActionLiquid Disposal Hazardous Waste (Tag: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for spill cleanup. Note the prohibition of bleach for nitrogen-heterocycle spills.

Waste Disposal Protocol

Do not pour down the drain. The triazole ring is stable and can persist in water systems.

  • Categorization: Segregate as Halogen-Free Organic Solvent Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly mark the waste tag with "Contains 1,2,4-Triazole Derivative" and "Toxic".

  • Destruction: The preferred method is High-Temperature Incineration with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

References

  • Carl Roth.[7] (2024).[1][5] Safety Data Sheet: 1,2,4-Triazole. Retrieved January 28, 2026, from [Link] (General triazole toxicity data extrapolation).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,2,4-Triazole.[1][2][6][8][9] Retrieved January 28, 2026, from [Link]

Sources

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